molecular formula C23H37N5O6 B15607462 Boc-Val-Cit-PAB

Boc-Val-Cit-PAB

Katalognummer: B15607462
Molekulargewicht: 479.6 g/mol
InChI-Schlüssel: VYCVAPFXSOAOCL-ZENAZSQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-Val-Cit-PAB is a useful research compound. Its molecular formula is C23H37N5O6 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H37N5O6

Molekulargewicht

479.6 g/mol

IUPAC-Name

tert-butyl N-[1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)/t17-,18?/m0/s1

InChI-Schlüssel

VYCVAPFXSOAOCL-ZENAZSQFSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Strategic Core of Targeted Therapy: A Technical Guide to the Boc-Val-Cit-PAB Linker's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Engine of Antibody-Drug Conjugates: The Boc-Val-Cit-PAB Linker

This technical guide offers an in-depth exploration of the this compound linker, a critical component in the design of advanced antibody-drug conjugates (ADCs) for targeted cancer therapy. We will dissect the intricate mechanism of action of this linker system, from its stable circulation in the bloodstream to the precise release of its cytotoxic payload within tumor cells. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal technology.

Introduction: The Crucial Role of Linker Technology in ADCs

Antibody-drug conjugates represent a paradigm shift in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The success of an ADC hinges on the sophisticated design of its linker, which must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently cleave to unleash the payload upon internalization into the target cancer cell. The this compound linker system has emerged as a leading strategy to achieve this delicate balance.

This guide will illuminate the function of each component of the this compound linker: the temporary Boc protecting group, the cathepsin B-cleavable Val-Cit dipeptide, and the self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer. We will examine the sequential steps of ADC action, from receptor-mediated endocytosis to lysosomal trafficking and enzymatic cleavage, culminating in the release of the active drug.

The Multi-Stage Mechanism of Action

The therapeutic efficacy of an ADC employing the this compound linker is a meticulously orchestrated multi-step process. This ensures the cytotoxic payload is delivered specifically to the tumor site, maximizing its therapeutic window.

Systemic Circulation and Tumor Targeting

Once administered, the ADC circulates throughout the bloodstream. The linker remains stable at physiological pH, safeguarding the cytotoxic payload and minimizing damage to healthy tissues. The monoclonal antibody component of the ADC directs it to the tumor cells by recognizing and binding to specific antigens overexpressed on their surface.

Internalization and Lysosomal Trafficking

Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome, a cellular organelle rich in hydrolytic enzymes and characterized by an acidic environment.

Enzymatic Cleavage of the Val-Cit Dipeptide

The acidic milieu of the lysosome provides the optimal environment for enzymes like cathepsin B, a cysteine protease that is often upregulated in tumor cells. Cathepsin B specifically recognizes and cleaves the peptide bond between the valine (Val) and citrulline (Cit) residues of the linker.[1][2] This enzymatic cleavage is the pivotal trigger for drug release.

Self-Immolation of the PAB Spacer

The cleavage of the Val-Cit dipeptide initiates a cascade of spontaneous electronic rearrangements within the p-aminobenzyl carbamate (PAB) spacer. This process, known as self-immolation or 1,6-elimination, leads to the fragmentation of the PAB unit and the subsequent release of the unmodified, fully active cytotoxic drug into the cytoplasm of the cancer cell.[3]

Induction of Cell Death

Once liberated, the potent cytotoxic agent can exert its cell-killing effects, typically by interfering with critical cellular processes such as DNA replication or microtubule polymerization, ultimately leading to apoptosis of the cancer cell.

Quantitative Data Summary

The performance of ADCs utilizing the this compound linker system is evaluated through various quantitative metrics. The following tables summarize key data points from preclinical studies, providing a comparative overview of their efficacy and stability.

ADC Component Parameter Value/Range Significance Reference
Linker Relative Cleavage Rate (Val-Cit)Baseline (t½ ≈ 240 min in one study)Benchmark for efficient cleavage by Cathepsin B.[2]
Relative Cleavage Rate (Val-Ala)~50% of Val-Cit rateAlternative cleavable linker with potentially lower hydrophobicity.[2]
Relative Cleavage Rate (Phe-Lys)~30-fold faster than Val-Cit (isolated enzyme)Rapidly cleaved, but may have different stability in lysosomal extracts.[2]
ADC Typical Drug-to-Antibody Ratio (DAR)3-4Optimal balance between efficacy and ADC hydrophobicity/aggregation.[4]
Maximum Achievable DAR (Exo-linker)>8Higher drug load can potentially increase efficacy.[4]
In Vitro Efficacy IC50 (Sulfatase-cleavable ADC)61 and 111 pMDemonstrates high cytotoxicity in HER2+ cells.[5]
IC50 (Val-Ala containing ADC)92 pMShows potent in vitro activity.[5]
IC50 (Non-cleavable ADC)609 pMGenerally less potent in vitro compared to cleavable linker ADCs.[5]
Plasma Stability Sulfatase-cleavable linkerHigh stability (>7 days)Indicates excellent stability in mouse plasma.[5]
Val-Ala and Val-Cit linkersHydrolyzed within 1 hourDemonstrates susceptibility to cleavage in mouse plasma.[5]

Experimental Protocols

Reproducible and robust experimental methodologies are crucial for the characterization and validation of ADCs. This section provides detailed protocols for key assays used in the evaluation of ADCs with a this compound linker.

Synthesis of this compound-Payload Conjugate

This protocol outlines the general steps for the synthesis of the drug-linker construct.

Materials:

  • Fmoc-Val-Cit-OH

  • p-aminobenzyl alcohol (PABA)

  • Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or similar coupling agents

  • Cytotoxic payload with a suitable reactive handle

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Solvents (e.g., DMF, DCM)

  • Purification system (e.g., HPLC)

Procedure:

  • Coupling of Val-Cit to PABA: Dissolve Fmoc-Val-Cit-OH and p-aminobenzyl alcohol in a suitable solvent like DMF. Add coupling reagents (e.g., EDC/NHS) and stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Purification: Purify the resulting Fmoc-Val-Cit-PAB by flash chromatography or preparative HPLC.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF to yield H₂N-Val-Cit-PAB.

  • Boc Protection: React the free amine with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in a solvent like DCM to obtain this compound.

  • Payload Conjugation: Activate the carboxyl group of a payload molecule (if applicable) or utilize a payload with a reactive group that can be coupled to the hydroxyl group of the PAB moiety. This step is highly dependent on the specific payload chemistry.

  • Final Purification: Purify the final this compound-payload conjugate using preparative HPLC to obtain a highly pure product for subsequent conjugation to the antibody.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method to determine the average DAR and the distribution of different drug-loaded species.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the peak areas.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.

Materials:

  • ADC sample

  • Human plasma (or plasma from other species)

  • PBS

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately stop the reaction by diluting the aliquot in cold PBS.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC remaining.

  • Data Analysis: Plot the percentage of intact ADC versus time to determine the plasma stability profile.

Cytotoxicity Assay (MTT Assay)

This assay determines the in vitro potency of the ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC sample and control antibody

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.[6][7]

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADC sample, vehicle control, and other control groups

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into different treatment groups.

  • ADC Administration: Administer the ADC, vehicle, and controls to the respective groups via an appropriate route (e.g., intravenous injection).

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.[8]

Visualizing the Mechanism and Workflow

Diagrams are essential for a clear understanding of complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the this compound mechanism of action and a typical experimental workflow for ADC characterization.

Signaling Pathway of ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC ADC in Circulation (Stable Linker) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Acidic pH, Cathepsin B) Endosome->Lysosome 3. Trafficking Cleavage Val-Cit Cleavage Lysosome->Cleavage 4. Enzymatic Trigger SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation 5. Electronic Cascade Payload Active Cytotoxic Payload SelfImmolation->Payload 6. Drug Release Apoptosis Apoptosis Payload->Apoptosis 7. Induction of Cell Death

Caption: The multi-step mechanism of action of a this compound linked ADC.

Experimental Workflow for ADC Characterization

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Synthesize This compound-Payload A2 Conjugate to Monoclonal Antibody A1->A2 A3 Purify ADC A2->A3 B1 Determine DAR (HIC / LC-MS) A3->B1 B2 Assess Purity (SEC-HPLC) A3->B2 B3 Confirm Identity (Mass Spectrometry) A3->B3 C1 Cytotoxicity Assay (IC50 Determination) B1->C1 C2 Plasma Stability Assay B1->C2 C3 Cathepsin B Cleavage Assay B1->C3 D1 Xenograft Model Efficacy Study C1->D1 D2 Pharmacokinetics (PK) Study C2->D2 C4 Bystander Effect Assay D3 Toxicology Study D1->D3

Caption: A typical experimental workflow for the development and characterization of an ADC.

Conclusion

The this compound linker represents a sophisticated and highly effective platform for the targeted delivery of cytotoxic agents in cancer therapy. Its multi-component design ensures stability in circulation and facilitates specific, enzyme-triggered drug release within the tumor microenvironment. A thorough understanding of its mechanism of action, coupled with robust quantitative analysis and well-defined experimental protocols, is paramount for the successful development of next-generation ADCs. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of targeted oncology therapeutics.

References

An In-depth Technical Guide to Boc-Val-Cit-PAB: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Val-Cit-PAB is a critical component in the field of targeted therapeutics, most notably serving as a cleavable linker in antibody-drug conjugates (ADCs). This valine-citrulline-p-aminobenzyl alcohol-based linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of potent cytotoxic agents by minimizing systemic exposure and maximizing payload delivery to cancer cells. This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of this compound, including detailed experimental protocols and quantitative data to support its use in research and drug development.

Chemical Structure and Properties

This compound is a peptide-based linker featuring a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the valine residue. The dipeptide, Val-Cit, is attached to a p-aminobenzyl (PAB) spacer.

Chemical Structure:

  • IUPAC Name: tert-butyl ((2S)-1-(((2S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate[1]

  • Synonyms: Boc-Val-Cit-PABA, this compound-OH[1][2]

The key structural features include:

  • Boc Group: A protecting group for the valine amino acid, which can be removed under acidic conditions to reveal a free amine for further conjugation.[1][2][3][4]

  • Val-Cit Dipeptide: The recognition motif for Cathepsin B, a lysosomal cysteine protease.[1][2][3][4][5]

  • PAB Spacer: A self-immolative spacer that, upon cleavage of the Val-Cit amide bond, undergoes a 1,6-elimination reaction to release the conjugated payload.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C23H37N5O6[3][4]
Molecular Weight 479.58 g/mol [1]
CAS Number 870487-09-5[3][4]
Appearance Solid powder[1]
Purity >95% (typically >98%)[1][3]
Solubility Soluble in DMSO (100 mg/mL)[7]
Storage Conditions Dry, dark at -20°C for long term[1]

Synthesis and Purification

Synthetic Scheme

G cluster_0 Step 1: Synthesis of Fmoc-Cit-PABOH cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Dipeptide Formation Fmoc-L-Citrulline Fmoc-L-Citrulline Fmoc-Cit-PABOH Fmoc-Cit-PABOH Fmoc-L-Citrulline->Fmoc-Cit-PABOH HATU, DIPEA, DMF p-aminobenzyl alcohol p-aminobenzyl alcohol p-aminobenzyl alcohol->Fmoc-Cit-PABOH HATU, DIPEA, DMF HATU, DIPEA, DMF Fmoc-Cit-PABOH_2 Fmoc-Cit-PABOH H2N-Cit-PABOH H2N-Cit-PABOH Fmoc-Cit-PABOH_2->H2N-Cit-PABOH Piperidine (B6355638), DMF Piperidine, DMF Piperidine, DMF H2N-Cit-PABOH_2 H2N-Cit-PABOH This compound This compound H2N-Cit-PABOH_2->this compound DIPEA, DMF Boc-Val-OSu Boc-Val-OSu Boc-Val-OSu->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol (Adapted)

Materials:

  • Fmoc-L-Citrulline

  • p-aminobenzyl alcohol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • Boc-Val-OSu (N-α-Boc-L-valine N-hydroxysuccinimide ester)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Preparative HPLC system with a C18 column

Procedure:

  • Synthesis of Fmoc-Cit-PABOH:

    • Dissolve Fmoc-L-Citrulline (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with EtOAc and wash with saturated NaHCO3 and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (silica gel, DCM/MeOH gradient) to yield Fmoc-Cit-PABOH.

  • Fmoc Deprotection:

    • Dissolve Fmoc-Cit-PABOH in DMF.

    • Add piperidine (20% v/v) and stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure and co-evaporate with toluene (B28343) to remove residual piperidine.

    • Triturate the residue with diethyl ether to obtain the crude H2N-Cit-PABOH, which can be used in the next step without further purification.

  • Dipeptide Formation:

    • Dissolve the crude H2N-Cit-PABOH and Boc-Val-OSu (1.1 eq) in DMF.

    • Add DIPEA (2.0 eq) and stir the mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Once complete, remove the DMF under reduced pressure.

    • Purify the crude this compound by preparative reverse-phase HPLC.

Purification and Characterization

Purification:

  • Preparative HPLC Protocol:

    • Column: C18, 10 µm, 19 x 250 mm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A time-dependent linear gradient from 10% to 90% B over 30-40 minutes is typically effective.

    • Flow Rate: 10-20 mL/min

    • Detection: UV at 220 nm and 254 nm.

    • Fractions containing the pure product are collected, pooled, and lyophilized.

Characterization:

  • HPLC: Analytical HPLC with a C18 column should be used to confirm the purity of the final product.

  • Mass Spectrometry (MS): ESI-MS to confirm the molecular weight (m/z [M+H]+ expected: 480.28).

  • NMR Spectroscopy: 1H and 13C NMR in a suitable solvent (e.g., DMSO-d6 or CD3OD) to confirm the chemical structure.

Chemical Properties and Stability

Solubility

The solubility of this compound is a critical parameter for its handling and use in conjugation reactions.

SolventSolubilityNotes
DMSO 100 mg/mL (208.52 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility.
Ethanol SolubleQuantitative data not readily available.
Water Insoluble
Stability

The stability of the Val-Cit linker is crucial for the efficacy of ADCs, ensuring that the payload is not prematurely released in circulation.

  • Storage Stability: As a lyophilized powder, this compound is stable for at least 2 years at -20°C. In a DMSO stock solution, it is stable for up to 6 months at -80°C.[7]

  • Plasma Stability: The Val-Cit linker exhibits high stability in human plasma. However, it is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to premature drug release in murine models.[8][9] This is a critical consideration for preclinical studies.

  • pH Stability: While specific quantitative data for this compound is not available, peptide linkers are generally susceptible to hydrolysis at extreme pH values. It is recommended to maintain solutions at a pH between 5 and 7 for optimal stability.

Mechanism of Action in ADCs

The primary application of this compound is as a cleavable linker in ADCs. The mechanism of drug release is a multi-step process that occurs within the target cancer cell.

G ADC_in_circulation ADC in Circulation (Stable) Tumor_Cell Tumor Cell ADC_in_circulation->Tumor_Cell Binding & Internalization Endosome Endosome Tumor_Cell->Endosome Endocytosis Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Fusion Cleavage Val-Cit Cleavage Lysosome->Cleavage Self_Immolation 1,6-Elimination of PAB Cleavage->Self_Immolation Payload_Release Active Payload Released Self_Immolation->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death Induces

Caption: Mechanism of payload release from a Val-Cit linker-based ADC.

Experimental Protocols

Cathepsin B Cleavage Assay

This assay is used to determine the susceptibility of the Val-Cit linker to enzymatic cleavage.

Materials:

  • This compound conjugated to a fluorogenic molecule (e.g., AMC - 7-amino-4-methylcoumarin)

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm for AMC)

Procedure:

  • Prepare a stock solution of the this compound-AMC substrate in DMSO.

  • Dilute the substrate to the desired final concentration (e.g., 10 µM) in the assay buffer.

  • Activate Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.

  • Add the activated Cathepsin B to the wells containing the substrate to initiate the reaction.

  • Include control wells with substrate only (no enzyme) and enzyme only (no substrate).

  • Monitor the increase in fluorescence over time at 37°C. The rate of cleavage is proportional to the rate of fluorescence increase.

In Vitro Plasma Stability Assay

This protocol assesses the stability of the linker in plasma.

Materials:

  • This compound conjugated to a payload

  • Human and mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human and mouse plasma in separate tubes.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by diluting the aliquot in cold PBS.

  • Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.

This compound-PNP: An Activated Form for Conjugation

This compound-PNP (p-nitrophenyl carbonate) is an activated derivative of this compound. The PNP group is a good leaving group, facilitating the reaction with nucleophiles such as the amino or hydroxyl groups on a payload molecule to form a carbamate (B1207046) linkage.

PropertyThis compoundThis compound-PNP
Molecular Formula C23H37N5O6C30H40N6O10
Molecular Weight 479.58 g/mol 644.67 g/mol
CAS Number 870487-09-5870487-10-8
Reactivity Requires activation of the hydroxyl group for conjugation.Activated for direct reaction with amine- or hydroxyl-containing payloads.
Solubility (DMSO) 100 mg/mL80 mg/mL
Solubility (Ethanol) Soluble60 mg/mL

Conclusion

This compound is a well-established and versatile linker for the development of targeted drug delivery systems, particularly ADCs. Its key features, including specific cleavage by Cathepsin B and predictable chemical properties, make it a valuable tool for researchers. This guide has provided a detailed overview of its structure, properties, synthesis, and application, along with essential experimental protocols. A thorough understanding of these aspects is crucial for the successful design and implementation of novel and effective cancer therapeutics.

References

The Boc Protecting Group in Val-Cit-PAB Linker Systems: A Technical Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs). These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component of ADC design is the linker, which connects the antibody to the payload. The Boc-Val-Cit-PAB linker system is a well-established and widely utilized platform in ADC development, offering a sophisticated mechanism for controlled drug release. This technical guide provides an in-depth exploration of the core components of this system: the tert-butyloxycarbonyl (Boc) protecting group, the cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and the self-immolative p-aminobenzyl alcohol (PAB) spacer.

Core Components and Mechanism of Action

The this compound linker is a tripartite system meticulously designed for stability in circulation and specific cleavage within the target cell's lysosome.

  • Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group serves as a temporary shield for the N-terminal amine of the valine residue.[] In the context of the entire ADC, this protection is crucial during the synthesis and purification of the linker-payload construct, preventing unwanted side reactions.[2] Its removal is a key step in the final stages of ADC manufacturing, typically achieved under acidic conditions to reveal the amine for conjugation to the antibody or other moieties.[3]

  • Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is the lynchpin of the linker's tumor-specific cleavage mechanism. It is designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][5] The stability of the Val-Cit linker in the bloodstream is a key advantage, preventing premature release of the cytotoxic payload and reducing off-target toxicity.[4]

  • PAB (p-aminobenzyl alcohol) Spacer: The PAB group acts as a self-immolative spacer.[6] Once cathepsin B cleaves the amide bond between citrulline and the PAB unit, a cascade reaction is initiated.[7] The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid 1,6-elimination, releasing the unmodified active payload, carbon dioxide, and an aromatic byproduct.[7] This "traceless" release is critical for ensuring the payload retains its full cytotoxic potency.[7]

Quantitative Data Summary

The stability and cleavage kinetics of the linker system are critical parameters in ADC design. The following tables summarize key quantitative data from various studies.

ParameterLinker SystemSpeciesHalf-life (t½)Reference
Plasma StabilityMc-Val-Cit-PABOHMouse6.0 days[8]
Plasma StabilityMc-Val-Cit-PABOHMonkey9.6 days[8]
Plasma StabilityVal-CitHuman> 230 days[9]

Table 1: In Vitro Plasma Stability of Val-Cit Containing Linkers. This table highlights the high stability of the Val-Cit linker in plasma, a crucial feature for minimizing premature drug release and off-target toxicity.

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)EnzymeReference
Val-CitBaselineCathepsin B[7]
Phe-Lys~30-fold fasterCathepsin B[10]

Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B. This table provides a comparative look at the efficiency of different dipeptide sequences as substrates for cathepsin B. While other sequences can be cleaved, Val-Cit offers a balance of cleavability and stability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of ADCs.

Protocol 1: Synthesis of this compound-Payload (General Procedure)

This protocol outlines the general steps for synthesizing a Boc-protected linker-payload conjugate.

Materials:

  • Boc-Val-OH

  • L-Citrulline

  • p-aminobenzyl alcohol (PABOH)

  • Payload with a suitable functional group for conjugation

  • Peptide coupling reagents (e.g., HATU, HOBt, DCC)

  • Bases (e.g., DIPEA, TEA)

  • Solvents (e.g., DMF, DCM)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Synthesis of Boc-Val-Cit: Couple Boc-Val-OH to L-Citrulline using standard peptide coupling chemistry.

  • Coupling to PABOH: Couple the resulting Boc-Val-Cit dipeptide to p-aminobenzyl alcohol.

  • Payload Conjugation: Activate the hydroxyl group of the PAB spacer (e.g., by converting it to a p-nitrophenyl carbonate) and react it with the payload.

  • Purification: Purify the final this compound-Payload conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group, a crucial step before conjugation to an antibody.

Materials:

  • Boc-protected peptide/linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole, triisopropylsilane (B1312306) - optional, to prevent side reactions)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add a solution of TFA in DCM (typically 20-50%).[11]

  • If necessary, add a scavenger.

  • Stir the reaction at room temperature for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the solution under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Protocol 3: In Vitro ADC Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic potency of the final ADC.[9][12]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC of interest

  • Control antibody (unconjugated)

  • Free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Mandatory Visualizations

Chemical Structure and Cleavage of this compound Linker cluster_0 This compound-Payload cluster_1 Cleavage and Release Boc Boc Val Val Boc->Val Cit Cit Val->Cit PAB PAB Cit->PAB CathepsinB Cathepsin B (in Lysosome) Cit->CathepsinB Payload Payload PAB->Payload SelfImmolation Self-Immolation (1,6-elimination) CathepsinB->SelfImmolation Cleavage FreePayload Free Payload SelfImmolation->FreePayload CO2 CO2 SelfImmolation->CO2 AromaticRemnant Aromatic Remnant SelfImmolation->AromaticRemnant

Caption: Mechanism of drug release from a this compound linker.

Experimental Workflow for ADC Synthesis and Evaluation cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_evaluation ADC Evaluation BocValCit 1. Synthesis of Boc-Val-Cit PABCoupling 2. Coupling to PAB Spacer BocValCit->PABCoupling PayloadConjugation 3. Conjugation of Payload PABCoupling->PayloadConjugation Purification1 4. Purification (HPLC) PayloadConjugation->Purification1 BocDeprotection 5. Boc Deprotection Purification1->BocDeprotection ADCConjugation 7. Conjugation to Antibody BocDeprotection->ADCConjugation AntibodyReduction 6. Antibody Reduction (optional) AntibodyReduction->ADCConjugation Purification2 8. Purification (e.g., SEC) ADCConjugation->Purification2 DAR 9. DAR Determination Purification2->DAR Cytotoxicity 10. In Vitro Cytotoxicity Assay Purification2->Cytotoxicity Stability 11. Plasma Stability Assay Purification2->Stability

Caption: A typical experimental workflow for ADC development.

Signaling Pathway of MMAE-Induced Apoptosis MMAE MMAE (Released Payload) Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Downstream signaling pathway of MMAE.

Conclusion

The this compound linker system represents a highly refined and successful strategy for the targeted delivery of cytotoxic payloads in ADC development. The Boc protecting group is instrumental in the controlled synthesis of the linker-payload conjugate. The Val-Cit dipeptide provides a specific and efficient cleavage site for lysosomal cathepsins, ensuring drug release is localized to the tumor microenvironment. Finally, the self-immolative PAB spacer guarantees the release of the payload in its most active form. A thorough understanding of the chemical principles, quantitative parameters, and experimental protocols associated with this linker system is paramount for the successful design and development of next-generation ADCs.

References

Cathepsin B-Mediated Cleavage of the Boc-Val-Cit-PAB Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism, kinetics, and experimental protocols surrounding the Cathepsin B-mediated cleavage of the Boc-Val-Cit-PAB (Boc-valine-citrulline-p-aminobenzyl alcohol) linker. This cleavable linker system is a cornerstone in the design of Antibody-Drug Conjugates (ADCs), enabling the specific release of cytotoxic payloads within the lysosomal compartment of target cells.

Introduction to the Val-Cit-PAB Linker System

Protease-cleavable linkers are a critical component of modern ADCs, designed to be stable in systemic circulation and selectively processed by enzymes that are overexpressed in the tumor microenvironment or within cancer cells.[1] The valine-citrulline (Val-Cit) dipeptide sequence is the most extensively utilized and well-validated protease-cleavable motif in both clinically approved and investigational ADCs.[2]

The Val-Cit linker's efficacy stems from its susceptibility to cleavage by lysosomal proteases, most notably Cathepsin B.[3] Cathepsin B is a cysteine protease that is frequently upregulated in various tumor types and maintains high enzymatic activity in the acidic milieu (pH 4.5-5.5) of the lysosome.[2] The linker system is further composed of a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, which is crucial for the efficient and traceless release of the conjugated drug following enzymatic cleavage.[4]

The Cleavage Mechanism: A Stepwise Process

The release of a cytotoxic payload from a Val-Cit-PAB-linked ADC is a sequential process that occurs following internalization of the ADC into a target cell.

  • Receptor-Mediated Endocytosis and Lysosomal Trafficking : The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome. The endosome then fuses with a lysosome, exposing the ADC to a host of degradative enzymes, including Cathepsin B.[2]

  • Enzymatic Cleavage by Cathepsin B : Inside the lysosome, Cathepsin B recognizes and binds to the Val-Cit dipeptide of the linker. The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to the citrulline.[2] Cathepsin B then catalyzes the hydrolytic cleavage of the amide bond between the C-terminus of the citrulline residue and the nitrogen atom of the p-aminobenzyl group.[3] While initially thought to be the primary enzyme responsible, it is now understood that other cathepsins, such as L, S, and F, can also cleave the Val-Cit linker.[1]

  • Self-Immolation of the PAB Spacer : The cleavage of the Cit-PAB bond is the triggering event for the self-immolative cascade of the PABC spacer. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This fragmentation of the spacer releases the unmodified, active cytotoxic drug, along with carbon dioxide and a remnant of the spacer.[2] This self-immolation is critical as direct attachment of the dipeptide to the payload can sterically hinder enzyme access.[4]

Cleavage_Mechanism ADC Antibody-Drug Conjugate (ADC) with this compound Linker Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB High Concentration & Activity at low pH Cleavage Cleavage of Cit-PAB Amide Bond CathepsinB->Cleavage Enzymatic Hydrolysis UnstableIntermediate Unstable p-Aminobenzyl Alcohol Intermediate Cleavage->UnstableIntermediate SelfImmolation 1,6-Self-Immolation UnstableIntermediate->SelfImmolation Spontaneous Payload Active Cytotoxic Payload SelfImmolation->Payload Byproducts CO2 + Spacer Remnant SelfImmolation->Byproducts

ADC Internalization and Payload Release Pathway

Quantitative Analysis of Linker Cleavage

The efficiency of linker cleavage by Cathepsin B can be quantified using Michaelis-Menten kinetics. While kinetic parameters for full ADC constructs are not always publicly available, studies on model substrates provide valuable comparative data.

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC 15.21.81.18 x 10⁵
Val-Ala-PABC 25.81.24.65 x 10⁴
Phe-Lys-PABC 18.51.68.65 x 10⁴
Table 1: Comparative kinetic parameters for the cleavage of different dipeptide-PABC model substrates by human Cathepsin B.[5]

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol describes a typical experiment to quantify the rate of payload release from a this compound-linked compound upon incubation with purified Cathepsin B.

Objective: To determine the kinetics of payload release by measuring the decrease in the parent compound and the increase in the free payload over time.

Materials:

  • This compound-Payload conjugate

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM Sodium Acetate or MES, pH 5.0-6.0

  • Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)

  • Quenching Solution: Acetonitrile or 2% Formic Acid containing a suitable internal standard

  • HPLC system with a reverse-phase column (e.g., C18)

Procedure:

  • Enzyme Activation: Prepare the active Cathepsin B solution by incubating a stock solution of the enzyme with the activation buffer containing DTT for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced state.[2]

  • Reaction Setup: In a microcentrifuge tube, combine the this compound-Payload solution with the pre-warmed assay buffer. A typical final substrate concentration is in the micromolar range (e.g., 1 µM).[2]

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the substrate mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).[2] Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to the cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated enzyme. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. The parent compound and the released payload are separated and quantified by integrating the peak areas from the chromatogram.

  • Data Analysis: Plot the concentration of the released payload against time to determine the initial reaction velocity. For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Activate_Enzyme Activate Cathepsin B with DTT Incubate Incubate Enzyme and Substrate at 37°C Activate_Enzyme->Incubate Prepare_Substrate Prepare Substrate Solution (this compound-Payload) Prepare_Substrate->Incubate Time_Points Take Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Remove Enzyme Quench->Centrifuge HPLC HPLC Analysis of Supernatant Centrifuge->HPLC

Experimental Workflow for an In Vitro Cleavage Assay
Fluorogenic Substrate Cleavage Assay

This high-throughput method is suitable for screening different linker sequences for their susceptibility to Cathepsin B cleavage.

Objective: To rapidly assess the cleavage of a linker by measuring the increase in fluorescence of a reporter molecule upon cleavage.

Materials:

  • Fluorogenic peptide substrate (e.g., Boc-Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM Sodium Acetate or MES, pH 5.0-6.0, containing DTT

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Activate Cathepsin B with DTT as described in the HPLC-based assay.

  • Reaction Setup: Add a solution of the fluorogenic substrate to the wells of a 96-well microplate.

  • Initiate Reaction: Add activated Cathepsin B to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence over time (excitation ~360 nm, emission ~460 nm for AMC).

  • Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.

Conclusion

The Cathepsin B-mediated cleavage of the this compound linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in the context of ADCs. The mechanism relies on a well-defined sequence of events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade, ultimately liberating the active payload. A thorough understanding of the cleavage kinetics and the application of robust in vitro assays are essential for the design and optimization of ADCs that utilize this sophisticated linker technology.

References

An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in ADCs

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, particularly in oncology.[1][2][3] These complex biopharmaceuticals leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][4] The success of an ADC is critically dependent on its three core components: the antibody, the payload, and the linker that covalently connects them.[5][6]

The linker is a crucial element that dictates the ADC's stability, pharmacokinetic properties, and the mechanism of payload release.[2][7] Linkers are broadly classified into two categories: non-cleavable and cleavable.[8][9][] Non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody.[11][12][13] In contrast, cleavable linkers are designed with a specific chemical trigger that allows for the controlled release of the payload upon encountering a particular physiological condition within the target cell or the tumor microenvironment.[2][14]

This guide provides a comprehensive overview of cleavable linker technologies, focusing on their mechanisms of action, comparative data, and the experimental protocols used for their evaluation. Cleavable linkers are advantageous as they can release the unmodified, diffusible payload, which can then exert its cytotoxic effect.[14] This diffusion can also lead to the "bystander effect," where the released payload kills adjacent, antigen-negative tumor cells, a significant benefit for treating heterogeneous tumors.[12][15][16]

The General Mechanism of Action for ADCs with Cleavable Linkers

The therapeutic action of an ADC with a cleavable linker typically follows a multi-step process. The ADC circulates in the bloodstream, binds to a specific antigen on the surface of a target cancer cell, and is subsequently internalized, often through endocytosis.[15] The ADC then traffics through the endosomal and lysosomal compartments, where it encounters the specific physiological trigger—such as low pH, a reducing environment, or specific enzymes—that cleaves the linker and releases the cytotoxic payload.[15][17] The freed payload can then engage its intracellular target, leading to cell death.

ADC_Mechanism cluster_blood Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC_circ ADC in Circulation (Stable) Antigen Target Antigen ADC_circ->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Endosome Endosome (pH 5.5-6.2) Internalization->Endosome 3. Trafficking Lysosome Lysosome (pH 4.5-5.0) + Enzymes Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cytotoxicity Cytotoxicity & Apoptosis Payload_Release->Cytotoxicity 5. Drug Action

Caption: General mechanism of action for an antibody-drug conjugate.

Types of Cleavable Linkers and Their Release Mechanisms

Cleavable linkers are engineered to respond to specific triggers, which can be broadly categorized as chemical or enzymatic.[15]

Chemically Cleavable Linkers

These linkers exploit the distinct chemical environments inside cancer cells compared to the bloodstream.[17]

a) Hydrazone Linkers (pH-Sensitive)

Hydrazone linkers are designed to be stable at the neutral pH of blood (~7.4) but undergo rapid hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[9][12][15] This pH-dependent cleavage releases the payload inside the target cell. While effective, a potential drawback is the potential for slow hydrolysis even at neutral pH, which could lead to premature drug release.[9] The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker.[9][]

Hydrazone_Cleavage ADC Antibody-Linker(Hydrazone)-Payload Lysosome Acidic Environment (Lysosome, pH 4.5-5.0) ADC->Lysosome Internalization Hydrolysis Hydrolysis Lysosome->Hydrolysis Low pH Trigger Released_Payload Free Payload Hydrolysis->Released_Payload Antibody_Remnant Antibody-Linker Remnant Hydrolysis->Antibody_Remnant Disulfide_Cleavage ADC Antibody-Linker(S-S)-Payload Cytoplasm Reducing Environment (Cytoplasm) ADC->Cytoplasm Internalization Reduction Reduction by Glutathione (GSH) Cytoplasm->Reduction High [GSH] Released_Payload Free Payload Reduction->Released_Payload Antibody_Remnant Antibody-Linker Remnant Reduction->Antibody_Remnant Peptide_Cleavage ADC Antibody-Linker(Val-Cit-PABC)-Payload Lysosome Lysosome ADC->Lysosome Internalization Enzyme Cathepsin B Lysosome->Enzyme Cleavage Peptide Cleavage Enzyme->Cleavage Proteolysis Self_Immolation PABC Self-Immolation Cleavage->Self_Immolation Released_Payload Free Payload Self_Immolation->Released_Payload Glucuronide_Cleavage ADC Antibody-Linker(β-Glucuronide)-Payload Lysosome Lysosome / TME ADC->Lysosome Internalization / Accumulation Enzyme β-Glucuronidase Lysosome->Enzyme Cleavage Glycosidic Bond Cleavage Enzyme->Cleavage Hydrolysis Released_Payload Free Payload Cleavage->Released_Payload via Self-Immolative Spacer Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment plasma_stability Plasma Stability Assay (Human, Mouse, Rat) pk_study Pharmacokinetic (PK) Study (Animal Model) plasma_stability->pk_study Proceed if stable enzyme_cleavage Enzymatic Cleavage Assay (e.g., Cathepsin B, Lysosomes) cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) bystander Bystander Effect Assay (Co-culture) cytotoxicity->bystander efficacy_study Efficacy Study (Xenograft Model) cytotoxicity->efficacy_study Proceed if potent ADC_Candidate ADC Candidate ADC_Candidate->plasma_stability ADC_Candidate->enzyme_cleavage ADC_Candidate->cytotoxicity

References

The Core of Targeted Cancer Therapy: A Technical Guide to Boc-Val-Cit-PAB in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Boc-Val-Cit-PAB moiety represents a critical component in the design of modern Antibody-Drug Conjugates (ADCs), a powerful class of biopharmaceutical drugs that deliver highly potent cytotoxic agents directly to cancer cells. This in-depth technical guide explores the fundamental chemistry, mechanism of action, and experimental evaluation of this linker technology, providing a comprehensive resource for professionals in the field of cancer research and drug development.

Introduction to this compound in ADCs

Antibody-Drug Conjugates leverage the specificity of monoclonal antibodies (mAbs) to target tumor-associated antigens, thereby minimizing off-target toxicity associated with traditional chemotherapy. The linker, which connects the antibody to the cytotoxic payload, is a pivotal element determining the ADC's stability, efficacy, and overall therapeutic index. The this compound linker system is a cornerstone of ADC technology, incorporating a protease-cleavable dipeptide sequence that facilitates selective payload release within the tumor microenvironment.

The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the valine residue during synthesis, while the Valine-Citrulline (Val-Cit) dipeptide acts as a substrate for lysosomal proteases, most notably Cathepsin B, which are often upregulated in cancer cells.[1][] The p-aminobenzyl carbamate (B1207046) (PAB) functions as a self-immolative spacer, which, upon cleavage of the Val-Cit linker, spontaneously releases the active cytotoxic drug.[3][4]

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The journey of a Val-Cit-PAB-containing ADC from administration to cytotoxic action is a multi-step process that underscores the elegance of this targeted delivery system.

  • Systemic Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The linker is designed to be stable at physiological pH, preventing premature drug release.[1] The monoclonal antibody component of the ADC then recognizes and binds to its specific antigen on the surface of tumor cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, which are acidic organelles containing a host of hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by Cathepsin B and other lysosomal proteases.[1][3][4][5] This enzymatic cleavage is the key to the linker's tumor-selective activation, as Cathepsin B activity is significantly higher in the acidic environment of the lysosome compared to the bloodstream.[1]

  • Self-Immolation and Payload Release: Cleavage of the amide bond between Citrulline and PAB triggers a cascade of spontaneous electronic rearrangements within the PAB spacer. This self-immolative process culminates in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[3][4]

  • Induction of Cell Death: The released cytotoxic agent can then exert its cell-killing effects, typically by disrupting critical cellular processes such as microtubule dynamics or DNA replication, leading to apoptosis.

  • Bystander Effect: A significant advantage of using a cleavable linker like Val-Cit-PAB is the potential for a "bystander effect."[6][] If the released payload is membrane-permeable, it can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[6][8]

Below is a diagram illustrating the signaling pathway of an ADC with a this compound linker.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC ADC (Antibody-Drug Conjugate) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity BystanderCell Neighboring Tumor Cell Payload->BystanderCell 6. Bystander Effect Cytotoxicity_Workflow Start Start SeedCells 1. Seed Cells (Ag+ and Ag-) Start->SeedCells Incubate1 2. Incubate Overnight SeedCells->Incubate1 TreatADC 3. Treat with ADC (Serial Dilutions) Incubate1->TreatADC Incubate2 4. Incubate (48-144 hours) TreatADC->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate (2-4 hours) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan Incubate3->Solubilize ReadAbsorbance 8. Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData 9. Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

The Unseen Engine: A Technical Guide to the PAB Self-Immolative Spacer in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer is a critical component in the sophisticated design of modern targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its elegant mechanism of traceless drug release has been instrumental in enhancing the therapeutic window of numerous potent cytotoxic agents. This guide provides an in-depth exploration of the PAB spacer's function, the underlying chemical principles, and the experimental methodologies used to characterize its performance.

Core Function: A Controlled Cascade for Payload Release

The primary function of the PAB spacer is to act as a stable linker between a targeting moiety (like an antibody) and a potent cytotoxic drug within a prodrug formulation. It is designed to be stable in systemic circulation, preventing premature release of the toxic payload and minimizing off-target toxicity.[1][2] Upon reaching the target site, such as the lysosome of a cancer cell, a specific trigger initiates a cascade of events leading to the release of the unmodified, fully active drug.

The PAB spacer itself is not directly cleaved by enzymes. Instead, its "self-immolation" is triggered by the cleavage of an adjacent promoiety, which is typically a peptide sequence recognized by specific enzymes that are overexpressed in the target environment.[1][3] A widely used trigger is the dipeptide valine-citrulline (Val-Cit), which is efficiently cleaved by the lysosomal protease cathepsin B.[1][4][5][]

The mechanism of action is a spontaneous 1,6-elimination reaction. Once the trigger (e.g., the Val-Cit dipeptide) is cleaved, a free aniline (B41778) nitrogen is exposed on the PAB spacer. This initiates a rapid electronic cascade, leading to the fragmentation of the spacer and the liberation of the attached drug.[3] This process is often referred to as a "traceless" linker system because the spacer fragments into small, non-toxic molecules, leaving the payload in its native, active form.[7]

The versatility of the PAB spacer is demonstrated by its ability to be adapted for the release of various payloads through different chemical linkages. The most common variant is the p-aminobenzyloxycarbonyl (PABC) spacer, which is used to link amine-containing drugs via a carbamate (B1207046) bond.[3][8] Other variations include the p-aminobenzyl ether (PABE) for phenolic drugs and the p-aminobenzyl quaternary ammonium (B1175870) (PABQ) for tertiary amines.[1]

Quantitative Analysis of PAB Spacer Performance

The stability and cleavage kinetics of the PAB spacer are critical parameters in the design of an effective drug conjugate. These properties are typically evaluated through in vitro assays that measure the linker's stability in plasma and its susceptibility to enzymatic cleavage. The following table summarizes key quantitative data for PAB-based linkers.

Linker SystemConditionHalf-life (t½)Reference
Val-Cit-PABCHuman PlasmaHigh Stability[9]
Val-Cit-PABCMouse SerumLess Stable than in Human Serum[10]
Phe-Lys-PABCpH 7.4~50 hours[11]
Phe-Lys-PABCpH 4.5-5.0 (lysosomal)~6 hours (hydrolytic cleavage)[11]
Phe-Lys-PABCCathepsin B (in vitro)< 2 minutes[11]
Carbonate linker with PAB spacerHuman Serum30-36 hours[11]
Val-Cit dipeptide-240 minutes (with PAB)[12]

Visualizing the Mechanism and Workflows

To better understand the processes involved, the following diagrams illustrate the key signaling pathway of PAB self-immolation and a typical experimental workflow for its evaluation.

PAB_Self_Immolation ADC Antibody-Drug Conjugate (in circulation) Internalization Internalization into Target Cell ADC->Internalization Targeting Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Enzymatic Trigger Unstable_Intermediate Unstable Intermediate (with free aniline) Cleavage->Unstable_Intermediate Exposes Amine Elimination 1,6-Elimination Unstable_Intermediate->Elimination Released_Drug Active Drug Elimination->Released_Drug Spacer_Fragments Spacer Fragments (p-aminobenzyl quinone methide) Elimination->Spacer_Fragments

Caption: Mechanism of PAB self-immolation following enzymatic cleavage.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis (e.g., Val-Cit) PAB_Coupling Coupling of PAB Spacer SPPS->PAB_Coupling Drug_Conjugation Conjugation of Cytotoxic Drug PAB_Coupling->Drug_Conjugation Purification_Linker HPLC Purification of Drug-Linker Drug_Conjugation->Purification_Linker Plasma_Stability Plasma Stability Assay (LC-MS analysis) Purification_Linker->Plasma_Stability Characterize Stability Enzymatic_Cleavage Enzymatic Cleavage Assay (Cathepsin B, LC-MS analysis) Purification_Linker->Enzymatic_Cleavage Characterize Cleavage Cell_Viability In Vitro Cell Viability Assay (IC50 determination) Enzymatic_Cleavage->Cell_Viability Assess Potency

Caption: Experimental workflow for synthesis and characterization of a PAB-linked drug conjugate.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PAB-containing drug conjugates.

Synthesis of a Val-Cit-PAB-Drug Linker

This protocol provides a general outline for the synthesis of a maleimide-functionalized Val-Cit-PABC-MMAE linker, a common component in ADCs.[12][13]

Materials:

  • Fmoc-L-Citrulline

  • Fmoc-L-Valine

  • p-Aminobenzyl alcohol (PABOH)

  • Monomethyl auristatin E (MMAE)

  • 6-Maleimidohexanoic acid (Mc)

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Deprotection reagents (e.g., piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Solid-phase synthesis resin (e.g., Rink amide resin)

Procedure:

  • Resin Preparation: Swell the Rink amide resin in DMF.

  • Fmoc-Citrulline Coupling: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF. Couple Fmoc-L-Citrulline to the resin using a suitable coupling agent like HATU in the presence of DIPEA.

  • Fmoc-Valine Coupling: Repeat the Fmoc deprotection step and then couple Fmoc-L-Valine to the citrulline-bound resin.

  • PAB Spacer Attachment: After deprotection of the Fmoc group from valine, couple p-aminobenzyl alcohol (PABOH) to the dipeptide.

  • Payload Conjugation: Activate the hydroxyl group of the PAB spacer (e.g., by converting it to a p-nitrophenyl carbonate) and then react it with the amine group of MMAE to form the carbamate linkage.

  • Cleavage from Resin: Cleave the drug-linker construct from the solid support using an appropriate cleavage cocktail (e.g., TFA-based).

  • Maleimide (B117702) Functionalization: React the N-terminus of the valine with 6-maleimidohexanoic acid succinimidyl ester (Mc-OSu) to introduce the maleimide group for antibody conjugation.

  • Purification: Purify the final Mc-Val-Cit-PABC-MMAE linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in plasma, mimicking its behavior in systemic circulation.[1]

Materials:

  • Antibody-drug conjugate (ADC) with PAB linker

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography resin

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Quenching: Immediately quench the reaction by diluting the sample in cold PBS.

  • ADC Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

  • Washing and Elution: Wash the captured ADC to remove plasma proteins and then elute the ADC from the affinity matrix.

  • Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Calculation: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Cathepsin B Cleavage Assay

This assay determines the efficiency of enzymatic cleavage of the linker.[1][11][14]

Materials:

  • ADC with a protease-sensitive PAB linker (e.g., Val-Cit-PAB)

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 10 mM MES buffer, pH 6, with dithiothreitol)

  • LC-MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the ADC and cathepsin B in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload (e.g., free MMAE) and the remaining intact ADC over time.

  • Kinetics: Determine the rate of cleavage from the time-course data.

Conclusion

The PAB self-immolative spacer represents a cornerstone of modern prodrug and ADC design. Its ability to provide stable drug linkage in circulation and facilitate traceless, triggered release at the target site is crucial for maximizing therapeutic efficacy while minimizing systemic toxicity. A thorough understanding of its mechanism, coupled with robust synthetic and analytical methodologies, is paramount for the successful development of next-generation targeted therapies. The continued evolution of PAB-based and other self-immolative linker technologies will undoubtedly play a pivotal role in the future of precision medicine.

References

The Cornerstone of Targeted Therapy: A Technical Guide to Boc-Val-Cit-PAB in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in precision medicine, particularly in oncology. At the heart of these sophisticated biotherapeutics lies the linker, a critical component that dictates the stability, selectivity, and ultimate efficacy of the ADC. Among the most pivotal and widely utilized linkers is the Boc-Val-Cit-PAB system. This in-depth technical guide elucidates the fundamental principles of using this compound in bioconjugation, providing a comprehensive resource for researchers and developers in the field.

The Architectural Logic of this compound

The this compound linker is a meticulously designed molecular scaffold, with each component serving a distinct and crucial purpose in the controlled delivery and release of a cytotoxic payload. Its modular nature allows for a strategic, multi-step approach to ADC synthesis and function.

  • Boc (tert-Butyloxycarbonyl) Group: This acid-labile protecting group caps (B75204) the N-terminus of the valine residue.[1] Its primary role is to prevent unwanted side reactions during the synthesis of the linker and its conjugation to the payload. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the terminal amine for subsequent conjugation steps.[2][3][4]

  • Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is the cornerstone of the linker's conditional cleavage mechanism.[5] It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[6][7] The Val-Cit motif offers a balance of stability in systemic circulation and susceptibility to enzymatic cleavage within the target cell.[5][]

  • PAB (p-Aminobenzyl Alcohol) Spacer: The PAB group acts as a self-immolative spacer.[9] Once Cathepsin B cleaves the amide bond between citrulline and the PAB moiety, a cascade of electronic rearrangement is initiated.[6] This leads to a 1,6-elimination reaction, resulting in the release of the unmodified, active payload.[10] This "traceless" release is a key advantage, ensuring the drug is delivered in its most potent form.

Below is a diagram illustrating the logical relationship of these components.

G Logical Relationship of this compound Components Boc Boc Group (Protecting Group) ValCit Val-Cit Dipeptide (Cleavage Site) Boc->ValCit Protects PAB PAB Spacer (Self-Immolative Unit) ValCit->PAB Triggers Payload Payload (Cytotoxic Drug) PAB->Payload Releases

Functional components of the this compound linker.

Mechanism of Action: From Systemic Circulation to Cellular Demise

The efficacy of an ADC utilizing the this compound linker hinges on a series of well-orchestrated events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

  • Systemic Circulation and Tumor Targeting: Once administered, the ADC circulates throughout the bloodstream. The monoclonal antibody component guides the ADC to tumor cells that express the specific target antigen on their surface. The Val-Cit linker is designed to be stable in the physiological pH of blood, minimizing premature drug release and off-target toxicity.[5]

  • Receptor-Mediated Endocytosis: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[1][11] The complex is enclosed within an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, an organelle rich in degradative enzymes and characterized by an acidic environment.[12][7]

  • Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B facilitates the cleavage of the Val-Cit dipeptide bond.[6]

  • Payload Release and Action: The cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[9] The released drug can then exert its cell-killing effect, for example, by interfering with microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.

The following diagram visualizes the signaling pathway of ADC internalization and payload release.

ADC_Pathway ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking & Fusion Payload Released Payload Lysosome->Payload 4. Cleavage & Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Action ADC_Workflow General Experimental Workflow for ADC Development cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation LinkerPayload 1. Synthesize Linker-Payload Conjugation 3. Conjugate Linker-Payload to Antibody LinkerPayload->Conjugation Reduction 2. Reduce Antibody Disulfide Bonds Reduction->Conjugation Purification 4. Purify ADC Conjugation->Purification DAR 5. Determine DAR (HIC, MS) Purification->DAR Purity 6. Assess Purity & Aggregation (SEC) Purification->Purity Cleavage 7. Cathepsin B Cleavage Assay Purification->Cleavage Cytotoxicity 8. Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity

References

Methodological & Application

Application Notes and Protocols for Boc-Val-Cit-PAB Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The Boc-Val-Cit-PAB linker is a well-established, enzymatically cleavable linker system widely employed in ADC development.[1][2] It features a valine-citrulline (Val-Cit) dipeptide that is specifically cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells.[3][4] This ensures that the cytotoxic payload is released preferentially within the target tumor cells, minimizing systemic toxicity.[] The para-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, ensuring efficient release of the unmodified payload upon cleavage of the Val-Cit linker.[6] The Boc (tert-butyloxycarbonyl) group is a protecting group for the valine amine, which is removed during the synthesis of the drug-linker construct.[3]

These application notes provide detailed protocols for the synthesis of a this compound-payload conjugate, its conjugation to a monoclonal antibody, and the subsequent characterization and in vitro evaluation of the resulting ADC.

Data Presentation

Table 1: Characterization of a Trastuzumab-Val-Cit-PAB-MMAE ADC
ParameterValueMethodReference
Average Drug-to-Antibody Ratio (DAR)4.5Hydrophobic Interaction Chromatography (HIC) / PLRP[7]
% Aggregation< 5%Size Exclusion Chromatography (SEC)[6]
Released Payload in Mouse Plasma (after 7 days)>90%Mass Spectrometry[6]
Stability in Human Plasma (after 28 days)No significant degradationELISA[8]
Stability in Mouse Plasma (after 14 days)>95% payload releaseELISA[8]
Table 2: In Vitro Cytotoxicity of a Trastuzumab-Thailanstatin ADC with Varying DAR
Cell LineHER2 ExpressionDARIC50 (ng/mL)
N87High1.8~25
N87High3.5~15
N87High4.2~13
MDA-MB-361-DYT2Moderate< 3.51500 - 60,000
MDA-MB-361-DYT2Moderate> 3.525 - 80

Experimental Protocols

Protocol 1: Synthesis of this compound-Payload (Generic)

This protocol outlines the general steps for synthesizing a this compound-payload conjugate. The specific payload must have a suitable functional group (e.g., an amine) for conjugation to the PAB linker.

Materials:

  • This compound-PNP (p-nitrophenyl carbonate)

  • Cytotoxic Payload with a primary or secondary amine

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve this compound-PNP (1.2 equivalents) and the amine-containing payload (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by HPLC until the starting materials are consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the pure this compound-payload conjugate.

  • Lyophilize the pure fractions to obtain the final product as a solid.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Protocol 2: Deprotection of this compound-Payload

Materials:

  • This compound-Payload

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve the this compound-payload in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by HPLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Precipitate the deprotected product by adding cold anhydrous diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum. This yields the H-Val-Cit-PAB-payload (as a TFA salt).

Protocol 3: Conjugation of H-Val-Cit-PAB-Payload to a Monoclonal Antibody

This protocol describes the conjugation to cysteine residues on the antibody, which are typically made available by reducing interchain disulfide bonds.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • H-Val-Cit-PAB-Payload

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-acetylcysteine

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange into PBS using a desalting column or tangential flow filtration.

  • Drug-Linker Preparation:

    • Dissolve the H-Val-Cit-PAB-payload in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR (typically 5-10 fold molar excess).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Quenching:

    • Quench any unreacted maleimide (B117702) groups (if the linker contains a maleimide moiety for cysteine conjugation) by adding a 10-fold molar excess of N-acetylcysteine. Incubate for 20 minutes.

  • Purification:

    • Purify the ADC using a SEC system (e.g., Sephadex G-25 column) to remove unconjugated drug-linker and other small molecules. The ADC will elute in the void volume.

Protocol 4: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Materials:

  • Purified ADC

  • HIC-HPLC system with a suitable column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different drug-loaded species with a decreasing salt gradient (increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 5: In Vitro Cytotoxicity Assay

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line for a Trastuzumab ADC)

  • Non-target cell line (as a negative control)

  • ADC and unconjugated antibody

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the cell viability against the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.

Visualizations

ADC_Conjugation_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_characterization Purification & Characterization Boc_Val_Cit_PAB_PNP This compound-PNP Boc_Payload This compound-Payload Boc_Val_Cit_PAB_PNP->Boc_Payload Payload Conjugation Payload Cytotoxic Payload (amine-containing) Payload->Boc_Payload H_Payload H-Val-Cit-PAB-Payload Boc_Payload->H_Payload Boc Deprotection (TFA) Reduced_mAb Reduced mAb ADC Antibody-Drug Conjugate H_Payload->ADC mAb Monoclonal Antibody mAb->Reduced_mAb Reduction (TCEP) Reduced_mAb->ADC Conjugation Purified_ADC Purified ADC ADC->Purified_ADC Purification (SEC) DAR_Analysis DAR Analysis (HIC) Purified_ADC->DAR_Analysis

Caption: Workflow for the synthesis and conjugation of a this compound ADC.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a Val-Cit-PAB linker-based ADC.

References

Step-by-Step Synthesis of a Boc-Val-Cit-PAB Antibody-Drug Conjugate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed, step-by-step guide for the synthesis of an ADC utilizing a Boc-protected valine-citrulline-p-aminobenzyl alcohol (Boc-Val-Cit-PAB) linker.

The Val-Cit dipeptide motif is designed for selective cleavage by cathepsin B, an enzyme commonly overexpressed in the lysosomal compartments of tumor cells, ensuring targeted release of the cytotoxic payload within the cancer cell.[1] The PAB spacer is a self-immolative unit that, upon cleavage of the Val-Cit linker, spontaneously releases the active drug.[2] The Boc (tert-Butyloxycarbonyl) protecting group on the valine residue can be removed under acidic conditions to reveal a free amine for further modification or conjugation.[3][4]

These application notes provide comprehensive experimental protocols for the synthesis of the this compound linker, its conjugation to a model cytotoxic payload (Monomethyl Auristatin E - MMAE), and the subsequent conjugation of the drug-linker to a monoclonal antibody. Furthermore, methods for the characterization of the resulting ADC are detailed, including determination of the drug-to-antibody ratio (DAR).

I. Synthesis of the this compound Linker

This section outlines the chemical synthesis of the this compound linker. The synthesis is a multi-step process involving the sequential coupling of L-citrulline and Boc-L-valine, followed by the attachment of the p-aminobenzyl alcohol spacer. An alternative and often higher-yielding approach involves first coupling a protected citrulline to p-aminobenzyl alcohol, followed by deprotection and coupling to a protected valine.[5]

Logical Workflow for this compound Synthesis

cluster_synthesis This compound Synthesis L-Citrulline L-Citrulline Fmoc_Protection Fmoc Protection L-Citrulline->Fmoc_Protection Fmoc_Cit Fmoc-Cit-OH Fmoc_Protection->Fmoc_Cit PABOH_Coupling PAB-OH Coupling (HATU) Fmoc_Cit->PABOH_Coupling Fmoc_Cit_PABOH Fmoc-Cit-PAB-OH PABOH_Coupling->Fmoc_Cit_PABOH Fmoc_Deprotection_1 Fmoc Deprotection (Piperidine) Fmoc_Cit_PABOH->Fmoc_Deprotection_1 Cit_PABOH H2N-Cit-PAB-OH Fmoc_Deprotection_1->Cit_PABOH Boc_Val_Coupling Boc-Valine Coupling (e.g., HBTU/HOBt) Cit_PABOH->Boc_Val_Coupling Boc_Val_Cit_PAB This compound-OH Boc_Val_Coupling->Boc_Val_Cit_PAB

Caption: Workflow for the synthesis of the this compound-OH linker.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Cit-PAB-OH [5]

  • Fmoc Protection of L-Citrulline:

    • Dissolve L-citrulline (1.1 equivalents) and sodium bicarbonate (2.2 equivalents) in water.

    • Add an equal volume of 1,4-dioxane (B91453).

    • Add Fmoc-Cl (1.0 equivalent) and stir at room temperature for 24 hours.

    • Remove the 1,4-dioxane under reduced pressure.

    • Extract the aqueous solution with ethyl acetate.

    • Acidify the aqueous phase with 2M HCl to a pH of 1 to precipitate the product.

    • Filter and dry the white solid to obtain Fmoc-L-Citrulline.

  • Coupling of Fmoc-L-Citrulline to p-Aminobenzyl Alcohol:

    • Dissolve Fmoc-L-Citrulline (1.0 equivalent), p-aminobenzyl alcohol (1.0 equivalent), and HATU (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIPEA) (1.0 equivalent) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by HPLC.

    • Upon completion, purify the product by silica (B1680970) gel flash column chromatography using a methanol/dichloromethane (B109758) gradient to yield Fmoc-Cit-PAB-OH.

Protocol 2: Synthesis of this compound-OH

  • Fmoc Deprotection of Fmoc-Cit-PAB-OH: [6]

    • Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF.

    • Add piperidine (B6355638) (5.0 equivalents) and stir at room temperature for 4 hours.

    • Remove the solvent and excess piperidine under reduced pressure.

    • Triturate the residue with diethyl ether and wash with dichloromethane to obtain the crude H2N-Cit-PAB-OH, which can be used in the next step without further purification.

  • Coupling of Boc-L-Valine:

    • Dissolve H2N-Cit-PAB-OH (1.0 equivalent), Boc-L-Valine (1.2 equivalents), HBTU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by HPLC.

    • Upon completion, purify the crude product by reverse-phase HPLC to obtain this compound-OH as a white solid after lyophilization.

StepProductTypical YieldPurity (HPLC)
Fmoc ProtectionFmoc-L-Citrulline>95%>98%
PAB-OH CouplingFmoc-Cit-PAB-OH60-80%[5]>95%
Boc-Valine CouplingThis compound-OH85-95% (over 2 steps)[5]>98%

II. Synthesis of this compound-MMAE

This section describes the conjugation of the this compound linker to the potent cytotoxic agent, Monomethyl Auristatin E (MMAE).

Logical Workflow for Drug-Linker Synthesis

cluster_drug_linker This compound-MMAE Synthesis Boc_Val_Cit_PAB This compound-OH Activation Activation (e.g., with p-nitrophenyl chloroformate to form this compound-PNP) Boc_Val_Cit_PAB->Activation Boc_Val_Cit_PAB_PNP This compound-PNP Activation->Boc_Val_Cit_PAB_PNP MMAE_Coupling MMAE Coupling Boc_Val_Cit_PAB_PNP->MMAE_Coupling Boc_Val_Cit_PAB_MMAE This compound-MMAE MMAE_Coupling->Boc_Val_Cit_PAB_MMAE

Caption: Workflow for the synthesis of the this compound-MMAE drug-linker.

Experimental Protocol

Protocol 3: Synthesis of this compound-MMAE

  • Activation of this compound-OH (Synthesis of this compound-PNP):

    • Dissolve this compound-OH (1.0 equivalent) in anhydrous dichloromethane.

    • Add pyridine (B92270) (1.2 equivalents) and cool the solution to 0°C.

    • Add p-nitrophenyl chloroformate (1.1 equivalents) portion-wise and stir the reaction at 0°C for 1 hour, then at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain this compound-PNP.

  • Coupling of MMAE:

    • Dissolve this compound-PNP (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.

    • Add HOBt (1.0 equivalent) and pyridine to the solution.[7]

    • Stir the reaction at room temperature and monitor its progress by HPLC.

    • Upon completion, purify the crude product by semi-preparative reverse-phase HPLC to obtain this compound-MMAE.

    • Lyophilize the purified fractions to yield the final product as a solid.

StepProductTypical YieldPurity (HPLC)
ActivationThis compound-PNP80-90%>95%
MMAE CouplingThis compound-MMAE70-80%[7]>98%

III. Conjugation of this compound-MMAE to an Antibody

This section details the procedure for conjugating the this compound-MMAE drug-linker to a monoclonal antibody via cysteine residues. This process involves the partial reduction of the antibody's inter-chain disulfide bonds to generate free thiol groups, followed by conjugation with a maleimide-functionalized drug-linker. For the purpose of this protocol, we will assume the this compound-MMAE has been further modified to include a maleimide (B117702) group (e.g., via a maleimidocaproyl spacer, MC).

Logical Workflow for ADC Conjugation

cluster_adc_conjugation ADC Conjugation Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP or DTT) Antibody->Reduction Reduced_Antibody Reduced Antibody (-SH) Reduction->Reduced_Antibody Conjugation Conjugation Reduced_Antibody->Conjugation Drug_Linker_Maleimide This compound-MMAE (Maleimide-activated) Drug_Linker_Maleimide->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification Purification (e.g., G-25 column) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for the conjugation of the drug-linker to an antibody.

Experimental Protocol

Protocol 4: Cysteine-Based Antibody Conjugation

  • Antibody Preparation:

    • Exchange the antibody into a suitable reaction buffer, such as phosphate-buffered saline (PBS) with 1 mM DTPA, pH 7.5-8.0.[8]

  • Partial Reduction of the Antibody: [8]

    • To prepare an ADC with a target DAR of 4, treat the antibody with approximately 4.2 equivalents of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Incubate the reaction at 37°C for 1 hour.

    • Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 1 mM DTPA.

  • Conjugation Reaction: [9]

    • Prepare a stock solution of the maleimide-activated this compound-MMAE in an organic co-solvent such as DMSO.

    • Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR (typically 4-8 fold molar excess).

    • Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine.

    • Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

    • Concentrate the purified ADC to the desired concentration.

ParameterCondition
Antibody BufferPBS with 1 mM DTPA, pH 7.5-8.0
Reducing AgentTCEP (approx. 4.2 eq. for DAR 4)
Reduction Conditions37°C for 1 hour
Drug-Linker SolventDMSO
Drug-Linker Molar Excess4-8 fold
Conjugation Conditions4°C or RT for 1-4 hours
Purification MethodSize Exclusion Chromatography (e.g., G-25)

IV. Characterization of the this compound ADC

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to evaluate include the drug-to-antibody ratio (DAR), purity, and aggregation.

Experimental Protocols

Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy []

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (e.g., ~248 nm for MMAE).

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The average DAR is calculated as the molar ratio of the payload to the antibody.

Protocol 6: Characterization by Hydrophobic Interaction Chromatography (HIC) [11]

  • HIC separates ADC species based on the number of conjugated drug molecules, as the payload typically increases the hydrophobicity of the antibody.

  • A salt gradient (e.g., ammonium (B1175870) sulfate) is used to elute the ADC species from the HIC column.

  • The resulting chromatogram will show peaks corresponding to antibodies with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).

  • The average DAR can be calculated from the weighted average of the peak areas.

Protocol 7: Characterization by Mass Spectrometry (MS) [12][13]

  • Intact Mass Analysis:

    • Analyze the purified ADC by LC-MS to determine the molecular weight of the different ADC species.

    • The mass difference between the unconjugated antibody and the various ADC peaks corresponds to the mass of the conjugated drug-linker, allowing for the determination of the DAR distribution.

    • Deglycosylation of the ADC prior to analysis can simplify the mass spectrum.

  • Reduced Mass Analysis:

    • Reduce the ADC to separate the light and heavy chains.

    • Analyze the reduced sample by LC-MS to determine the drug load on each chain.

TechniqueInformation Obtained
UV-Vis SpectroscopyAverage DAR
Hydrophobic Interaction Chromatography (HIC)DAR distribution, purity
Mass Spectrometry (Intact)DAR distribution, molecular weight confirmation
Mass Spectrometry (Reduced)Drug load on light and heavy chains

V. Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for the synthesis and characterization of a this compound based ADC. The successful implementation of these methods requires careful optimization of reaction conditions and rigorous analytical characterization at each step. These guidelines are intended to serve as a valuable resource for researchers and scientists in the field of antibody-drug conjugate development.

References

Application Notes and Protocols for Boc Deprotection of Val-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Val-Cit-PAB (valine-citrulline-p-aminobenzyl) linker is a critical component in the design of antibody-drug conjugates (ADCs). This dipeptide linker is engineered for selective cleavage by Cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[1][2][3] This targeted release mechanism ensures that the cytotoxic payload is liberated preferentially within the cancer cell, minimizing systemic toxicity.[4][5]

The synthesis of the Val-Cit-PAB linker and its subsequent conjugation to a payload often involves the use of a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the valine residue.[6] The Boc group is favored for its stability under various conditions and its facile removal under acidic conditions.[7] The final step before conjugation of the linker-payload construct to the antibody is the deprotection of the Boc group to reveal the terminal amine, which is then available for coupling.

This document provides detailed application notes and protocols for the most common methods of Boc deprotection of Val-Cit-PAB linkers, a crucial step in the synthesis of ADCs. We will discuss the mechanisms, potential side reactions, and optimization strategies to ensure high yield and purity of the deprotected linker.

Mechanism of Boc Deprotection

The Boc deprotection proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.[8][9]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Boc_Protected_Linker Boc-Val-Cit-PAB Protonated_Boc Protonated Boc-Linker Carbamic_Acid Carbamic Acid Intermediate Deprotected_Linker H-Val-Cit-PAB tBu_cation tert-butyl cation CO2 CO₂

Common Boc Deprotection Methods

The two most widely employed methods for Boc deprotection in peptide and linker synthesis are treatment with trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.

Trifluoroacetic Acid (TFA) Method

TFA is a strong acid that effectively cleaves the Boc group. It is typically used in a solution with dichloromethane (B109758) (DCM). The concentration of TFA can be varied, but a common range is 20-50% TFA in DCM.[10] The reaction is usually fast, occurring at room temperature within 1-2 hours.[11]

Advantages:

  • High efficiency and rapid deprotection.

  • TFA and DCM are volatile, facilitating their removal by evaporation.

Disadvantages:

  • The highly acidic nature of TFA can lead to side reactions, especially with sensitive functional groups.

  • The tert-butyl cation generated during the reaction can cause alkylation of nucleophilic residues like tryptophan, methionine, cysteine, and tyrosine.[1][12]

Hydrogen Chloride (HCl) Method

An alternative to TFA is the use of HCl in an organic solvent, most commonly 1,4-dioxane (B91453). A 4M solution of HCl in dioxane is frequently used.[13] This method is often considered milder than TFA and can be advantageous when acid-sensitive functionalities are present in the molecule.

Advantages:

  • Generally milder conditions compared to TFA.

  • Can provide better selectivity in complex molecules.[13]

Disadvantages:

  • Dioxane is less volatile than DCM, making its removal more challenging.

  • The reaction may require longer times or gentle heating to go to completion.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of Val-Cit-PAB linkers based on literature for similar peptide deprotections. The actual yields and purity can vary depending on the specific substrate, scale, and work-up procedure.

Deprotection MethodReagent ConcentrationSolventTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%)
TFA Method 20-50% TFADichloromethane (DCM)20-251-2>95>95
HCl Method 4M HCl1,4-Dioxane20-252-4>90>95

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

Materials:

  • This compound-Payload conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) or Anisole (B1667542) (as scavenger, optional)

  • Cold diethyl ether

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the this compound-Payload conjugate in anhydrous DCM (e.g., 10 mL per gram of conjugate) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add a scavenger such as TIS or anisole (5-10 equivalents) to the solution to trap the tert-butyl cations that will be generated. This is particularly important if the payload contains sensitive functional groups.[1]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 20-50%).

  • Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS) until the starting material is consumed.

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) (2-3 times).

  • The crude deprotected product (as a TFA salt) can be precipitated by adding cold diethyl ether, collected by filtration, and washed with cold diethyl ether.

  • Dry the final product under high vacuum. The product can be used directly in the next step or purified further by HPLC if necessary.

TFA_Deprotection_Workflow cluster_workflow TFA Deprotection Workflow start Dissolve this compound in DCM add_scavenger Add Scavenger (e.g., TIS) cool Cool to 0°C add_tfa Add TFA (20-50%) react Stir at RT for 1-2h monitor Monitor by LC-MS workup Evaporate solvent and excess TFA precipitate Precipitate with cold ether dry Dry under vacuum end H-Val-Cit-PAB (TFA salt)

Protocol 2: Boc Deprotection using HCl in Dioxane

Materials:

  • This compound-Payload conjugate

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the this compound-Payload conjugate in anhydrous 1,4-dioxane in a round-bottom flask under a nitrogen or argon atmosphere.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, remove the solvent and excess HCl under reduced pressure. Co-evaporation with dioxane or DCM may be necessary to remove all traces of acid.

  • The resulting crude product (as an HCl salt) can be used directly for the next step or purified by HPLC.

Side Reactions and Mitigation

The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic side chains by the tert-butyl cation.[1] This is especially problematic for payloads containing sensitive moieties such as indole (B1671886) rings (tryptophan-like), thioethers (methionine-like), or phenols (tyrosine-like).

Mitigation Strategy: The most effective way to prevent this side reaction is the addition of a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate.[1]

Common Scavengers:

  • Triisopropylsilane (TIS): A very effective scavenger that reacts with the tert-butyl cation.

  • Anisole: Traps the tert-butyl cation through Friedel-Crafts alkylation.

  • Thioanisole: Used for methionine-containing peptides to prevent S-alkylation.[13]

  • Water: Can also act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

Side_Reaction_Mitigation

Conclusion

The efficient deprotection of the Boc group from Val-Cit-PAB linkers is a critical step in the synthesis of antibody-drug conjugates. Both TFA in DCM and HCl in dioxane are effective methods for this transformation. The choice of method will depend on the acid sensitivity of the payload and the desired reaction conditions. Careful execution of the protocols and, when necessary, the use of scavengers will ensure a high yield of the pure, deprotected linker-payload, ready for conjugation to the antibody. It is recommended to perform a small-scale trial to optimize the deprotection conditions for each specific ADC construct.

References

Application Notes and Protocols for Cathepsin B Cleavage Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a critical role in intracellular protein degradation and turnover.[1] Under pathological conditions such as cancer, its expression and activity are often upregulated, contributing to tumor invasion and metastasis.[2] This makes Cathepsin B a significant target for drug development and a key enzyme in designing targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where it can cleave specific peptide linkers to release a cytotoxic payload within tumor cells.[1]

These application notes provide a comprehensive guide to performing a Cathepsin B cleavage assay using a fluorometric method. This high-throughput-compatible technique offers high sensitivity for screening potential inhibitors or evaluating the cleavage of novel peptide substrates.[1][3][4][5]

Principle of the Assay

The fluorometric Cathepsin B cleavage assay is based on the enzymatic cleavage of a synthetic peptide substrate conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or amino-4-trifluoromethylcoumarin (AFC), and a quencher. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by Cathepsin B, the fluorophore is liberated, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][3][6]

Data Presentation

Table 1: Kinetic Parameters of Common Fluorogenic Substrates for Human Cathepsin B

This table summarizes the kinetic parameters for commonly used fluorogenic substrates, providing a basis for substrate selection based on the experimental pH conditions. The catalytic efficiency (kcat/Km) is a key parameter for comparing the specificity and efficiency of the enzyme for different substrates.

SubstratepHKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Z-Phe-Arg-AMC4.613.9 ± 1.50.45 ± 0.0232,400[1]
Z-Phe-Arg-AMC7.28.8 ± 1.20.30 ± 0.0134,100[1]
Z-Arg-Arg-AMC4.6108.0 ± 15.00.12 ± 0.011,100[1]
Z-Arg-Arg-AMC7.211.2 ± 1.80.17 ± 0.0115,200[1]
Z-Nle-Lys-Arg-AMC4.612.5 ± 2.10.23 ± 0.0118,400[1]
Z-Nle-Lys-Arg-AMC7.27.5 ± 1.10.25 ± 0.0133,300[1]

Z: Benzyloxycarbonyl, Nle: Norleucine, AMC: 7-Amino-4-methylcoumarin

Table 2: Relative Cleavage Rates of Different Peptide Linkers by Cathepsin B

This table provides a comparison of the relative cleavage efficiency of different peptide linkers commonly used in ADCs. This information is crucial for the design and optimization of linker chemistry for targeted drug delivery.

Peptide LinkerRelative Cleavage Rate/Half-lifeEnzyme(s)NotesReference
Val-CitBaseline (t½ ≈ 240 min in one study)Cathepsin BConsidered the benchmark for efficient cleavage and stability.[4]
Val-Ala~50% of Val-Cit rateCathepsin BAlso effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation.[4]
Phe-Lys~30-fold faster than Val-CitCathepsin B (isolated)Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.[4]

Val: Valine, Cit: Citrulline, Ala: Alanine, Phe: Phenylalanine, Lys: Lysine

Experimental Protocols

Protocol 1: Fluorometric Cathepsin B Activity Assay in Cell Lysates

This protocol details the steps for measuring Cathepsin B activity in cell lysates.

Materials:

  • Cells (adherent or suspension)

  • Cold PBS

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[7]

  • 96-well black, flat-bottom plates[3]

  • Fluorometric microplate reader (Ex/Em = 360-400 nm / 440-505 nm)[3][8]

  • Recombinant Human Cathepsin B (for standard curve)

  • Cathepsin B Substrate (e.g., Z-Arg-Arg-AMC)[9]

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT)[10]

  • Cathepsin B Inhibitor (e.g., CA-074Me, for control)[7]

Procedure:

  • Sample Preparation (Cell Lysate):

    • Harvest 1-5 million cells and wash with cold PBS.[5][7]

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[5][7]

    • Incubate on ice for 10-30 minutes.[5]

    • Centrifuge at high speed for 5 minutes at 4°C to pellet cell debris.[5][7]

    • Collect the supernatant (lysate) and determine the protein concentration.

  • Assay Procedure:

    • Prepare a standard curve using a serial dilution of recombinant Cathepsin B.

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to the sample wells.[7]

    • For control wells, add lysate that has been pre-incubated with a Cathepsin B inhibitor.

    • Add 50 µL of Assay Buffer to all wells.[7]

    • Initiate the reaction by adding 2 µL of the Cathepsin B substrate (e.g., 10 mM stock) to each well.[11]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[5][11]

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer and substrate only).

    • Generate a standard curve by plotting the fluorescence of the standards against their concentrations.

    • Determine the Cathepsin B activity in the samples from the standard curve.[12]

Protocol 2: In Vitro Cleavage Assay for Peptide Linkers in ADCs (HPLC-Based)

This protocol is designed to quantify the release of a drug from an ADC containing a Cathepsin B-cleavable linker.

Materials:

  • ADC with a Cathepsin B-cleavable linker

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)[4]

  • Activation Solution (e.g., 30-40 mM DTT in water)[4]

  • Quenching Solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)[4]

  • HPLC system with a reverse-phase column (e.g., C4 or C18)[4]

Procedure:

  • Enzyme Activation:

    • Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the Activation Solution for 15-30 minutes at 37°C. DTT is required to maintain the active-site cysteine in its reduced state.[4]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

    • Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar range for the ADC (e.g., 1 µM).[4]

    • Incubate the reaction at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points, withdraw aliquots from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the Quenching Solution.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC to separate the intact ADC, cleaved linker-drug, and free drug.

    • Quantify the amount of released drug at each time point by integrating the peak areas.

  • Data Analysis:

    • Plot the concentration of the released drug against time to determine the cleavage kinetics.

    • Calculate the initial rate of cleavage and the half-life (t½) of the linker.[4]

Signaling Pathways and Experimental Workflows

Cathepsin B in Apoptosis Signaling

Cathepsin B can be released from the lysosome into the cytosol, where it can participate in the apoptotic cascade. It can act downstream of caspases, contributing to the execution phase of apoptosis.[3][9][13]

CathepsinB_Apoptosis Cathepsin B in Apoptosis Apoptotic_Stimulus Apoptotic Stimulus (e.g., TNF) Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Lysosomal_Permeabilization Lysosomal Membrane Permeabilization Caspase_Activation->Lysosomal_Permeabilization Execution_of_Apoptosis Execution of Apoptosis Caspase_Activation->Execution_of_Apoptosis Cathepsin_B_Release Cathepsin B Release to Cytosol Lysosomal_Permeabilization->Cathepsin_B_Release Cathepsin_B_Release->Execution_of_Apoptosis CathepsinB_NLRP3 Cathepsin B and NLRP3 Inflammasome Inflammasome_Activators Inflammasome Activators (e.g., ATP, Crystals) Lysosomal_Rupture Lysosomal Rupture Inflammasome_Activators->Lysosomal_Rupture Cathepsin_B_Release Cathepsin B Release to Cytosol Lysosomal_Rupture->Cathepsin_B_Release NLRP3_Activation NLRP3 Activation and Assembly Cathepsin_B_Release->NLRP3_Activation Caspase1_Activation Caspase-1 Activation NLRP3_Activation->Caspase1_Activation IL1b_Maturation Pro-IL-1β -> IL-1β Caspase1_Activation->IL1b_Maturation Assay_Workflow Fluorometric Cathepsin B Assay Workflow Sample_Prep Sample Preparation (e.g., Cell Lysate) Plate_Setup Plate Setup (Samples, Standards, Controls) Sample_Prep->Plate_Setup Reaction_Initiation Reaction Initiation (Add Substrate) Plate_Setup->Reaction_Initiation Incubation Incubation (37°C, protected from light) Reaction_Initiation->Incubation Fluorescence_Reading Fluorescence Reading (Plate Reader) Incubation->Fluorescence_Reading Data_Analysis Data Analysis (Standard Curve, Activity Calculation) Fluorescence_Reading->Data_Analysis

References

Application Notes and Protocols for Drug Conjugation using Boc-Val-Cit-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Cit-PAB-PNP is a widely utilized cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This linker system offers high plasma stability and specific release of the cytotoxic payload within the tumor microenvironment, leveraging the enzymatic activity of cathepsin B, which is often overexpressed in cancer cells. This document provides detailed application notes and protocols for the successful conjugation of amine-containing drugs to antibodies using the this compound-PNP linker.

The valine-citrulline (Val-Cit) dipeptide within the linker is the specific cleavage site for cathepsin B.[1][2] Upon enzymatic cleavage, the p-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes a self-immolative 1,6-elimination, ensuring the efficient release of the unmodified drug.[3] The p-nitrophenyl (PNP) group serves as an excellent leaving group for the initial conjugation with an amine-containing drug, while the tert-butyloxycarbonyl (Boc) group protects the N-terminus of the valine residue, allowing for a sequential conjugation strategy.

Principle of the Method

The overall process of creating an ADC using this compound-PNP involves a multi-step approach:

  • Drug-Linker Synthesis: The amine-containing cytotoxic drug is first reacted with this compound-PNP to form a stable amide bond, displacing the PNP leaving group.

  • Purification of Drug-Linker Conjugate: The resulting Boc-protected drug-linker is purified to remove unreacted starting materials.

  • Boc Deprotection: The Boc protecting group is removed from the N-terminus of the valine to expose a primary amine.

  • Maleimide (B117702) Functionalization: A thiol-reactive maleimide group is introduced to the newly exposed amine of the drug-linker construct. This is a crucial step to enable subsequent conjugation to the antibody.

  • Antibody Preparation: The antibody's interchain disulfide bonds are partially reduced to generate free thiol groups.

  • Conjugation: The maleimide-functionalized drug-linker is then covalently attached to the reduced antibody via a stable thioether bond.

  • Purification and Characterization: The final ADC is purified to remove unconjugated drug-linker and antibody, and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Core Requirements: Data Presentation

Table 1: Summary of Key Quantitative Parameters in ADC Synthesis and Characterization

ParameterTypical Values/RangesMethod of Determination
Drug-Linker Synthesis
Molar Ratio (Drug:Linker)1:1 to 1:1.5-
Reaction Time2 - 24 hoursTLC, LC-MS
Yield>80%HPLC
Boc Deprotection
ReagentTrifluoroacetic acid (TFA) in Dichloromethane (DCM)-
Reaction Time30 minutes - 2 hoursTLC, LC-MS
Yield>90%HPLC
Antibody Reduction
Reducing AgentTCEP or DTT-
Molar Excess of Reducing Agent2-10 fold over antibodyEllman's Assay
Reaction Time30 - 120 minutes-
Conjugation
Molar Ratio (Drug-Linker:Antibody)3:1 to 10:1-
pH6.5 - 7.5-
Reaction Time1 - 4 hours-
ADC Characterization
Average Drug-to-Antibody Ratio (DAR)2 - 4HIC-HPLC, RP-HPLC, Mass Spectrometry
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Free Drug Level<1%RP-HPLC
In Vitro Performance
Plasma Stability (Half-life)>100 hoursELISA, LC-MS
IC50 (Cytotoxicity)Varies by cell line and payload (typically nM range)MTT, XTT, or other cell viability assays

Mandatory Visualization

experimental_workflow cluster_drug_linker_synthesis Part 1: Drug-Linker Synthesis & Functionalization cluster_adc_synthesis Part 2: ADC Synthesis & Characterization This compound-PNP This compound-PNP Reaction1 Drug Conjugation This compound-PNP->Reaction1 Amine-Drug Amine-Drug Amine-Drug->Reaction1 Boc-VC-PAB-Drug This compound-Drug Reaction1->Boc-VC-PAB-Drug Purification1 Purification Boc-VC-PAB-Drug->Purification1 Deprotection Boc Deprotection Purification1->Deprotection H2N-VC-PAB-Drug H2N-Val-Cit-PAB-Drug Deprotection->H2N-VC-PAB-Drug Reaction2 Maleimide Functionalization H2N-VC-PAB-Drug->Reaction2 Maleimide-NHS Maleimide-NHS Ester Maleimide-NHS->Reaction2 Mal-VC-PAB-Drug Maleimide-Val-Cit-PAB-Drug Reaction2->Mal-VC-PAB-Drug Purification2 Purification Mal-VC-PAB-Drug->Purification2 Conjugation Conjugation Purification2:e->Conjugation:w Antibody Antibody Reduction Antibody Reduction Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Reduced_Ab->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification3 Purification Crude_ADC->Purification3 Final_ADC Purified ADC Purification3->Final_ADC Characterization Characterization (DAR, etc.) Final_ADC->Characterization

Caption: Overall workflow for ADC preparation.

drug_release_pathway ADC_Extracellular ADC in Circulation Target_Cell Target Cancer Cell ADC_Extracellular->Target_Cell Targeting Binding Antigen Binding Target_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Self_Immolation 1,6-Self-Immolation Cleavage->Self_Immolation Drug_Release Active Drug Release Self_Immolation->Drug_Release Cell_Death Apoptosis/Cell Death Drug_Release->Cell_Death

Caption: Intracellular drug release mechanism.

Experimental Protocols

Part 1: Synthesis and Functionalization of the Drug-Linker

Protocol 1.1: Conjugation of Amine-Containing Drug to this compound-PNP

This protocol describes the reaction of an amine-containing drug with the this compound-PNP linker.

  • Materials:

    • This compound-PNP

    • Amine-containing drug (e.g., Doxorubicin, Monomethyl Auristatin E - MMAE)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

    • Add DIPEA (2.0-3.0 equivalents) to the solution.

    • In a separate flask, dissolve this compound-PNP (1.1-1.2 equivalents) in anhydrous DMF.

    • Add the this compound-PNP solution dropwise to the drug solution with stirring.

    • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the DMF under reduced pressure.

    • Purify the crude product (this compound-Drug) by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 1.2: Boc Deprotection of the Drug-Linker Conjugate

This protocol details the removal of the Boc protecting group.

  • Materials:

    • This compound-Drug

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Toluene (B28343)

  • Procedure:

    • Dissolve the purified this compound-Drug in anhydrous DCM.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • Add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to ensure complete removal of residual TFA.

    • The resulting deprotected drug-linker (H₂N-Val-Cit-PAB-Drug) can be used in the next step without further purification if the purity is high, or it can be purified by preparative HPLC.

Protocol 1.3: Maleimide Functionalization of the Deprotected Drug-Linker

This protocol describes the addition of a maleimide group for antibody conjugation.

  • Materials:

    • H₂N-Val-Cit-PAB-Drug

    • Maleimido-caproyl-N-hydroxysuccinimide ester (MC-NHS) or similar maleimide-NHS ester

    • Anhydrous DMF

    • DIPEA

  • Procedure:

    • Dissolve the deprotected drug-linker in anhydrous DMF.

    • Add DIPEA (2.0-3.0 equivalents).

    • Dissolve MC-NHS (1.1 equivalents) in anhydrous DMF and add it dropwise to the drug-linker solution.

    • Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS.

    • Upon completion, purify the maleimide-functionalized drug-linker (MC-Val-Cit-PAB-Drug) by preparative HPLC.

Part 2: ADC Synthesis and Characterization

Protocol 2.1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol generates free thiol groups on the antibody for conjugation.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution

    • Desalting column (e.g., Sephadex G-25)

    • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

  • Procedure:

    • Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.

    • Add a 2-10 fold molar excess of TCEP or DTT to the antibody solution. The exact molar excess needs to be optimized to achieve the desired number of free thiols.

    • Incubate the reaction at 37°C for 30-90 minutes.

    • Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column with the conjugation buffer.

Protocol 2.2: Conjugation of Maleimide-Functionalized Drug-Linker to Reduced Antibody

This protocol describes the final conjugation step to form the ADC.

  • Materials:

    • Reduced antibody from Protocol 2.1

    • Purified MC-Val-Cit-PAB-Drug

    • Co-solvent (e.g., DMSO or DMA)

    • Quenching solution (e.g., N-acetylcysteine)

  • Procedure:

    • Dissolve the MC-Val-Cit-PAB-Drug in a minimal amount of co-solvent.

    • Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 3-8 fold over the antibody. The final concentration of the co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

    • Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for an additional 20-30 minutes.

Protocol 2.3: Purification of the Antibody-Drug Conjugate

This protocol removes unconjugated species from the final ADC.

  • Materials:

    • Crude ADC from Protocol 2.2

    • Purification system (e.g., Size Exclusion Chromatography - SEC, or Hydrophobic Interaction Chromatography - HIC)

    • Appropriate buffers for the chosen chromatography method

  • Procedure:

    • Purify the crude ADC using SEC to remove unconjugated drug-linker and aggregates.

    • Alternatively, HIC can be used to separate ADC species with different DARs.

    • Collect the fractions corresponding to the monomeric ADC.

    • Buffer exchange the purified ADC into a suitable formulation buffer and concentrate to the desired concentration.

Part 3: Characterization of the Antibody-Drug Conjugate

Protocol 3.1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the ADC species using a linear gradient from high salt to low salt (e.g., 0-100% Mobile Phase B over 30 minutes).

    • Monitor the absorbance at 280 nm.

    • Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved based on their hydrophobicity.

    • Calculate the average DAR by the weighted average of the peak areas of the different drug-loaded species.[4][5]

Protocol 3.2: In Vitro Plasma Stability Assay

  • Procedure:

    • Incubate the ADC at a specific concentration in plasma (human, mouse, etc.) at 37°C.

    • At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma sample.

    • Analyze the samples to determine the amount of conjugated antibody remaining and/or the amount of released free drug.[6][7]

    • ELISA can be used to measure the concentration of total and conjugated antibody.

    • LC-MS can be used to quantify the released payload.

Protocol 3.3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Procedure:

    • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, a non-targeted control ADC, and the free drug.

    • Incubate the cells for 72-120 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[1][8]

Conclusion

The use of the this compound-PNP linker provides a robust and reliable method for the development of highly stable and potent antibody-drug conjugates. The protocols outlined in this document offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize ADCs using this advanced linker technology. Careful optimization of each step is crucial to achieve a high-quality ADC with the desired therapeutic properties.

References

In Vitro Characterization of a Boc-Val-Cit-PAB Antibody-Drug Conjugate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro characterization of an Antibody-Drug Conjugate (ADC) featuring a Boc-Val-Cit-PAB (tert-Butyloxycarbonyl-Valine-Citrulline-para-aminobenzylcarbamate) linker. The protocols and data presented herein are intended to serve as a practical resource for the preclinical evaluation of this class of ADCs.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. The this compound linker is a protease-cleavable linker designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cancer cells and subsequent cleavage by lysosomal proteases, such as Cathepsin B.[][2][3]

This application note details the essential in vitro assays for characterizing a this compound ADC, including cytotoxicity, bystander effect, internalization, and plasma stability.

Data Presentation

The following tables summarize representative quantitative data obtained from the in vitro characterization of a hypothetical this compound-MMAE (Monomethyl Auristatin E) ADC.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget Antigen ExpressionIC50 (nM) of this compound-MMAE ADCIC50 (nM) of Free MMAE
SK-BR-3 (Breast Cancer)High0.50.1
NCI-N87 (Gastric Cancer)High0.80.1
MDA-MB-468 (Breast Cancer)Low/Negative> 10000.2
BT-474 (Breast Cancer)High0.60.1

Note: Lower IC50 values indicate higher potency.[4][5]

Table 2: Bystander Effect Quantification

Co-culture SystemRatio (Antigen-Positive : Antigen-Negative)% Dead Antigen-Negative Cells (Treated with ADC)% Dead Antigen-Negative Cells (Untreated Control)
SK-BR-3 : MDA-MB-468-GFP1:145%5%
SK-BR-3 : MDA-MB-468-GFP1:325%5%
NCI-N87 : MDA-MB-468-GFP1:140%5%

Note: An increase in the percentage of dead antigen-negative cells in the presence of the ADC indicates a bystander effect.[6][7]

Table 3: In Vitro Plasma Stability

Time (days)% Intact ADC Remaining (Human Plasma)% Intact ADC Remaining (Mouse Plasma)
0100%100%
198%85%
395%70%
792%55%

Note: Higher percentages indicate greater stability of the ADC in plasma.[8][9]

Mandatory Visualizations

Signaling Pathway of this compound ADC

ADC_Pathway Mechanism of Action of a this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Payload Free Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 5. Payload Release CathepsinB->Lysosome 4. Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules 6. Target Engagement Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 7. Induction of

Caption: Mechanism of action of a this compound ADC.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow Experimental Workflow for In Vitro ADC Characterization start Start: this compound ADC cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity bystander Bystander Effect Assay (Co-culture) start->bystander internalization Internalization Assay (pH-sensitive dye) start->internalization stability Plasma Stability Assay (LC-MS) start->stability ic50 Determine IC50 cytotoxicity->ic50 bystander_quant Quantify Bystander Killing bystander->bystander_quant internalization_rate Determine Internalization Rate internalization->internalization_rate stability_profile Assess Stability Profile stability->stability_profile end End: Comprehensive In Vitro Profile ic50->end bystander_quant->end internalization_rate->end stability_profile->end

Caption: Workflow for in vitro ADC characterization.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • This compound ADC

  • Free cytotoxic payload (for control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and the free payload in complete culture medium. Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using a suitable software.[4]

Bystander Effect Assay (Co-culture)

Objective: To assess the ability of the this compound ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • This compound ADC

  • 96-well cell culture plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Co-culture the antigen-positive and antigen-negative (GFP-expressing) cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: After 24 hours, treat the co-culture with serial dilutions of the this compound ADC.

  • Incubation: Incubate the plate for 72-96 hours.

  • Imaging: Image the wells using a fluorescence microscope or a high-content imaging system to visualize and count the number of viable GFP-positive cells.

  • Data Analysis: Quantify the percentage of dead GFP-positive cells in the ADC-treated wells compared to the untreated control wells. An increase in the death of GFP-positive cells indicates a bystander effect.[6][7]

Antibody Internalization Assay (pH-Sensitive Dye)

Objective: To quantify the internalization of the this compound ADC into target cells.

Materials:

  • Target antigen-positive cell line

  • This compound ADC

  • pH-sensitive fluorescent dye labeling kit (e.g., pHrodo)

  • Complete cell culture medium

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorimeter or high-content imaging system

Procedure:

  • ADC Labeling: Label the this compound ADC with the pH-sensitive dye according to the manufacturer's instructions.

  • Cell Seeding: Seed the target cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with the fluorescently labeled ADC at various concentrations.

  • Incubation: Incubate the plate at 37°C for different time points (e.g., 1, 4, 8, 24 hours) to monitor the kinetics of internalization.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter or capture images using a high-content imaging system. The fluorescence of the pH-sensitive dye increases in the acidic environment of the endosomes and lysosomes upon internalization.

  • Data Analysis: Quantify the fluorescence intensity at each time point and concentration to determine the rate and extent of ADC internalization.

In Vitro Plasma Stability Assay (LC-MS)

Objective: To evaluate the stability of the this compound ADC in plasma.

Materials:

  • This compound ADC

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads

  • Digestion enzyme (e.g., papain or IdeS)

  • LC-MS system

Procedure:

  • Incubation: Incubate the this compound ADC in plasma at 37°C for various time points (e.g., 0, 24, 72, 168 hours).

  • Immunocapture: At each time point, capture the ADC from the plasma using Protein A or G magnetic beads.[10][11]

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution and Digestion: Elute the ADC from the beads or perform on-bead digestion to release the payload or specific antibody fragments.

  • LC-MS Analysis: Analyze the samples using an LC-MS system to quantify the amount of intact ADC or the released payload.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the amount at time 0.[9][12]

References

Application Notes and Protocols for Boc-Val-Cit-PAB in Hematological Malignancy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Boc-Val-Cit-PAB linker in the development of Antibody-Drug Conjugates (ADCs) for hematological malignancy research. Detailed protocols for ADC synthesis, characterization, and evaluation are included to facilitate practical implementation in the laboratory.

Introduction

The this compound (tert-Butyloxycarbonyl-Valine-Citrulline-p-Aminobenzylcarbamate) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). It is a cleavable linker system designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target cancer cells.[1][2] This selective release mechanism is crucial for maximizing the therapeutic window of ADCs, enhancing their anti-tumor efficacy while minimizing off-target toxicities.[1][2] In the context of hematological malignancies, this linker has been successfully incorporated into several approved and investigational ADCs, demonstrating its utility in targeting cancers of the blood and lymphoid tissues.[3][4]

The Val-Cit dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in cancer cells.[2][5] Following cleavage of the Val-Cit bond, the p-aminobenzylcarbamate (PAB) spacer undergoes a self-immolative 1,6-elimination reaction, leading to the release of the conjugated cytotoxic drug in its active form.[4] A common and highly potent cytotoxic agent used in conjunction with this linker is monomethyl auristatin E (MMAE), a microtubule-disrupting agent.[6]

Mechanism of Action

The mechanism of action of an ADC utilizing the Val-Cit-PAB linker involves a multi-step process that ensures targeted delivery and conditional activation of the cytotoxic payload.

  • Target Binding and Internalization: The monoclonal antibody (mAb) component of the ADC specifically binds to a target antigen expressed on the surface of hematological cancer cells (e.g., CD30 on Hodgkin lymphoma cells or CD79b on B-cell lymphomas).[3][7]

  • Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[7]

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the linker.[2][4]

  • Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination of the PAB spacer, which rapidly decomposes and releases the active cytotoxic drug (e.g., MMAE) into the cytoplasm of the cancer cell.[4]

  • Induction of Apoptosis: The released cytotoxic agent then exerts its cell-killing effect. For instance, MMAE binds to tubulin, inhibiting microtubule polymerization and leading to G2/M phase cell cycle arrest and subsequent apoptosis.[7]

Preclinical Data of Val-Cit-PAB Based ADCs in Hematological Malignancies

The following tables summarize key quantitative data from preclinical studies of ADCs utilizing the Val-Cit-PAB linker system in various hematological malignancy models.

In Vitro Cytotoxicity
ADC TargetCell LineHematological MalignancyIC50 (ng/mL)Reference
Anti-CD22DoHH2Non-Hodgkin Lymphoma20[1]
Anti-CD22Granta 519Non-Hodgkin Lymphoma284[1]
Anti-CD22RehPrecursor B-cell ALL143.3[8]
Anti-CD22JM1Precursor B-cell ALL211.0[8]
Anti-CD30Karpas 299Anaplastic Large Cell Lymphoma~2 (0.04 nmol/L)[9]
In Vivo Efficacy in Xenograft Models
ADC TargetXenograft ModelHematological MalignancyDosing RegimenOutcomeReference
Anti-CD22DoHH2Non-Hodgkin LymphomaSingle doseComplete and persistent tumor response in all mice[1][2]
Anti-CD22Granta 519Non-Hodgkin LymphomaSingle doseComplete and persistent tumor response in 90% of mice[1][2]
Anti-CD79bDLBCL PDX ModelsDiffuse Large B-cell LymphomaSingle dose (2 mg/kg)Comparable effect to R-CHOP in 50% of models[1]

Experimental Protocols

Protocol 1: Synthesis of Maleimido-caproyl-Val-Cit-PAB-MMAE (MC-VC-PAB-MMAE)

This protocol outlines the synthesis of the drug-linker construct ready for conjugation to a thiolated antibody.

Materials:

  • Fmoc-Val-Cit-PAB-PNP

  • Monomethyl auristatin E (MMAE)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pyridine, dry

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Synthesis of Fmoc-Val-Cit-PAB-MMAE:

    • Dissolve Fmoc-Val-Cit-PAB-PNP (1.1 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF and dry pyridine.[10]

    • Stir the reaction at room temperature and monitor its progress by HPLC.[10]

    • Upon completion, purify the crude product by semi-preparative reverse-phase HPLC.[10]

    • Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.[10]

  • Fmoc Deprotection:

    • Dissolve the Fmoc-Val-Cit-PAB-MMAE in DMF and add piperidine (20% v/v).

    • Stir at room temperature for 30 minutes.

    • Purify the resulting H2N-Val-Cit-PAB-MMAE by reverse-phase HPLC and lyophilize.

  • Coupling of Maleimido-caproyl (MC) group:

    • Dissolve the H2N-Val-Cit-PAB-MMAE in DMF.

    • Add MC-OSu (1.1 eq.) and TEA (2.0 eq.).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by HPLC.

    • Purify the final product, MC-VC-PAB-MMAE, by reverse-phase HPLC and lyophilize.

Protocol 2: Conjugation of MC-VC-PAB-MMAE to a Monoclonal Antibody

This protocol describes the partial reduction of an antibody's interchain disulfide bonds and subsequent conjugation with the maleimide-activated drug-linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • MC-VC-PAB-MMAE

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate (B84403) buffer with EDTA (pH 7.0-7.5)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into a conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5).

  • Antibody Reduction:

    • Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the final drug-to-antibody ratio (DAR).

    • Incubate at 37°C for 1-2 hours.

  • Drug-Linker Preparation:

    • Dissolve the MC-VC-PAB-MMAE in DMSO to prepare a stock solution.

  • Conjugation Reaction:

    • Add the dissolved drug-linker to the reduced antibody solution. A molar excess of the drug-linker is typically used.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC).

    • Further purify and characterize the ADC by Hydrophobic Interaction Chromatography (HIC) to separate the different drug-loaded ADC species (e.g., DAR0, DAR2, DAR4, etc.).[11]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, DAR6, DAR8). The hydrophobicity and retention time increase with the number of conjugated drugs.

    • Integrate the peak areas for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Hematological malignancy cell lines (e.g., Karpas 299, DoHH2)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or adapt overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete medium.

    • Remove the old medium from the cells and add the ADC/control antibody dilutions.

    • Incubate the plate at 37°C for 72-96 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen (e.g., CD30, CD79b) ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload (e.g., MMAE) Lysosome->Payload 4. Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Microtubule Disruption Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Cycle Arrest

Caption: Mechanism of action of a Val-Cit-PAB ADC.

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) with Intact Disulfide Bonds Reduced_mAb Partially Reduced mAb with Free Thiols (-SH) mAb->Reduced_mAb 1. Reduction (TCEP) ADC_Crude Crude ADC Mixture Reduced_mAb->ADC_Crude 2. Conjugation DrugLinker MC-VC-PAB-MMAE (Maleimide Activated) DrugLinker->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC 3. Purification (SEC) Characterization Characterization (DAR, etc.) Purified_ADC->Characterization 4. Analysis

Caption: Workflow for ADC conjugation and characterization.

DAR_Analysis_Logic start Purified ADC Sample hic HIC-HPLC Separation start->hic chromatogram Chromatogram (Separated DAR Species) hic->chromatogram integration Peak Integration chromatogram->integration calculation Average DAR Calculation integration->calculation result Average DAR Value calculation->result

Caption: Logical flow for DAR determination by HIC-HPLC.

References

Troubleshooting & Optimization

How to solve Boc-Val-Cit-PAB solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Boc-Val-Cit-PAB, a commonly used cleavable linker in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a dipeptide-based linker molecule used in the development of antibody-drug conjugates (ADCs).[1][][3][4] Its core structure consists of Boc-protected valine linked to citrulline, which is in turn connected to a p-aminobenzyl (PAB) group. This linker is designed to be stable in circulation but is specifically cleaved by Cathepsin B, an enzyme commonly found in the lysosomes of tumor cells, to release the conjugated cytotoxic payload.[1][][4]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is a hydrophobic molecule and is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[5] Several suppliers report a solubility of up to 100 mg/mL in DMSO.[6] It is important to note that achieving this concentration may require sonication.[6] The use of fresh, anhydrous DMSO is recommended as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[6][7]

Q3: How should I store this compound powder and stock solutions?

A3: For long-term storage, the solid powder should be kept at -20°C.[1][5] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for longer periods.[6][8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[6]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound during experimental workflows.

Issue 1: Difficulty Dissolving this compound Powder

If you are experiencing issues with dissolving the this compound powder, consider the following troubleshooting steps.

Troubleshooting Workflow for Dissolving this compound

start Start: Undissolved This compound Powder check_solvent Step 1: Verify Solvent Quality - Use fresh, anhydrous DMSO. - Has the DMSO been opened multiple times? start->check_solvent sonicate Step 2: Apply Sonication - Sonicate the solution in a water bath. - Start with 15-30 minute intervals. check_solvent->sonicate heat Step 3: Gentle Warming - Warm the solution to 30-40°C. - Do not overheat to avoid degradation. sonicate->heat vortex Step 4: Vortexing - Vortex the sample vigorously for 1-2 minutes. heat->vortex check_solubility Is the powder fully dissolved? vortex->check_solubility success Success: this compound is fully dissolved. check_solubility->success Yes failure Issue Persists: Consider Alternative Solvents or Consult Technical Support. check_solubility->failure No

Caption: A step-by-step workflow for dissolving this compound powder.

Issue 2: Precipitation of this compound upon Addition to Aqueous Buffer

Precipitation is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer.

Logical Tree for Troubleshooting Precipitation

precipitation Problem: Precipitation in Aqueous Buffer cause1 Cause 1: High Final Concentration of Organic Solvent precipitation->cause1 cause2 Cause 2: Buffer pH is at or near the isoelectric point (pI) precipitation->cause2 cause3 Cause 3: Insufficient Mixing precipitation->cause3 solution1 Solution: - Decrease the volume of stock solution added. - Prepare a more dilute stock solution. cause1->solution1 solution2 Solution: - Adjust the pH of the buffer away from the pI. - Test a range of pH values. cause2->solution2 solution3 Solution: - Add the stock solution dropwise while vortexing the buffer. - Ensure rapid and thorough mixing. cause3->solution3

Caption: Troubleshooting guide for precipitation of this compound in aqueous solutions.

Quantitative Data: Solubility of this compound

The following table summarizes the reported solubility of this compound in various solvents. It is important to note that these values can be influenced by factors such as temperature, purity of the compound, and the presence of water in the solvent.

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO100 mg/mL[6]~208 mMMay require ultrasonication to achieve. Use of anhydrous DMSO is recommended.[6][7]
DMSO80 mg/mL[7]~167 mM
Ethanol60 mg/mL~125 mM
WaterInsoluble-

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Objective: To prepare a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL stock solution, weigh 100 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 100 mg/mL solution, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to initiate the dissolution process.

  • If the powder is not fully dissolved, place the tube in a water bath sonicator.

  • Sonicate for 15-30 minutes, checking for dissolution periodically.

  • If necessary, gently warm the solution to 30-40°C while continuing to sonicate or vortex.

  • Once the this compound is completely dissolved, the solution should be clear.

  • Aliquot the stock solution into smaller volumes for storage at -20°C or -80°C to avoid multiple freeze-thaw cycles.[6][8]

Signaling Pathway and Experimental Workflow

Cathepsin B Cleavage of this compound Linker in an ADC Context

The following diagram illustrates the mechanism of action for a this compound-linked ADC upon internalization into a cancer cell.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) with this compound Linker receptor Target Receptor ADC->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome Internalization cathepsin_b Cathepsin B lysosome->cathepsin_b contains payload Released Cytotoxic Payload cathepsin_b->payload Cleaves Val-Cit Linker apoptosis Cell Death (Apoptosis) payload->apoptosis Induces

Caption: Mechanism of drug release from a this compound linked ADC.

References

Technical Support Center: Optimizing Conjugation of Boc-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc-Val-Cit-PAB conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this linker in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in ADCs?

A1: this compound is a cleavable linker used in the development of antibody-drug conjugates.[1][2] It connects a cytotoxic payload to a monoclonal antibody (mAb).[] The linker is designed to be stable in the bloodstream and to release the drug payload specifically within target tumor cells.[]

  • Boc (tert-Butyloxycarbonyl): A protecting group for the valine's amine, which is typically removed to reveal a reactive site for conjugation or further modification.[2]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by Cathepsin B, a protease highly expressed in the lysosomes of tumor cells.[][4] This enzymatic cleavage is the mechanism for targeted drug release.

  • PAB (p-aminobenzyl carbamate): A self-immolative spacer. Once the Val-Cit linker is cleaved, the PAB spacer spontaneously decomposes, ensuring the efficient release of the active cytotoxic payload.[4]

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it critical?

A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[5][6] It is a critical quality attribute (CQA) of an ADC as it directly impacts both efficacy and safety.[5][6]

  • Low DAR (<2): May result in reduced potency and therapeutic efficacy.[6]

  • High DAR (>4): Can negatively affect pharmacokinetics, leading to faster clearance.[5] It can also increase the risk of aggregation due to the increased hydrophobicity of the ADC and may lead to off-target toxicity.[7][8]

  • Optimal DAR: An average DAR of 2 to 4 is generally considered optimal for balancing efficacy and safety.[8][]

Q3: What are the main challenges encountered when conjugating this compound?

A3: The primary challenges include:

  • Achieving the Target DAR: Difficulty in consistently obtaining the desired DAR.

  • Low Conjugation Efficiency: Resulting in a high proportion of unconjugated antibody.

  • ADC Aggregation: The increased hydrophobicity from the linker and payload can cause the ADC to aggregate, impacting its stability and safety.[7]

  • Premature Drug Release: Instability of the linker can lead to the drug being released before it reaches the target cell, causing off-target toxicity.

Q4: Which analytical techniques are recommended for characterizing the conjugation reaction?

A4: Several techniques are essential for analyzing the outcome of the conjugation:

  • Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for determining the DAR and the distribution of different drug-loaded species (D0, D2, D4, etc.).[6][10][11][12][13] It separates molecules based on their hydrophobicity under non-denaturing conditions.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the molecular weight of the different ADC species, confirming the successful conjugation and allowing for DAR calculation.[5][6][]

  • UV-Vis Spectrophotometry: A simpler and quicker method to estimate the average DAR by measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the payload).[6][] However, it does not provide information on the distribution of drug-loaded species.[6]

  • Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates in the final ADC product.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to an antibody.

Symptom / Issue Potential Cause(s) Recommended Action(s)
Low Average DAR 1. Insufficient Molar Excess of Linker-Payload: The ratio of linker-payload to antibody is too low. 2. Suboptimal Reaction pH: The pH of the conjugation buffer is not ideal for the reaction between the linker and the antibody's functional groups (e.g., thiols from reduced cysteines). 3. Inefficient Antibody Reduction (for cysteine conjugation): Interchain disulfide bonds in the antibody are not sufficiently reduced to provide free thiol groups for conjugation. 4. Linker-Payload Instability/Degradation: The activated linker-payload may have degraded due to improper storage or handling.1. Increase Molar Excess: Incrementally increase the molar ratio of the linker-payload to the antibody. See Table 1 for typical starting points. 2. Optimize pH: Perform small-scale experiments to test a range of pH values (typically 6.5-8.0 for thiol-maleimide chemistry). 3. Optimize Reduction Step: Vary the concentration of the reducing agent (e.g., TCEP) and the reaction time. Monitor the number of free thiols using Ellman's reagent. 4. Use Fresh Reagents: Prepare fresh solutions of the linker-payload immediately before use. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from moisture).
High Average DAR / Over-conjugation 1. Excessive Molar Ratio of Linker-Payload: Too much linker-payload is used in the reaction. 2. Prolonged Reaction Time: The conjugation reaction is allowed to proceed for too long.1. Decrease Molar Excess: Reduce the molar ratio of the linker-payload to the antibody. Refer to Table 1 for guidance. 2. Reduce Reaction Time: Monitor the reaction progress over time (e.g., at 1, 2, and 4 hours) to determine the optimal endpoint.
High Percentage of Unconjugated Antibody (D0) 1. Low Conjugation Efficiency: See causes for "Low Average DAR". 2. Inefficient Purification: The purification method is not effectively separating the unconjugated antibody from the ADC species.1. Address Low Efficiency: Follow the recommendations for "Low Average DAR". 2. Optimize Purification: For HIC, adjust the salt gradient to improve the resolution between the D0 and D2 peaks. Ensure the column is not overloaded.
ADC Aggregation (Observed in SEC) 1. High Hydrophobicity: The linker-payload is highly hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC.[7][15] 2. Presence of Organic Co-solvent: High concentrations of organic solvents (like DMSO) used to dissolve the linker-payload can promote aggregation.[15] 3. Inappropriate Buffer Conditions: The pH and ionic strength of the buffer may be close to the isoelectric point of the ADC, reducing its solubility.[15] 4. Mechanical Stress: Vigorous mixing or multiple freeze-thaw cycles can denature the antibody and cause aggregation.1. Target a Lower DAR: Aim for an average DAR of 2-4. Consider using more hydrophilic linkers if aggregation persists.[7] 2. Minimize Co-solvent: Use the lowest possible percentage of organic co-solvent (typically <10% v/v) to dissolve the linker-payload. Add it to the reaction mixture slowly while gently stirring. 3. Optimize Formulation Buffer: Screen different buffer systems (e.g., histidine, citrate) and pH values (typically 5.0-7.0) to find conditions that enhance ADC stability.[15] 4. Gentle Handling: Use gentle mixing methods (e.g., end-over-end rotation) and avoid repeated freeze-thaw cycles.
Inconsistent Batch-to-Batch Results 1. Variability in Reagent Quality: Inconsistent purity or activity of the antibody, linker-payload, or other reagents. 2. Inconsistent Reaction Parameters: Minor variations in temperature, pH, reaction time, or mixing can affect the outcome. 3. Manual Sample Preparation Errors: Inaccuracies in pipetting and reagent addition.1. Qualify Reagents: Ensure all reagents meet quality control specifications before use. 2. Standardize Protocol: Strictly adhere to a validated standard operating procedure (SOP) for all steps of the conjugation process. 3. Automate Processes: Where possible, use automated liquid handling systems to improve precision and reproducibility.[16]

Data Presentation

Table 1: Typical Impact of Molar Excess on Average DAR

This table provides an illustrative example of how adjusting the molar excess of the linker-payload can influence the average DAR in a typical cysteine-based conjugation. Actual results will vary depending on the specific antibody and reaction conditions.

Molar Excess of Linker-Payload (per Antibody)Expected Average DARPredominant SpeciesPotential Issues
2-3 equivalents1.5 - 2.5DAR2May have lower efficacy
4-6 equivalents3.0 - 4.0DAR4Optimal Range
8-10 equivalents5.0 - 6.5DAR6Increased risk of aggregation
>12 equivalents>7.0DAR8High risk of aggregation, poor PK
Table 2: Influence of Key Reaction Parameters on Conjugation Efficiency
ParameterTypical RangeEffect of IncreaseRecommendation
pH 6.5 - 8.0Increases reaction rate (thiol-maleimide) but can also increase hydrolysis of the maleimide (B117702) group.Optimize within this range to balance reaction speed and stability. A pH of ~7.4 is a common starting point.
Temperature (°C) 4 - 25 °CIncreases reaction rate but may also increase aggregation and side reactions.Start at room temperature (~25°C). Lowering the temperature to 4°C can help control the reaction and reduce aggregation if needed.
Reaction Time (hours) 1 - 4 hoursIncreases DAR, but prolonged time can lead to over-conjugation and potential linker instability.Monitor the reaction progress to determine the optimal time to quench the reaction and achieve the target DAR.
Co-solvent (% v/v) 5 - 10% (e.g., DMSO)Improves solubility of hydrophobic linker-payloads but can promote antibody aggregation if the concentration is too high.Use the minimum amount necessary for complete dissolution. Add slowly to the reaction mixture.

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of this compound-Maleimide to an Antibody

Objective: To conjugate a maleimide-functionalized this compound linker-payload to a monoclonal antibody via reduced interchain cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: e.g., 50 mM Phosphate buffer with 2 mM EDTA, pH 7.4

  • This compound-Maleimide linker-payload

  • Organic Co-solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Reagent: N-acetylcysteine

  • Purification System: SEC and/or HIC columns

Methodology:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the mAb into the Conjugation Buffer.

    • Adjust the mAb concentration to a working range (e.g., 5-10 mg/mL).

  • Antibody Reduction:

    • Add a calculated amount of TCEP to the mAb solution to achieve a final molar excess (e.g., 2.5 equivalents per disulfide bond to be reduced).

    • Incubate at 37°C for 1-2 hours with gentle mixing.

    • Remove excess TCEP using a desalting column.

  • Linker-Payload Preparation:

    • Immediately prior to conjugation, dissolve the this compound-Maleimide in a minimal amount of DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Slowly add the dissolved linker-payload to the reduced antibody solution to achieve the desired molar excess (e.g., 5 equivalents). The final DMSO concentration should ideally be below 10% (v/v).

    • Incubate the reaction at room temperature (or 4°C) for 1-4 hours with gentle end-over-end mixing.

  • Quenching:

    • Add an excess of N-acetylcysteine (e.g., 2-fold molar excess over the initial maleimide) to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated linker-payload, quenching reagent, and to separate monomers from aggregates.

    • Further purification and characterization can be performed using Hydrophobic Interaction Chromatography (HIC) to separate different DAR species.

  • Characterization:

    • Determine the average DAR and drug load distribution using HIC-HPLC and/or LC-MS.

    • Assess the percentage of aggregates using SEC-HPLC.

    • Measure protein concentration using UV-Vis at 280 nm.

Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different drug-loaded species of an ADC to determine the average DAR.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)

  • Purified ADC sample

Methodology:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject a known amount of the ADC sample (e.g., 20-50 µg).

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set period (e.g., 20-30 minutes). Species will elute in order of increasing hydrophobicity (D0 first, followed by D2, D4, etc.).

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak area for each DAR species (An, where n is the number of drugs).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(An * n) / Σ(An)

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis mAb Monoclonal Antibody (in Conjugation Buffer) reduction Antibody Reduction (with TCEP) mAb->reduction 1. Reduce Disulfides linker This compound-Maleimide (dissolved in DMSO) conjugation Conjugation Reaction (mAb-SH + Linker-Mal) linker->conjugation reduction->conjugation 2. Add Linker quench Quenching (with N-acetylcysteine) conjugation->quench 3. Stop Reaction sec SEC Purification (Remove aggregates & free drug) quench->sec 4. Purify hic HIC Analysis (Determine DAR) sec->hic 5. Analyze final_adc Purified ADC hic->final_adc

Caption: Workflow for cysteine-based ADC conjugation.

Troubleshooting_DAR cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Average DAR Observed cause1 Insufficient Linker Molar Excess start->cause1 cause2 Suboptimal Reaction pH start->cause2 cause3 Inefficient Antibody Reduction start->cause3 sol1 Increase Molar Excess of Linker-Payload cause1->sol1 sol2 Optimize pH (e.g., pH 7.0-7.5) cause2->sol2 sol3 Optimize Reduction (TCEP conc. / time) cause3->sol3

Caption: Troubleshooting logic for low DAR results.

Linker_Cleavage_Pathway ADC Antibody-S-Linker-Payload (in Bloodstream, pH 7.4) Internalization Receptor-Mediated Endocytosis ADC->Internalization 1. Binds to Target Cell Lysosome Lysosome (Tumor Cell, pH 4.5-5.0) Internalization->Lysosome 2. Internalized CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB 3. Val-Cit Cleavage SelfImmolation PAB Self-Immolation CathepsinB->SelfImmolation 4. Spacer Decomposition ReleasedDrug Active Drug Released SelfImmolation->ReleasedDrug 5. Payload Release CellDeath Apoptosis ReleasedDrug->CellDeath 6. Induces Cell Death

Caption: Val-Cit-PAB linker cleavage pathway.

References

Troubleshooting low yield in Boc-Val-Cit-PAB ADC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Boc-Val-Cit-PAB Antibody-Drug Conjugates (ADCs), with a focus on resolving issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in the synthesis of the this compound linker itself?

Low yields during the synthesis of the this compound linker can often be attributed to several factors. Incomplete coupling reactions between the individual components (Boc-Val, Cit, PAB) are a common culprit. Additionally, the Val-Cit dipeptide is susceptible to epimerization at the citrulline stereocenter during coupling reactions, which can complicate purification and reduce the yield of the desired diastereomer.[1] The choice of protecting groups and coupling agents is critical; for instance, using Fmoc protection for citrulline can lead to side reactions under basic deprotection conditions, impacting yield.[1] Finally, purification of the linker can be challenging due to its moderate polarity and potential for aggregation, leading to product loss.[2]

Q2: My antibody conjugation efficiency is low, resulting in a low Drug-to-Antibody Ratio (DAR). What are the potential causes?

Low conjugation efficiency is a frequent hurdle in ADC synthesis. Several factors related to the antibody, the linker-payload, and the reaction conditions can be responsible:

  • Antibody-Related Issues: The purity of the antibody is paramount; impurities can compete for conjugation, so using an antibody with >95% purity is recommended. Low antibody concentration can also dilute the reagents and decrease efficiency.

  • Linker-Payload Issues: The this compound linker and attached payload are often hydrophobic, which can lead to poor solubility in aqueous conjugation buffers and cause aggregation.[3][] This reduces the amount of linker-payload available to react with the antibody. The stability of the activated linker (e.g., this compound-PNP) is also critical; it can degrade if not handled correctly.[5]

  • Reaction Conditions: Suboptimal pH, temperature, or reaction time can lead to incomplete conjugation.[] The choice of conjugation chemistry (e.g., targeting lysines or cysteines) also significantly impacts the outcome.[7] For cysteine conjugation, inefficient reduction of disulfide bonds will result in fewer available conjugation sites.

Q3: I am observing significant aggregation of my ADC during or after conjugation. How can I mitigate this?

ADC aggregation is a common problem, particularly with hydrophobic linker-payloads like those containing Val-Cit-PAB.[8][9] Aggregation can lead to low recovery of the desired monomeric ADC and can also trigger immunogenicity.[] Strategies to reduce aggregation include:

  • Optimizing Reaction Conditions: Lowering the reaction temperature and using organic co-solvents (e.g., DMSO, DMA) can improve the solubility of the linker-payload and reduce aggregation.[]

  • Modifying the Linker: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design can help to counteract the hydrophobicity of the Val-Cit-PAB moiety and the payload.[10]

  • Controlling the DAR: Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[] Targeting a lower average DAR can improve the biophysical properties of the conjugate.[11]

  • Post-Conjugation Formulation: Formulating the purified ADC in a buffer with stabilizing excipients can help to prevent aggregation during storage.

Q4: What are the best practices for purifying this compound ADCs to maximize yield and purity?

Purification is a critical step where significant product loss can occur.[10] A multi-step purification strategy is often necessary to separate the desired ADC from unconjugated antibody, free linker-payload, and aggregates.[11]

  • Initial Cleanup: Tangential Flow Filtration (TFF) is effective for buffer exchange and removing excess, unconjugated linker-payload and organic solvents from the conjugation reaction.[11]

  • Chromatographic Separation:

    • Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for separating ADC species with different DARs.

    • Ion-Exchange Chromatography (IEX): Can be used to separate based on charge variants.

    • Size Exclusion Chromatography (SEC): Useful for removing aggregates and residual small molecules.[8]

  • Minimizing Product Loss: To maximize yield, it is important to optimize the loading and elution conditions for each chromatography step. Avoiding harsh conditions (e.g., extreme pH) that could cause linker cleavage or protein denaturation is also crucial.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low yield in this compound ADC synthesis.

Problem 1: Low Yield of the this compound Linker
Symptom Potential Cause Recommended Action
Complex reaction mixture with multiple side products Inefficient coupling reaction or side reactions.Optimize coupling agents (e.g., use HATU instead of EEDQ to potentially improve yield and reduce epimerization).[1] Ensure high purity of starting materials.
Low yield of the desired diastereomer Epimerization of the citrulline stereocenter.Consider replacing Fmoc protecting groups with Boc or Cbz groups, which are more stable under basic coupling conditions.[1]
Product loss during purification Difficult separation from starting materials or byproducts.Employ a multi-step purification strategy, potentially involving both normal and reverse-phase chromatography. Optimize solvent systems for better separation.
Problem 2: Low Drug-to-Antibody Ratio (DAR)
Symptom Potential Cause Recommended Action
Low apparent conjugation efficiency Poor solubility of the this compound-payload.Increase the percentage of organic co-solvent (e.g., DMSO) in the conjugation buffer. Perform conjugation at a slightly elevated temperature (e.g., 25-37°C) to improve solubility.
Incomplete reduction of antibody disulfide bonds (for cysteine conjugation).Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time. Ensure the reducing agent is fresh and active.
Presence of impurities in the antibody preparation.Use a highly purified antibody (>95%). Perform a buffer exchange to remove any interfering substances.
Degradation of the activated linker-payload.Store the activated linker-payload under inert gas and protected from moisture.[5] Use it promptly after preparation.
Problem 3: ADC Aggregation
Symptom Potential Cause Recommended Action
Precipitation during or after conjugation High hydrophobicity of the ADC, especially at high DARs.Reduce the target DAR by lowering the molar excess of the linker-payload during conjugation.[11] Include hydrophilic excipients in the conjugation buffer.
High molecular weight species observed by SEC Intermolecular hydrophobic interactions.Optimize the formulation buffer for the purified ADC, considering pH and the addition of stabilizers. Avoid multiple freeze-thaw cycles.[11]
Residual organic solvents from the conjugation step.Ensure complete removal of organic solvents using methods like Tangential Flow Filtration (TFF) before downstream processing.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound Linker

This protocol describes a general approach to synthesizing the this compound linker, with a focus on minimizing epimerization.

  • Coupling of Boc-L-Citrulline with p-Aminobenzyl Alcohol:

    • Dissolve Boc-L-Citrulline and a coupling agent such as HATU in an appropriate anhydrous solvent (e.g., DMF).

    • Add a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Add p-aminobenzyl alcohol to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction and purify the product (Boc-Cit-PAB) by column chromatography.

  • Deprotection of the Boc Group:

    • Treat the purified Boc-Cit-PAB with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM) to remove the Boc protecting group.

    • Remove the solvent and TFA under reduced pressure to obtain H-Cit-PAB.

  • Coupling with Boc-Valine:

    • Couple the H-Cit-PAB with an activated form of Boc-Valine (e.g., Boc-Val-OSu or using a coupling agent like HATU) in a similar manner to step 1.

    • After the reaction is complete, perform an aqueous workup and purify the final this compound linker by column chromatography.

Protocol 2: Cysteine-Based Antibody Conjugation with this compound-Payload

This protocol outlines the steps for conjugating a maleimide-activated this compound-payload to an antibody via reduced cysteine residues.

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable reduction buffer (e.g., PBS with EDTA).

    • Concentrate the antibody to a concentration of >0.5 mg/mL.

  • Antibody Reduction:

    • Add a freshly prepared solution of a reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve the maleimide-activated this compound-payload in an organic co-solvent (e.g., DMSO).

    • Add the desired molar excess of the linker-payload solution to the reduced antibody.

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the ADC using a combination of TFF, HIC, and/or SEC to remove unconjugated materials and aggregates.

Visualizations

This compound ADC Synthesis Workflow

ADC_Synthesis_Workflow This compound ADC Synthesis Workflow cluster_linker_synthesis Linker Synthesis cluster_payload_activation Payload Activation cluster_conjugation Antibody Conjugation cluster_purification Purification BocVal Boc-Valine BocValCitPAB This compound BocVal->BocValCitPAB Cit L-Citrulline Cit->BocValCitPAB PAB p-Aminobenzyl Alcohol PAB->BocValCitPAB ActivatedPayload Activated Linker-Payload BocValCitPAB->ActivatedPayload Payload Cytotoxic Payload Payload->ActivatedPayload CrudeADC Crude ADC ActivatedPayload->CrudeADC Antibody Monoclonal Antibody ReducedAb Reduced Antibody Antibody->ReducedAb Reduction ReducedAb->CrudeADC PurifiedADC Purified ADC CrudeADC->PurifiedADC TFF, HIC, SEC

Caption: Overall workflow for the synthesis of a this compound ADC.

Troubleshooting Logic for Low ADC Yield

Low_Yield_Troubleshooting Troubleshooting Low ADC Yield Start Low ADC Yield CheckDAR Analyze DAR by HIC/LC-MS Start->CheckDAR LowDAR Low DAR CheckDAR->LowDAR Low GoodDAR Acceptable DAR CheckDAR->GoodDAR Good OptimizeConjugation Optimize Conjugation Conditions: - Linker-Payload Solubility - Antibody Reduction - Reaction Time/Temp LowDAR->OptimizeConjugation CheckAggregation Analyze Aggregation by SEC GoodDAR->CheckAggregation HighAggregation High Aggregation CheckAggregation->HighAggregation High LowAggregation Low Aggregation CheckAggregation->LowAggregation Low ModifyFormulation Modify Formulation: - Add Stabilizers - Optimize pH HighAggregation->ModifyFormulation OptimizePurification Optimize Purification: - Column Choice - Elution Conditions - Minimize Handling LowAggregation->OptimizePurification

References

Technical Support Center: Strategies to Mitigate Aggregation of ADCs with Boc-Val-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the Boc-Val-Cit-PAB linker system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs featuring the this compound linker?

A1: Aggregation of ADCs with the this compound linker is a multifactorial issue primarily driven by increased hydrophobicity.[1][2][3][4] The key contributing factors include:

  • Inherent Hydrophobicity of the Linker-Payload: The valine-citrulline (Val-Cit) dipeptide and the p-aminobenzylcarbamate (PAB) spacer, along with many cytotoxic payloads, are hydrophobic.[3][4] Conjugation of these moieties to the antibody increases the overall surface hydrophobicity of the ADC, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1][2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR leads to a proportional increase in the ADC's hydrophobicity, which often correlates with a greater propensity for aggregation.[2][3][4] ADCs with high DARs can be particularly sensitive to aggregation-inducing conditions.[1]

  • Suboptimal Conjugation Conditions: The chemical processes involved in conjugation can themselves induce aggregation.[5] Factors such as the pH of the reaction buffer being close to the antibody's isoelectric point, the use of organic co-solvents to dissolve the linker-payload, and thermal stress can disrupt the antibody's structure and promote aggregation.[6][7]

  • Formulation and Storage Instability: Inappropriate buffer conditions (pH, ionic strength) and the absence of stabilizing excipients can lead to gradual aggregation during storage.[7][8]

Q2: How can I proactively reduce ADC aggregation during the development process?

A2: A proactive approach to minimizing aggregation involves a combination of strategies targeting the linker, conjugation process, and formulation.

  • Linker and Payload Modification:

    • Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, can effectively shield the hydrophobic payload, improve solubility, and reduce aggregation.[6][9][10] This strategy can also lead to improved pharmacokinetics.[10]

    • Consider Alternative Peptide Sequences: Replacing the Val-Cit dipeptide with less hydrophobic alternatives, such as Val-Ala, has been shown to limit aggregation, especially at higher DARs.[11][]

    • Explore Novel Linker Architectures: Innovative designs like "exo-cleavable linkers" reposition the cleavable peptide to enhance stability and reduce aggregation, even with hydrophobic payloads.[3][4][13]

    • Modify the Payload: Introducing hydrophilic substituents to the cytotoxic drug can improve its solubility and reduce the overall hydrophobicity of the ADC.

  • Optimize Conjugation Chemistry:

    • Site-Specific Conjugation: Employing site-specific conjugation methods results in a more homogeneous ADC product with a consistent DAR.[8] This control can help mitigate the risks associated with high hydrophobicity.

    • Solid-Phase Conjugation: Immobilizing the antibody on a solid support, such as an affinity resin, during the conjugation process physically separates the antibody molecules, preventing them from aggregating as the hydrophobic linker-payload is attached.[6][7][14]

  • Develop a Stable Formulation:

    • Utilize Stabilizing Excipients: The inclusion of excipients such as surfactants (e.g., polysorbates), sugars, or amino acids is crucial for preventing aggregation by reducing non-specific interactions between ADC molecules.[7]

    • Optimize Buffer Conditions: Carefully select the buffer system, pH, and ionic strength to maintain the structural integrity and stability of the ADC.[8]

Q3: What analytical techniques are recommended for detecting and quantifying ADC aggregation?

A3: A multi-pronged approach using orthogonal analytical techniques is recommended for a comprehensive assessment of ADC aggregation.[5]

Analytical TechniquePrincipleKey Information ProvidedAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Quantifies monomers, dimers, and higher-order aggregates.[6][15]Robust, widely used for routine quality control.[7]May not resolve all aggregate species; potential for on-column interactions that can alter aggregation state.[6]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC coupled with a light scattering detector.Provides the absolute molecular weight and size distribution of eluting species.[6]Offers more accurate characterization of aggregates compared to SEC alone.[6][7]More complex setup and data analysis.[7]
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a centrifugal field.Delivers detailed information on the size, shape, and distribution of species in their native solution.[6]High resolution and sensitivity for detecting aggregates without the potential artifacts of a chromatography column.[6]Requires specialized equipment and expertise.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis of MS.Provides detailed qualitative and quantitative insights into the composition, structure, and aggregation state of the ADC.[6]High sensitivity and specificity for detecting and quantifying low levels of aggregated species.[6][7]Can be complex to implement for large, heterogeneous molecules like ADCs.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their surface hydrophobicity.Assesses the drug-to-antibody ratio (DAR) distribution and provides a hydrophobicity profile of the ADC.[7][15]Useful for monitoring changes in hydrophobicity that can correlate with aggregation propensity.Can be sensitive to mobile phase conditions.[7]

Troubleshooting Guide

Problem: Immediate and significant aggregation is observed post-conjugation.

  • Potential Cause: Increased surface hydrophobicity of the ADC due to the conjugation of the this compound-payload, especially at a high DAR.[7] The conjugation conditions themselves may also be causing structural disruption of the antibody.[7]

  • Troubleshooting Steps:

    • Review Conjugation Buffer: Ensure the pH of the reaction buffer is not near the isoelectric point (pI) of the antibody, as this is where its solubility is at a minimum.[7]

    • Minimize Co-solvents: If using an organic co-solvent like DMSO to dissolve the linker-payload, keep the final concentration as low as possible (e.g., <5% v/v) to avoid promoting antibody aggregation.[7]

    • Implement Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions and aggregation.[6][7][14]

Problem: A gradual increase in ADC aggregation is detected during storage.

  • Potential Cause: Suboptimal formulation and storage conditions are leading to instability over time.[7] ADCs are sensitive to environmental factors.[7]

  • Troubleshooting Steps:

    • Optimize Formulation Buffer:

      • pH: Conduct a pH screening study to identify the pH at which the ADC exhibits maximum stability. Lower pH can sometimes lead to fragmentation, while higher pH can promote aggregation.[7]

      • Ionic Strength: Adjusting the ionic strength of the buffer can help to modulate protein-protein interactions and improve stability.

    • Incorporate Stabilizing Excipients:

      • Surfactants: Add surfactants like polysorbate 20 or 80 to prevent aggregation caused by interactions at interfaces.

      • Sugars/Polyols: Sugars such as sucrose (B13894) or trehalose (B1683222) can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing/thawing and lyophilization.

      • Amino Acids: Certain amino acids, like arginine or glycine, can act as stabilizers and reduce aggregation.

Experimental Protocols

Protocol 1: Screening of Excipients for Reduced Aggregation

  • Prepare ADC Stock Solution: Dialyze the purified ADC into a base buffer (e.g., 20 mM histidine, pH 6.0).

  • Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of various excipients (e.g., polysorbate 80, sucrose, arginine) in the base buffer.

  • Formulation Preparation: Add the excipient stock solutions to the ADC stock solution to achieve the desired final concentrations. A design of experiments (DoE) approach can be used to efficiently screen multiple excipients and concentrations.

  • Stress Conditions: Subject the different formulations to accelerated stress conditions (e.g., thermal stress at 40°C for 1-4 weeks, freeze-thaw cycles).

  • Analysis: At specified time points, analyze the samples for aggregation using SEC-MALS to determine the percentage of high molecular weight species.

  • Data Evaluation: Compare the aggregation levels across the different formulations to identify the optimal combination of excipients for stability.

Visualizations

experimental_workflow Workflow for ADC Aggregation Troubleshooting cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_investigation Root Cause Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification problem ADC Aggregation Observed quantify Quantify Aggregation (SEC, SEC-MALS, AUC) problem->quantify characterize Characterize ADC (HIC for DAR, LC-MS) problem->characterize conjugation Review Conjugation - pH - Co-solvents - DAR quantify->conjugation formulation Review Formulation - Buffer pH - Ionic Strength - Excipients quantify->formulation storage Review Storage - Temperature - Freeze/Thaw Cycles quantify->storage characterize->conjugation opt_conj Optimize Conjugation (e.g., Solid-Phase) conjugation->opt_conj mod_linker Modify Linker (e.g., Hydrophilic PEG) conjugation->mod_linker opt_form Optimize Formulation (Excipient Screening) formulation->opt_form verify Re-analyze for Aggregation (Stability Studies) opt_conj->verify opt_form->verify mod_linker->verify

Caption: A flowchart outlining the systematic approach to troubleshooting and mitigating ADC aggregation issues.

logical_relationship Factors Influencing ADC Aggregation cluster_core Core Problem cluster_causes Primary Causes cluster_solutions Mitigation Strategies Aggregation ADC Aggregation Hydrophobicity Increased Hydrophobicity Hydrophobicity->Aggregation HighDAR High DAR HighDAR->Aggregation Conjugation Suboptimal Conjugation Conditions Conjugation->Aggregation Formulation Poor Formulation Stability Formulation->Aggregation HydrophilicLinkers Hydrophilic Linkers (PEG) HydrophilicLinkers->Hydrophobicity Reduces SolidPhase Solid-Phase Conjugation SolidPhase->Conjugation Improves Excipients Stabilizing Excipients Excipients->Formulation Improves SiteSpecific Site-Specific Conjugation SiteSpecific->HighDAR Controls

Caption: Logical relationship between the causes of ADC aggregation and the corresponding mitigation strategies.

References

Technical Support Center: Enhancing the Stability of Boc-Val-Cit-PAB Containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of antibody-drug conjugates (ADCs) containing the Boc-Val-Cit-PAB linker. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific stability issues you may encounter with your this compound ADC.

Issue 1: Premature Payload Release in Preclinical Mouse Models

Question: My ADC is stable in human plasma but shows significant instability and premature drug release in mouse plasma. What is the likely cause and how can I address this?

Answer:

This is a common issue caused by the activity of a specific mouse carboxylesterase, Ces1c, which is not present in human plasma.[1][2][3] This enzyme can cleave the Val-Cit linker, leading to off-target toxicity and reduced efficacy in preclinical rodent models.

Troubleshooting Steps:

  • Confirm Ces1c Sensitivity: The first step is to confirm that Ces1c is responsible for the observed instability. This can be done by comparing the stability of your ADC in plasma from wild-type mice versus Ces1c knockout mice. A significant increase in stability in the knockout model would confirm the role of this enzyme.

  • Linker Modification: A highly effective strategy is to modify the linker to make it resistant to Ces1c cleavage while maintaining its sensitivity to Cathepsin B, the enzyme responsible for payload release within the tumor cell.

    • Glu-Val-Cit (EVCit) Linker: Adding a glutamic acid residue to the N-terminus of the Val-Cit linker (creating an EVCit linker) has been shown to dramatically improve ADC half-life in mouse models.[1][2][4] This modification increases the hydrophilicity of the linker, which may also reduce the risk of aggregation.[1]

  • Alternative Preclinical Models: If linker modification is not feasible, consider using a different preclinical species, such as cynomolgus monkeys, where the Val-Cit linker is known to be more stable. However, this may not be practical in early-stage development.

Issue 2: ADC Aggregation and Poor Solubility

Question: I am observing aggregation and precipitation of my ADC, particularly at higher drug-to-antibody ratios (DAR). How can I mitigate this?

Answer:

Aggregation is a frequent challenge with ADCs, often driven by the hydrophobicity of the payload and the linker.[5][6][7] Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.

Troubleshooting Steps:

  • Optimize Drug-to-Antibody Ratio (DAR): The ideal DAR is typically a balance between efficacy and stability, often in the range of 2 to 4.[8] If you are observing aggregation at a high DAR, consider preparing ADCs with a lower average DAR and assess if stability improves while maintaining acceptable potency.

  • Hydrophilic Linker Modifications:

    • Incorporate Hydrophilic Spacers: Introducing hydrophilic elements, such as polyethylene (B3416737) glycol (PEG), into the linker can improve solubility and reduce aggregation.[9]

    • Utilize Hydrophilic Amino Acids: As mentioned previously, modifying the Val-Cit linker to EVCit not only improves plasma stability but also increases hydrophilicity, which can help to reduce aggregation.[1]

  • Formulation Optimization: The formulation buffer can have a significant impact on ADC stability.

    • pH and Buffer Composition: Systematically screen different buffer systems and pH values to find the optimal conditions for your specific ADC.

    • Excipients: The inclusion of excipients such as polysorbates can help to prevent aggregation.

  • Analytical Characterization: Use Size Exclusion Chromatography (SEC) to accurately quantify the extent of aggregation. This will allow you to systematically evaluate the impact of your troubleshooting efforts.

Issue 3: Off-Target Toxicity and Neutropenia

Question: My ADC is showing signs of off-target toxicity, specifically neutropenia, even in the absence of significant plasma instability. What could be the cause?

Answer:

This toxicity may be due to the cleavage of the Val-Cit linker by human neutrophil elastase (NE), an enzyme secreted by neutrophils.[10][11][12][13] This premature payload release in the vicinity of neutrophils can lead to myelosuppression.[11][12][13]

Troubleshooting Steps:

  • Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase to confirm its susceptibility to cleavage.

  • Linker Modification for NE Resistance:

    • EGCit Linker: Replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to confer resistance to NE-mediated degradation while maintaining sensitivity to Cathepsin B.[10]

  • Consider Alternative Payloads: If linker modification is not an option, evaluate payloads with a wider therapeutic window, which may be more forgiving of low levels of off-target release.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of payload release for a this compound linker?

A1: The this compound linker is a cathepsin-cleavable linker. The dipeptide Val-Cit is designed to be specifically cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. Following receptor-mediated endocytosis of the ADC into the target cancer cell, the ADC is trafficked to the lysosome. The acidic environment of the lysosome and the presence of Cathepsin B lead to the cleavage of the linker and the subsequent release of the cytotoxic payload.

Q2: How does the Boc protecting group affect the stability and function of the linker?

A2: The Boc (tert-butyloxycarbonyl) group is a protecting group for the N-terminal amine of the valine residue. It is typically removed during the synthesis of the final ADC. The stability issues discussed in this guide pertain to the final ADC construct where the Boc group is no longer present.

Q3: What is the "bystander effect" and how does the Val-Cit linker contribute to it?

A3: The bystander effect is the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out of that cell and kill neighboring, antigen-negative cancer cells. The Val-Cit linker facilitates this effect by releasing the payload inside the cell. If the payload is membrane-permeable, it can then exert its cytotoxic activity on adjacent cells, enhancing the overall anti-tumor effect of the ADC.

Data Presentation

Table 1: Comparative Stability of Val-Cit and Modified Linkers in Plasma

LinkerSpeciesIncubation TimeRemaining Conjugated Drug (%)Reference
Val-CitHuman28 daysNo significant degradation[1]
EVCitHuman28 daysNo significant degradation[1]
Val-CitMouse14 days< 5%[1]
EVCitMouse14 days~100%[1]
SVCitMouse14 days~30%[1]

Table 2: Impact of Linker Modification on Neutrophil Elastase (NE) Sensitivity

LinkerNE IncubationDegradationReference
VCitYesSignificant Cleavage[10]
EVCitYesSignificant Cleavage[10]
EGCitYesMarginal to no degradation[10]

Table 3: Aggregation of ADCs with Varying DAR

ADCAverage DARAggregation (%)NotesReference
Val-Cit ADC~71.80%Increased dimeric peak observed.[14]
Val-Ala ADC~7.4<10% (limited)Showed better hydrophilicity and stability.[15]
Maytansinoid ADC< ~6Comparable clearance[8]
Maytansinoid ADC~9-10Rapid clearanceRapid accumulation in the liver observed.[8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma from different species over time by monitoring the change in average Drug-to-Antibody Ratio (DAR).

Materials:

  • ADC of interest

  • Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A magnetic beads

  • Reduction buffer (e.g., DTT in a suitable buffer)

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Incubator at 37°C

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • ADC Incubation:

    • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

    • Include a control sample of ADC in PBS.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), withdraw an aliquot of each sample and immediately freeze at -80°C to stop any further degradation.

  • ADC Immunocapture:

    • Thaw the plasma samples.

    • Add Protein A magnetic beads to each sample and incubate to capture the ADC.

    • Wash the beads with PBS to remove unbound plasma proteins.

  • Sample Preparation for LC-MS:

    • Elute the ADC from the beads.

    • For analysis of light and heavy chains, reduce the eluted ADC by adding the reduction buffer and incubating.

  • LC-MS Analysis:

    • Analyze the reduced samples by LC-MS to separate and quantify the unconjugated and conjugated light and heavy chains.

    • Calculate the average DAR at each time point by integrating the peak areas of the different species.[16][17]

  • Data Analysis:

    • Plot the average DAR as a function of time for each plasma species to determine the stability profile of the ADC.

Protocol 2: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates of an ADC.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC or UHPLC system with a UV detector

  • Mobile phase (e.g., 150 mM sodium chloride in 100 mM sodium phosphate (B84403) buffer, pH 6.8). The optimal mobile phase may require the addition of an organic modifier like isopropanol (B130326) or acetonitrile to minimize hydrophobic interactions with the column stationary phase.[14]

Methodology:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Separation:

    • Inject the prepared sample onto the SEC column.

    • The separation is isocratic, with larger molecules (aggregates) eluting before smaller molecules (monomer).

  • Data Acquisition and Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments.

    • Calculate the percentage of aggregation by dividing the aggregate peak area by the total peak area.

Protocol 3: Human Neutrophil Elastase (NE) Sensitivity Assay

Objective: To determine the susceptibility of the ADC linker to cleavage by human neutrophil elastase.

Materials:

  • ADC of interest

  • Purified human neutrophil elastase (NE)

  • Assay buffer (e.g., 150 mM NaCl, 10 mM CaCl2, 0.05% BSA)

  • Quenching solution (e.g., 50% acetonitrile)

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Reaction Setup:

    • Prepare a solution of the ADC in the assay buffer at a final concentration of 5 µM.[18][19]

    • Add different concentrations of human NE (e.g., 0, 20, 40, 60 nM) to initiate the reaction.[18][19]

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour).[18][19]

  • Reaction Quenching:

    • Stop the enzymatic reaction by adding the quenching solution.

  • Sample Analysis:

    • Analyze the samples by LC-MS to quantify the amount of intact ADC remaining and the amount of released payload.

  • Data Analysis:

    • Determine the percentage of ADC cleavage at each NE concentration.

Protocol 4: In Vitro Lysosomal Stability Assay

Objective: To assess the cleavage of the ADC linker and release of the payload in a simulated lysosomal environment.

Materials:

  • ADC of interest

  • Commercially available human liver lysosomal fractions or S9 fractions

  • Cathepsin B inhibitor (for control)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing the ADC (e.g., final concentration of 1.3 mg/mL) in the assay buffer.[20]

    • Add the lysosomal fraction to the reaction mixture.

    • Prepare a control reaction containing a Cathepsin B inhibitor to confirm the specificity of the cleavage.

  • Incubation:

    • Incubate the samples at 37°C.[20]

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 4, 24, 48 hours).

  • Sample Preparation:

    • Stop the reaction (e.g., by heat inactivation or addition of an organic solvent).

    • Process the samples to precipitate proteins and extract the released payload.

  • LC-MS Analysis:

    • Quantify the amount of released payload in the supernatant using LC-MS.

  • Data Analysis:

    • Plot the amount of released payload over time to determine the rate of lysosomal cleavage.

Visualizations

Linker_Cleavage_Pathways cluster_target_cell Target Cancer Cell cluster_off_target Off-Target Cleavage ADC Val-Cit-PAB ADC in Circulation Internalization Receptor-Mediated Endocytosis ADC->Internalization Targeting Mouse_Plasma Mouse Plasma (Carboxylesterase 1c) ADC->Mouse_Plasma Neutrophils Neutrophils (Neutrophil Elastase) ADC->Neutrophils Lysosome Lysosome (Cathepsin B) Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Intended Cleavage Bystander_Effect Bystander Effect (Neighboring Cells) Payload_Release->Bystander_Effect Payload Diffusion Premature_Release Premature Payload Release Mouse_Plasma->Premature_Release Neutrophils->Premature_Release

Caption: Intended vs. Off-Target Cleavage Pathways of Val-Cit-PAB ADCs.

Troubleshooting_Workflow Start ADC Stability Issue Identified Issue_Type What is the primary issue? Start->Issue_Type Premature_Release Premature Release in Mouse Plasma Issue_Type->Premature_Release Instability in mouse Aggregation Aggregation/ Solubility Issues Issue_Type->Aggregation Physical instability Toxicity Off-Target Toxicity/ Neutropenia Issue_Type->Toxicity Safety concerns Confirm_Ces1c Confirm Ces1c Sensitivity Premature_Release->Confirm_Ces1c Optimize_DAR Optimize DAR Aggregation->Optimize_DAR Hydrophilic_Linker Incorporate Hydrophilic Elements Aggregation->Hydrophilic_Linker Formulation Optimize Formulation Aggregation->Formulation Assess_NE Assess NE Sensitivity Toxicity->Assess_NE Modify_Linker_EVCit Modify Linker (e.g., EVCit) Confirm_Ces1c->Modify_Linker_EVCit Solution Improved ADC Stability Modify_Linker_EVCit->Solution Optimize_DAR->Solution Hydrophilic_Linker->Solution Formulation->Solution Modify_Linker_EGCit Modify Linker (e.g., EGCit) Assess_NE->Modify_Linker_EGCit Modify_Linker_EGCit->Solution

Caption: Troubleshooting workflow for common ADC stability issues.

Experimental_Workflow_Stability Start Start: ADC Sample Plasma_Assay In Vitro Plasma Stability Assay Start->Plasma_Assay SEC_Assay Aggregation Analysis (SEC) Start->SEC_Assay NE_Assay Neutrophil Elastase Sensitivity Assay Start->NE_Assay DAR_Analysis DAR Analysis (LC-MS) Plasma_Assay->DAR_Analysis Aggregation_Quant Quantify Aggregates SEC_Assay->Aggregation_Quant Cleavage_Analysis Cleavage Analysis (LC-MS) NE_Assay->Cleavage_Analysis Results Comprehensive Stability Profile DAR_Analysis->Results Aggregation_Quant->Results Cleavage_Analysis->Results

Caption: Experimental workflow for assessing ADC stability.

References

Technical Support Center: Off-Target Toxicity Associated with Boc-Val-Cit-PAB Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address specific issues you may encounter related to off-target toxicity associated with the cleavage of Boc-Val-Cit-PAB linkers in your antibody-drug conjugate (ADC) experiments. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit-PAB linker in an ADC?

The Val-Cit dipeptide linker is designed for selective cleavage by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][2][] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline (Cit) and the p-aminobenzyl carbamate (B1207046) (PAB) spacer.[1][2] This cleavage event triggers a self-immolative cascade of the PAB spacer, leading to the release of the cytotoxic payload in its active form inside the cancer cell.[1][4]

Q2: What are the primary drivers of off-target toxicity with Val-Cit-PAB containing ADCs?

The main cause of off-target toxicity is the premature release of the cytotoxic payload into systemic circulation before the ADC reaches the target tumor cells.[5][] This can occur through several mechanisms:

  • Enzymatic Cleavage in Plasma: The Val-Cit motif is susceptible to cleavage by other proteases present in the bloodstream, such as human neutrophil elastase.[7][8]

  • Species-Specific Enzyme Activity: In preclinical mouse models, the Val-Cit linker can be cleaved by mouse carboxylesterase 1C (Ces1C), which is not a major concern in human plasma but can complicate preclinical data interpretation.[9][10]

  • "Bystander Effect" in Healthy Tissues: If the released payload is membrane-permeable, it can diffuse into and kill healthy bystander cells, contributing to off-target toxicities.[5][7]

Q3: What are the common off-target toxicities observed with ADCs using Val-Cit linkers?

Common dose-limiting toxicities are often hematological.[11][12] These include:

  • Neutropenia (a reduction in neutrophils).[8][12]

  • Thrombocytopenia (a reduction in platelets).[5][12]

  • Anemia (a reduction in red blood cells).[11]

These toxicities are generally linked to the systemic exposure of the released payload, which can damage proliferating cells in the bone marrow.[8][11]

Q4: How does the hydrophobicity of the Val-Cit-PAB linker and its payload contribute to off-target toxicity?

The hydrophobic nature of the Val-Cit-PAB linker, especially when combined with a hydrophobic payload like monomethyl auristatin E (MMAE), can lead to ADC aggregation.[10][13] This aggregation can affect the ADC's pharmacokinetic properties and may lead to non-specific uptake by healthy tissues, contributing to off-target effects.[]

Troubleshooting Guides

Issue 1: Premature Payload Release Observed in Preclinical Mouse Models

  • Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that hydrolyzes the Val-Cit dipeptide.[9][10][15] This can lead to reduced efficacy and increased off-target toxicity in these models.[10]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a linker known to be stable, such as a non-cleavable linker.[10]

    • Utilize Ces1C Knockout Mice: If available, perform in vivo studies in Ces1C knockout mice to confirm if the premature release is mitigated.[10]

    • Modify the Linker: Consider linker modifications to reduce susceptibility to Ces1C. For instance, adding a hydrophilic group at the P3 position (e.g., Glu-Val-Cit) has been shown to increase stability in mouse plasma while maintaining sensitivity to Cathepsin B.[10]

    • Evaluate Alternative Linkers: Explore alternative linker chemistries that are not substrates for Ces1C, such as certain triglycyl peptides or "exolinker" designs.[10]

Issue 2: Evidence of Off-Target Toxicity (e.g., Neutropenia) in Human Cell-Based Assays or In Vivo Studies

  • Possible Cause: Premature drug release may be occurring due to cleavage of the Val-Cit linker by human neutrophil elastase (NE), which is secreted by neutrophils.[7][8][10]

  • Troubleshooting Steps:

    • Assess Stability in the Presence of NE: Perform an in vitro assay to directly assess the stability of your ADC in the presence of purified human neutrophil elastase.

    • Compare with More Stable Linkers: Benchmark your Val-Cit ADC against ADCs with linkers reported to have higher plasma stability, such as a Val-Ala linker or a sulfatase-cleavable linker.[7][16]

    • Consider Non-Cleavable Linkers: If the bystander effect is not essential for efficacy, a non-cleavable linker could be a viable option to reduce off-target toxicity.[7]

Quantitative Data Summary

The following tables summarize comparative data on the stability and toxicity of different ADC linkers.

Table 1: Comparative Stability and Toxicity of Different Linker Chemistries

Linker TypeCleavage MechanismPlasma StabilityKey Off-Target ToxicitiesMaximum Tolerated Dose (MTD) Example
Val-Cit Cathepsin B (and other proteases)[1][16]Moderate; susceptible to premature cleavage[7][8]Hematological (Neutropenia, Thrombocytopenia)[7][8]Lower compared to more stable linkers[7]
Val-Ala Cathepsin B[16]Higher than Val-Cit in some studies[16]Generally reduced hematological toxicity vs. Val-Cit[7]Higher than Val-Cit ADC (e.g., 10 vs 2.5 mg/kg in one study)[16]
Sulfatase-cleavable Sulfatase[16]High (>7 days in one study)[16]Profile depends on payload and targetData emerging, promising preclinical results[16]
Non-cleavable Antibody degradationHigh[17]Reduced bystander effect, payload-specific toxicities~160 mg/kg (almost twofold that of a Val-Ala linker ADC in a specific case)[7]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the rate of drug deconjugation and assess the stability of an ADC in plasma from various species (e.g., human, mouse, rat).[17]

  • Methodology:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in pre-warmed plasma at 37°C.[17]

    • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[17]

    • Analyze the samples to quantify the amount of intact ADC and the released payload.[17]

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[17]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before LC-MS analysis.[17]

Protocol 2: Lysosomal Cleavage Assay

  • Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.[10]

  • Methodology:

    • Prepare a reaction mixture containing the ADC (e.g., final concentration of ~10 µM) in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT).[10]

    • Initiate the reaction by adding a rat or human liver lysosomal fraction.[10]

    • As a negative control, run a parallel reaction containing a Cathepsin B inhibitor to assess specificity.[10]

    • Incubate the samples at 37°C, taking aliquots at various time points.

    • Analyze the samples by LC-MS to quantify the released payload.[10]

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC in Circulation (Stable) TumorCell Target Tumor Cell ADC->TumorCell 1. Targeting & Binding Receptor Target Antigen Internalization Endocytosis TumorCell->Internalization 2. Internalization Lysosome Lysosome (Cathepsin B) Internalization->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Caption: Intended mechanism of action for a Cathepsin B-cleavable ADC.

Off_Target_Toxicity_Pathway cluster_premature_cleavage Premature Cleavage in Plasma ADC ADC in Circulation PlasmaEnzyme Plasma Proteases (e.g., Neutrophil Elastase) ADC->PlasmaEnzyme Susceptibility of Val-Cit Linker FreePayload Prematurely Released Payload PlasmaEnzyme->FreePayload Cleavage HealthyCell Healthy Bystander Cell (e.g., Bone Marrow Precursor) FreePayload->HealthyCell Non-specific Uptake Toxicity Off-Target Toxicity (e.g., Neutropenia) HealthyCell->Toxicity

Caption: Key pathway leading to off-target toxicity of Val-Cit ADCs.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Start: ADC Construct with Val-Cit-PAB Linker plasma_stability Plasma Stability Assay (Human, Mouse) start->plasma_stability lysosome_assay Lysosomal Cleavage Assay start->lysosome_assay pk_study Pharmacokinetic (PK) Study in Rodents plasma_stability->pk_study efficacy_study Efficacy Study (Tumor Xenograft Model) lysosome_assay->efficacy_study toxicity_study Toxicity Study (Monitor Body Weight, Hematology) pk_study->toxicity_study analysis Data Analysis: - ADC Half-life - Payload Release Rate - Therapeutic Index efficacy_study->analysis toxicity_study->analysis

Caption: A typical workflow for evaluating ADC off-target toxicity.

References

How to monitor Boc-Val-Cit-PAB linker cleavage in real-time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring Boc-Val-Cit-PAB linker systems. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the real-time monitoring of Val-Cit-PAB linker cleavage, a critical step in the mechanism of action for many Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Val-Cit-PAB linker cleavage?

A1: The Val-Cit-PAB linker is designed for enzymatic cleavage within the lysosome of target cells. The primary enzyme responsible is Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells.[1][2] Cathepsin B recognizes and cleaves the amide bond between the citrulline (Cit) and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[3] This initial cleavage is irreversible and triggers a spontaneous 1,6-self-immolation cascade of the PABC spacer, which releases the active cytotoxic payload in an unmodified form.[4][5][]

cluster_0 Inside Lysosome (Acidic pH) ADC Antibody-Drug Conjugate (ADC) with Val-Cit-PAB Linker Cleavage Enzymatic Cleavage (Cit-PAB bond) ADC->Cleavage SelfImm Self-Immolation of PAB Spacer Cleavage->SelfImm Spontaneous Payload Active Payload Released SelfImm->Payload Cathepsin Cathepsin B Cathepsin->Cleavage Start Low Cleavage Rate Observed CheckEnzyme Is Enzyme Activity Confirmed? Start->CheckEnzyme CheckBuffer Is Buffer pH Correct (5.0-5.5)? CheckEnzyme->CheckBuffer Yes Sol_Enzyme Solution: Run positive control with a known substrate. CheckEnzyme->Sol_Enzyme No CheckDTT Is Reducing Agent (DTT) Present and Fresh? CheckBuffer->CheckDTT Yes Sol_Buffer Solution: Prepare fresh buffer and verify pH. CheckBuffer->Sol_Buffer No CheckSubstrate Is Substrate Sterically Hindered? CheckDTT->CheckSubstrate Yes Sol_DTT Solution: Add fresh DTT to the assay buffer. CheckDTT->Sol_DTT No Sol_Substrate Solution: Increase enzyme concentration or incubation time. CheckSubstrate->Sol_Substrate Yes Success Problem Resolved CheckSubstrate->Success No Prep Prepare 2X Substrate and 2X Enzyme Stocks Plate Add 50µL 2X Substrate to 96-well Plate Prep->Plate Incubate Pre-incubate Plate at 37°C Plate->Incubate Initiate Initiate with 50µL 2X Enzyme Incubate->Initiate Read Measure Fluorescence Kinetically at 37°C Initiate->Read Analyze Calculate Initial Rate from Slope Read->Analyze

References

Addressing hydrophobicity of the Boc-Val-Cit-PAB linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hydrophobicity of the Boc-Val-Cit-PAB linker in the development of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments due to the hydrophobicity of the this compound linker, especially when conjugated with a hydrophobic payload.

Observed Issue Potential Cause Recommended Action
Low solubility of the linker-payload construct during conjugation. The inherent hydrophobicity of the this compound linker, often exacerbated by a lipophilic payload, can lead to poor solubility in aqueous buffers.[1][2]- Introduce a co-solvent such as DMSO or ethanol.[3][4] - Consider modifying the linker by incorporating hydrophilic elements like a short PEG chain.[][6][]
Precipitation or aggregation of the final ADC product is observed after conjugation and purification. Increased hydrophobicity of the ADC due to the linker and payload can lead to self-association and aggregation, particularly at higher drug-to-antibody ratios (DAR).[8][9][10]- Analyze the extent of aggregation using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[11][12] - Optimize the DAR; a lower DAR may reduce aggregation.[9][12] - Evaluate different formulation buffers to improve ADC stability.
The ADC shows rapid clearance in preclinical in vivo studies. Hydrophobic ADCs can be more prone to nonspecific uptake and clearance by the reticuloendothelial system.[6][13][14]- Assess the in vivo stability and pharmacokinetics of the ADC. - Consider linker modification to increase hydrophilicity, for example, by PEGylation or incorporating charged moieties.[6][13]
Inconsistent results in in vitro cell-based assays. Aggregated ADC may have altered binding affinity to the target antigen and different cellular uptake kinetics, leading to variability in potency measurements.- Ensure the ADC sample is monodisperse by running SEC analysis before performing cell-based assays.[15][16] - If aggregation is present, attempt to re-purify the ADC or troubleshoot the formulation.

Frequently Asked Questions (FAQs)

Q1: Why is my ADC construct with a this compound linker showing aggregation?

A1: The this compound linker, particularly when combined with a hydrophobic payload like MMAE, contributes significantly to the overall hydrophobicity of the Antibody-Drug Conjugate (ADC).[9][10] This increased hydrophobicity can lead to intermolecular interactions and self-association, resulting in the formation of soluble and insoluble aggregates.[8][17] The drug-to-antibody ratio (DAR) is also a critical factor; higher DAR values increase the likelihood of aggregation.[9][12]

Q2: How can I quantitatively measure the aggregation of my ADC?

A2: Several analytical techniques can be employed to detect and quantify ADC aggregation.[11] The most common methods are summarized in the table below. For a comprehensive analysis, it is recommended to use orthogonal techniques.

Analytical Technique Principle of Measurement Key Insights Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.[11][16]Quantifies the percentage of monomer, dimer, and higher-order aggregates.[11][15]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC coupled with a light scattering detector to determine the absolute molar mass of eluting species.[11]Provides accurate molecular weight of aggregates, confirming their oligomeric state.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[12]Determines the size distribution of particles in solution, sensitive to the presence of large aggregates.
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment under a strong centrifugal force.[11]A highly sensitive method for detecting and quantifying different aggregate species based on their sedimentation velocity.[11]

Q3: What are the primary strategies to mitigate the hydrophobicity of the Val-Cit-PAB linker?

A3: There are two main approaches to address the hydrophobicity of the Val-Cit-PAB linker system:

  • Linker Modification: This involves chemically altering the linker to make it more hydrophilic. Common strategies include:

    • PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker structure can effectively mask the hydrophobicity of the payload and improve solubility and pharmacokinetics.[][6][][13]

    • Incorporating Hydrophilic Moieties: Adding charged groups like sulfonates, phosphates, or hydrophilic amino acids (e.g., changing Val-Cit to Glu-Val-Cit) can increase the overall polarity of the linker.[6][18]

    • Alternative Hydrophilic Linkers: Exploring different classes of cleavable linkers that are inherently more water-soluble, such as those based on β-glucuronide or sulfatase-cleavable motifs.[1][6]

  • Formulation Development: While not a modification of the linker itself, optimizing the final formulation of the ADC is crucial for maintaining its stability and preventing aggregation. This can involve adjusting the pH, ionic strength, and including excipients that stabilize the ADC.

Q4: Will modifying the this compound linker to increase hydrophilicity affect its cleavage by Cathepsin B?

A4: It is a critical consideration. The Val-Cit dipeptide sequence is specifically designed for cleavage by the lysosomal protease Cathepsin B.[19][][21] Any modification to the linker should be carefully evaluated to ensure it does not negatively impact enzymatic recognition and cleavage efficiency. For instance, creating a Glu-Val-Cit linker has been shown to maintain sensitivity to Cathepsin B while reducing susceptibility to off-target cleavage by other enzymes.[18] It is essential to perform in vitro cleavage assays with purified Cathepsin B or lysosomal extracts to confirm that the modified linker is still effectively processed.[9]

Q5: What is an "exolinker" and how does it address the hydrophobicity issue?

A5: An "exolinker" is a more recent design strategy where the cleavable peptide portion (e.g., Glu-Val-Cit) is repositioned to the "exo" position of the p-aminobenzylcarbamate (PAB) self-immolative spacer.[18][22] This arrangement allows the hydrophilic peptide to more effectively shield the hydrophobic payload, thereby reducing aggregation and improving the pharmacokinetic profile of the ADC, even at higher DARs.[10][18] This design has also been shown to be resistant to premature cleavage by certain plasma enzymes.[18][23]

Experimental Protocols

Protocol: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, dimer, and high molecular weight species (aggregates) of an ADC in solution.

Materials:

  • Purified ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)[16]

  • HPLC or UHPLC system with a UV detector

  • Mobile phase: e.g., 150 mM sodium phosphate, pH 7.0

  • Mobile phase filtration apparatus (0.22 µm filter)

Methodology:

  • System Preparation:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

    • Filter the sample through a low protein-binding 0.22 µm syringe filter if any visible particulates are present.

  • Chromatographic Run:

    • Inject a defined volume of the prepared ADC sample (e.g., 10-20 µL) onto the equilibrated column.

    • Run the chromatogram for a sufficient time to allow for the elution of all species (typically 20-30 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher molecular weight aggregates based on their retention times (aggregates elute first, followed by the monomer).

    • Integrate the area under each peak.

    • Calculate the relative percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.

Expected Result Interpretation
A major peak for the monomer (>95%) with minimal peaks for aggregates.The ADC sample is predominantly monomeric and stable under the tested conditions.
Significant peaks corresponding to dimer and/or high molecular weight species.The ADC sample has a propensity to aggregate, likely due to hydrophobicity. Further optimization of the linker or formulation is required.

Visualizations

cluster_cause Root Cause cluster_problem Primary Problem cluster_consequences Negative Consequences BocValCitPAB This compound Linker IncreasedHydrophobicity Increased ADC Hydrophobicity BocValCitPAB->IncreasedHydrophobicity HydrophobicPayload Hydrophobic Payload (e.g., MMAE) HydrophobicPayload->IncreasedHydrophobicity HighDAR High Drug-to-Antibody Ratio (DAR) HighDAR->IncreasedHydrophobicity Aggregation Aggregation & Precipitation IncreasedHydrophobicity->Aggregation PoorSolubility Poor Solubility IncreasedHydrophobicity->PoorSolubility RapidClearance Rapid Plasma Clearance IncreasedHydrophobicity->RapidClearance ReducedEfficacy Reduced In Vivo Efficacy Aggregation->ReducedEfficacy RapidClearance->ReducedEfficacy

Caption: Logical flow from root causes to the consequences of linker hydrophobicity.

cluster_mitigation Mitigation Strategies Start Start: ADC with this compound shows signs of aggregation Analyze 1. Quantify Aggregation (SEC, DLS, AUC) Start->Analyze Decision Is Aggregation > Acceptable Limit? Analyze->Decision ModifyLinker 2a. Modify Linker (e.g., PEGylation, add charge) Decision->ModifyLinker Yes OptimizeDAR 2b. Optimize (Lower) DAR Decision->OptimizeDAR Yes Reformulate 2c. Reformulate ADC (Buffers, Excipients) Decision->Reformulate Yes End_Pass End: ADC meets stability criteria Decision->End_Pass No Reanalyze 3. Re-synthesize & Re-analyze Aggregation ModifyLinker->Reanalyze OptimizeDAR->Reanalyze Reformulate->Reanalyze Reanalyze->Decision Iterate End_Fail End: Further optimization required

Caption: Experimental workflow for troubleshooting ADC aggregation.

cluster_strategies center_node Strategies to Increase Linker Hydrophilicity PEGylation PEGylation (Add PEG chains) center_node->PEGylation ChargedMoieties Incorporate Charged Moieties (Sulfonates, Phosphates) center_node->ChargedMoieties HydrophilicAA Add Hydrophilic Amino Acids (e.g., Glu-Val-Cit) center_node->HydrophilicAA Exolinker Use 'Exolinker' Design center_node->Exolinker AltLinkers Use Alternative Linkers (β-glucuronide, Sulfatase-cleavable) center_node->AltLinkers

Caption: Overview of linker modification strategies to enhance hydrophilicity.

References

Technical Support Center: Optimizing Payload Release from Boc-Val-Cit-PABC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of payload release kinetics from Boc-Val-Cit-PABC linkers in antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable troubleshooting steps.

Issue 1: Incomplete or Slow Payload Release in a Cathepsin B Cleavage Assay

Potential Cause Troubleshooting Steps
Suboptimal Enzyme Activity Verify Enzyme Activity: Use a known fluorogenic Cathepsin B substrate to confirm the enzyme is active under your assay conditions.[1] Optimize pH and Temperature: Cathepsin B activity is optimal at acidic pH (typically 4.5-5.5) and 37-40°C.[2] Ensure your assay buffer is within this range. Check Reducing Agent Concentration: Cysteine proteases like Cathepsin B often require a reducing agent (e.g., DTT) for optimal activity. Titrate the DTT concentration (e.g., 1-10 mM) to find the optimal level for your specific ADC.[3]
Steric Hindrance Payload Steric Bulk: A bulky payload can sterically hinder Cathepsin B from accessing the Val-Cit cleavage site.[4] Consider synthesizing a control linker with a smaller, non-interfering molecule to assess baseline cleavage rates. Antibody Conjugation Site: The site of linker conjugation on the antibody can influence enzyme accessibility.[4] If possible, compare ADCs with different conjugation sites.
Linker Aggregation Hydrophobicity-Induced Aggregation: The Val-Cit-PABC linker, especially with a hydrophobic payload, can lead to ADC aggregation, which may limit enzyme access.[3][5] Analyze the ADC for aggregation using techniques like size-exclusion chromatography (SEC). Mitigate Aggregation: Consider formulation optimization with excipients that reduce aggregation. Alternatively, linker modifications to increase hydrophilicity, such as incorporating a polyethylene (B3416737) glycol (PEG) spacer, can be explored.[6][]
Incorrect Boc-Group Deprotection Incomplete Deprotection: Residual Boc protecting groups will prevent enzymatic cleavage. Confirm complete Boc group removal using analytical methods like LC-MS or NMR.[8] Optimize Deprotection Protocol: If deprotection is incomplete, increase the reaction time or the concentration of the deprotecting acid (e.g., TFA).[8]

Issue 2: Premature Payload Release in Plasma Stability Assays

Potential Cause Troubleshooting Steps
Cleavage by Plasma Proteases Mouse Plasma Instability (Carboxylesterase 1C): The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C).[3][5] This can lead to rapid payload release in mouse plasma. Human Plasma Instability (Neutrophil Elastase): Human neutrophil elastase (NE) can also cleave the Val-Cit linker, leading to premature release.[3][5] Confirm Susceptibility: Conduct in vitro stability assays using both human and mouse plasma.[3] An assay with purified human neutrophil elastase can confirm NE sensitivity.[3]
Linker Modification Strategies Introduce a P3 Hydrophilic Group: Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker can significantly reduce susceptibility to Ces1C cleavage while maintaining Cathepsin B sensitivity.[3][9] Modify the P2 Position: Replacing valine with glycine (B1666218) to form a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist cleavage by both Ces1C and human neutrophil elastase.[3][10] Alternative Linker Chemistries: Evaluate other linker designs, such as those based on cyclobutane-1,1-dicarboxamide (B1604724) (cBu) for increased Cathepsin B specificity or exolinkers that reposition the cleavable peptide.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of payload release from a Val-Cit-PABC linker?

A1: The release is a two-step process. First, the dipeptide Val-Cit is specifically cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[][12] This cleavage event triggers the second step, a spontaneous 1,6-self-immolation of the PABC (para-aminobenzyloxycarbonyl) spacer, which releases the unmodified, active payload.[13][14][15][16]

Q2: Why is my ADC stable in human plasma but shows rapid payload release in mouse plasma?

A2: This is a common observation and is primarily due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which can readily cleave the Val-Cit linker.[3][5][17] The human homolog of this enzyme has a more sterically hindered active site, making it less likely to cleave the linker.[3]

Q3: How can I improve the stability of the Val-Cit linker in mouse models?

A3: To enhance stability in mouse plasma, you can modify the peptide sequence. Introducing a hydrophilic amino acid at the P3 position, such as in a Glu-Val-Cit (EVCit) linker, has been shown to significantly decrease cleavage by mouse carboxylesterase 1C.[3][9]

Q4: What are the optimal pH conditions for a Cathepsin B cleavage assay?

A4: Cathepsin B is a lysosomal enzyme and exhibits optimal activity in an acidic environment. The optimal pH for in vitro cleavage assays is typically between 4.5 and 5.5.[2]

Q5: Can the hydrophobicity of the payload affect the release kinetics?

A5: Yes. A highly hydrophobic payload, combined with the inherent hydrophobicity of the Val-Cit-PABC linker, can lead to ADC aggregation.[3][5] This aggregation can sterically hinder the enzyme's access to the cleavage site, thereby slowing down the payload release.

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from an ADC upon incubation with Cathepsin B.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B[18]

  • Assay Buffer: 100 mM Sodium Acetate, pH 5.0, containing 10 mM DTT[3]

  • Incubator at 37°C

  • LC-MS system for analysis

  • Quenching solution (e.g., cold acetonitrile)

Methodology:

  • Prepare a reaction mixture containing the ADC at a final concentration of approximately 10 µM in the pre-warmed assay buffer.

  • Initiate the reaction by adding recombinant human Cathepsin B.

  • For a negative control, prepare a reaction mixture without Cathepsin B.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each sample.

  • Immediately stop the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate the protein.[3]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.[3]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and monitor for premature payload release in plasma.

Materials:

  • ADC construct

  • Human and mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human and mouse plasma in separate tubes.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[3]

  • Immediately quench the reaction by diluting the aliquot in cold PBS.[3]

  • Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.

  • Plot the percentage of intact ADC over time to determine the plasma stability profile.

Visualizations

G cluster_0 Lysosome (Acidic pH) ADC Antibody-Drug Conjugate (Boc-Val-Cit-PABC-Payload) Cleaved_ADC Cleaved Linker Intermediate ADC->Cleaved_ADC Cathepsin B Cleavage PABC_intermediate PABC Intermediate Cleaved_ADC->PABC_intermediate Payload Free Payload PABC_intermediate->Payload 1,6-Self-Immolation Self_Immolation_Products Self-Immolation Byproducts PABC_intermediate->Self_Immolation_Products

Caption: Payload release mechanism of the Boc-Val-Cit-PABC linker.

G cluster_workflow Troubleshooting Workflow Start Start: Suboptimal Payload Release Check_Enzyme Is Cathepsin B Activity Confirmed? Start->Check_Enzyme Check_Deprotection Is Boc Deprotection Complete? Check_Enzyme->Check_Deprotection Yes Optimize_Enzyme Optimize Assay Conditions (pH, Temp, DTT) Check_Enzyme->Optimize_Enzyme No Check_Aggregation Is ADC Aggregated? Check_Deprotection->Check_Aggregation Yes Optimize_Deprotection Optimize Deprotection Protocol Check_Deprotection->Optimize_Deprotection No Check_Plasma_Stability Premature Release in Plasma? Check_Aggregation->Check_Plasma_Stability No Mitigate_Aggregation Formulation or Linker Modification Check_Aggregation->Mitigate_Aggregation Yes Modify_Linker Modify Linker Sequence (e.g., EVCit, EGCit) Check_Plasma_Stability->Modify_Linker Yes Solution Optimized Payload Release Check_Plasma_Stability->Solution No Optimize_Enzyme->Check_Enzyme Optimize_Deprotection->Check_Deprotection Mitigate_Aggregation->Check_Aggregation Modify_Linker->Solution

Caption: Troubleshooting workflow for optimizing payload release.

References

Validation & Comparative

A Head-to-Head Comparison of Boc-Val-Cit-PAB and Val-Ala Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. An ideal linker must remain stable in systemic circulation and efficiently release its cytotoxic payload within the target tumor cell. This guide provides an objective, data-driven comparison of two widely used dipeptide linkers: the cathepsin B-cleavable Valine-Citrulline (Val-Cit) linker, often used with a p-aminobenzyl carbamate (B1207046) (PAB) spacer, and the Valine-Alanine (Val-Ala) linker.

This comparison guide delves into the critical performance attributes of ADCs constructed with either Boc-Val-Cit-PAB or Val-Ala linkers, presenting supporting experimental data and detailed protocols to inform your ADC design and development.

Executive Summary

The this compound linker is a well-established and widely utilized component in ADC development, featured in approved therapeutics like Adcetris®.[1] Its cleavage by lysosomal proteases, particularly cathepsin B, is a well-understood mechanism for intracellular drug release.[2] However, its hydrophobic nature can lead to challenges with aggregation, especially at higher drug-to-antibody ratios (DARs).[3][4]

The Val-Ala linker has emerged as a strong alternative, demonstrating comparable efficacy in payload release while offering key advantages in terms of hydrophilicity and stability.[5][] Notably, ADCs with Val-Ala linkers tend to exhibit reduced aggregation and improved stability in mouse plasma, a crucial consideration for preclinical evaluation.[5][7]

Performance Comparison: this compound vs. Val-Ala Linkers

The following tables summarize the key performance differences between ADCs constructed with this compound and Val-Ala linkers, based on available experimental data.

Performance MetricThis compound LinkerVal-Ala LinkerKey Findings & Citations
Plasma Stability (Mouse) Susceptible to premature cleavage by carboxylesterase 1c (Ces1c).[5][7][8]Generally more stable in mouse plasma.[5]Val-Cit linkers show instability in mouse plasma, which can complicate preclinical studies. The Val-Ala linker offers a more stable alternative in this model.[5][7]
Plasma Stability (Human) Generally stable.[7]Generally stable.[]Both linkers exhibit good stability in human plasma, a critical feature for clinical translation.[][7]
Aggregation Higher propensity for aggregation, especially at high DARs, due to its hydrophobic nature.[3][4][5]Lower aggregation tendency, even at high DARs, attributed to its greater hydrophilicity.[3][5][]For a DAR of approximately 7, Val-Cit-based ADCs showed a 1.80% increase in aggregation, while Val-Ala-based ADCs showed no obvious increase.[5]
In Vitro Cytotoxicity (IC50) Potent cytotoxicity.Comparable potency to Val-Cit.[]In studies with non-internalizing antibodies, both linkers exhibited similar cytotoxic characteristics.[] An ADC with a β-galactosidase-cleavable linker showed a lower IC50 (8.8 pmol/L) than one with a Val-Cit linker (14.3 pmol/L).[5]
Cathepsin B Cleavage Rate Efficiently cleaved.Cleaved at approximately half the rate of Val-Cit in isolated enzyme assays, but still effective.[9]While the in vitro cleavage rate by isolated cathepsin B is slower for Val-Ala, it is still sufficient for effective payload release in a cellular context.[][9]

Mechanism of Action: Intracellular Processing of ADCs

The efficacy of ADCs with cleavable linkers relies on a series of intracellular events that lead to the targeted release of the cytotoxic payload.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an ADC with a cleavable linker.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linkers. Below are protocols for key experiments.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release from an ADC in the presence of purified cathepsin B.

Objective: To determine the cleavage kinetics of Val-Cit and Val-Ala linkers.

Materials:

  • ADC with Val-Cit or Val-Ala linker (1 mg/mL stock solution)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM Sodium Acetate, pH 5.5

  • Activation Solution: 40 mM Dithiothreitol (DTT) in water

  • Quenching Solution: 2% Formic Acid

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Enzyme Activation: Activate Cathepsin B by incubating it with the Activation Solution for 15 minutes at 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B to the ADC mixture. The final enzyme concentration is typically in the nanomolar range.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to the Quenching Solution.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved linker-payload, and free payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Activate_Enzyme Activate Cathepsin B with DTT Incubate Incubate ADC with Activated Enzyme at 37°C Activate_Enzyme->Incubate Prepare_ADC Prepare ADC Solution in Assay Buffer Prepare_ADC->Incubate Time_Points Take Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction with Formic Acid Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data Quantify Released Payload and Determine Rate HPLC->Data

Caption: Workflow for the in vitro Cathepsin B cleavage assay.
ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC is a standard method to quantify aggregates in biotherapeutic protein samples, including ADCs.[10]

Objective: To compare the aggregation levels of ADCs with Val-Cit and Val-Ala linkers at different DARs.

Materials:

  • ADC samples with varying DARs

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system with a UV detector

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a fixed volume of the ADC sample onto the SEC column.

  • Chromatography: Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Objective: To compare the cytotoxic potency of ADCs with Val-Cit and Val-Ala linkers.

Materials:

  • Target cancer cell line

  • ADC samples

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC samples and control antibodies. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

Conclusion

Both this compound and Val-Ala linkers are effective in facilitating the intracellular release of payloads from ADCs. The choice between them will depend on the specific properties of the payload and the desired characteristics of the final ADC.

  • This compound remains a robust and clinically validated option, particularly for payloads where high DARs are not necessary or for which aggregation is not a significant concern.

  • Val-Ala presents a compelling alternative, especially when working with hydrophobic payloads or when aiming for higher DARs. Its improved hydrophilicity can mitigate aggregation issues, and its enhanced stability in mouse plasma simplifies preclinical in vivo studies.

Ultimately, empirical testing of both linkers with the specific antibody and payload of interest is crucial for selecting the optimal linker for a given ADC candidate. This guide provides the foundational knowledge and experimental frameworks to support this critical decision-making process.

References

The Decisive Advantage: Boc-Val-Cit-PAB's Cleavable Linker Technology Outperforms Non-Cleavable Alternatives in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. A comprehensive analysis of linker technology reveals the significant advantages of the enzyme-cleavable Boc-Val-Cit-PAB linker system over non-cleavable linkers. This superiority is primarily attributed to its controlled payload release mechanism, which enhances anti-tumor activity through a potent bystander effect, a feature largely absent in its non-cleavable counterparts.

The this compound linker, a dipeptide-based system, is engineered for stability in systemic circulation and selective cleavage by lysosomal proteases, such as Cathepsin B, which are overexpressed in the tumor microenvironment.[1] This targeted release of the unmodified, highly potent payload within the cancer cell maximizes on-target efficacy while minimizing systemic toxicity.[2][] In contrast, non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, a process that results in an amino acid-linker-payload complex.[4][5] This fundamental difference in their mechanism of action underpins the superior performance of cleavable linkers in treating heterogeneous tumors.

The Bystander Effect: A Key Differentiator

A pivotal advantage of the Val-Cit-PAB linker is its ability to induce a "bystander effect."[5] Upon cleavage, the released payload, being membrane-permeable, can diffuse out of the targeted antigen-positive cancer cell and eliminate adjacent antigen-negative tumor cells.[6] This is particularly crucial in treating solid tumors with heterogeneous antigen expression, where not all malignant cells are targeted by the antibody.[7] ADCs with non-cleavable linkers, which release a charged and less membrane-permeable payload-linker complex, exhibit a limited or absent bystander effect.[8]

Comparative Performance Data

Experimental data from multiple studies consistently demonstrate the advantages of cleavable linkers in terms of cytotoxicity and in vivo efficacy, while maintaining comparable plasma stability to non-cleavable linkers.

ParameterADC with this compound (Cleavable)ADC with Non-Cleavable Linker (e.g., SMCC)References
Payload Release Mechanism Enzymatic cleavage (e.g., Cathepsin B) in lysosomeAntibody degradation in lysosome[1][4]
Released Payload Form Unmodified, potent payloadPayload-linker-amino acid complex[2][4]
Bystander Effect PotentLimited to none[5][8]
Plasma Stability (Half-life) High (>230 days in human plasma)High[9]
In Vitro Cytotoxicity (IC50) Potent (e.g., 14.3 ng/mL for MMAE payload on HER2+ cells)Generally potent, but can be lower than cleavable counterparts[9]
In Vivo Efficacy Significant tumor regression in heterogeneous xenograft modelsEffective in high-antigen expression models, less so in heterogeneous tumors[10]

Visualizing the Mechanisms of Action

To further elucidate the distinct operational pathways of cleavable and non-cleavable linkers, the following diagrams illustrate their journey from systemic circulation to payload release.

cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_lysosome Lysosome ADC_cleavable ADC (Val-Cit-PAB Linker) TumorCell_pos Antigen-Positive Tumor Cell ADC_cleavable->TumorCell_pos Binding & Internalization Lysosome Lysosome (High Cathepsin B) TumorCell_pos->Lysosome Trafficking TumorCell_neg Antigen-Negative Tumor Cell Payload_released Released Membrane-Permeable Payload Lysosome->Payload_released Cathepsin B Cleavage Payload_released->TumorCell_pos Induces Apoptosis Payload_released->TumorCell_neg Bystander Killing cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_lysosome Lysosome ADC_noncleavable ADC (Non-cleavable Linker) TumorCell_pos Antigen-Positive Tumor Cell ADC_noncleavable->TumorCell_pos Binding & Internalization Lysosome Lysosome TumorCell_pos->Lysosome Trafficking TumorCell_neg Antigen-Negative Tumor Cell Payload_complex Released Payload-Linker-Amino Acid Complex (Charged) Lysosome->Payload_complex Antibody Degradation Payload_complex->TumorCell_pos Induces Apoptosis cluster_workflow Experimental Workflow: ADC Performance Evaluation A ADC Synthesis & Characterization B In Vitro Cytotoxicity (IC50 Determination) A->B C Bystander Effect Assay (Co-culture) A->C D Plasma Stability Assay (LC-MS) A->D E In Vivo Efficacy (Xenograft Models) B->E C->E D->E F Pharmacokinetic Analysis E->F G Lead Candidate Selection F->G

References

Validating the Specificity of Cathepsin B Cleavage of Boc-Val-Cit-PAB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit dipeptide, a core component of the Boc-Val-Cit-PAB linker, is a widely utilized cleavage site in antibody-drug conjugates (ADCs). Its purported specificity for Cathepsin B, a lysosomal protease often upregulated in tumor cells, is a cornerstone of its design for targeted payload release. However, emerging evidence reveals a more complex cleavage profile, necessitating rigorous validation of its specificity. This guide provides a comparative analysis of this compound, alternative substrates, and detailed experimental protocols to assess cleavage specificity, enabling researchers to make informed decisions in the design and validation of ADCs and other targeted therapies.

Understanding the Cleavage Landscape: Cathepsin B and Beyond

Cathepsin B is a cysteine protease primarily located in the lysosomes, where it plays a crucial role in protein degradation.[1] Its activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5). The Val-Cit linker was designed to be a substrate for Cathepsin B, triggering the release of a cytotoxic payload upon internalization of the ADC into a cancer cell.[1][2]

While Cathepsin B does efficiently cleave the Val-Cit motif, it is not the sole protease capable of this action. Studies have shown that other lysosomal cysteine proteases, including Cathepsin L, S, and F, can also process this linker.[1] This redundancy might be advantageous in preventing resistance due to the downregulation of a single protease.[1] However, a significant concern is the off-target cleavage by other enzymes in the circulation, which can lead to premature drug release and systemic toxicity. Key enzymes implicated in this premature cleavage include human neutrophil elastase and, particularly in preclinical mouse models, carboxylesterase 1C (Ces1C).[3][4][5]

Comparative Analysis of Cathepsin B Substrates

The validation of Cathepsin B's specific action on this compound requires a comparative assessment against other substrates and enzymes. The following tables summarize key substrates and their known specificities.

Table 1: Common Fluorogenic Substrates for Cathepsin B Activity Assays

SubstrateReporter GroupExcitation (nm)Emission (nm)Specificity Notes
Z-Arg-Arg-AMCAMC348440Not specific for Cathepsin B. Cleaved by other cysteine cathepsins like L, K, and S.[6][7][8]
Z-Phe-Arg-AMCAMC348440Not specific for Cathepsin B. Also cleaved by Cathepsins L, K, and S.[7][8]
Z-Nle-Lys-Arg-AMCAMC~350~450Demonstrates higher specificity for Cathepsin B over Cathepsins L, K, S, and V.[7][8]
Ac-Arg-Arg-AFCAFC400505Commonly used in commercial kits for Cathepsin B activity.[9]

AMC: 7-amino-4-methylcoumarin; AFC: amino-4-trifluoromethyl coumarin; Z: Carboxybenzyl; Ac: Acetyl; Nle: Norleucine

Table 2: Comparative Cleavage of Dipeptide Linkers

Linker MotifPrimary TargetKnown Off-Target CleavageKey Characteristics
Val-Cit Cathepsin B Cathepsins L, K, S; Human Neutrophil Elastase; Mouse Ces1C[1][3][4]The most widely used cleavable linker in ADCs. Susceptible to premature cleavage in mouse models.[5]
Val-Ala Cathepsin BNot as extensively studied as Val-CitShows better hydrophilicity and stability compared to Val-Cit in some contexts.[10]
Glu-Val-Cit Cathepsin BReduced susceptibility to Ces1C.[3]Designed to improve stability in mouse plasma by adding a hydrophilic glutamic acid residue.[3]
cBu-Cit Cathepsin BIncreased specificity for Cathepsin B over other cathepsins.[10]A peptidomimetic design to enhance specificity.[10]

cBu: cyclobutane-1,1-dicarboxamide

Experimental Protocols for Validating Specificity

To rigorously validate the specificity of Cathepsin B cleavage of this compound, a series of in vitro assays should be performed.

Protocol 1: In Vitro Cleavage Assay Using Fluorogenic Substrates

This protocol allows for the rapid screening of substrate specificity against a panel of proteases.

Objective: To determine the relative cleavage rate of a fluorogenic substrate by Cathepsin B and other proteases.

Materials:

  • Recombinant human Cathepsin B, Cathepsin L, Cathepsin K, Cathepsin S, and other relevant proteases.

  • Fluorogenic substrates (e.g., Z-Val-Cit-AMC, Z-Arg-Arg-AMC, Z-Nle-Lys-Arg-AMC).

  • Assay Buffer: 25 mM MES, pH 5.0.[11]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh).[11]

  • Cathepsin B specific inhibitor (e.g., CA-074) for control experiments.[7]

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Enzyme Activation: Reconstitute lyophilized recombinant cathepsins in Activation Buffer to a stock concentration (e.g., 10 µg/mL). Incubate at room temperature for 15 minutes to activate the enzymes.[11]

  • Reaction Setup: In a 96-well black microplate, add 50 µL of the appropriate Assay Buffer.

  • Add 50 µL of the diluted, activated recombinant protease solution to the designated wells. Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme. For inhibitor controls, pre-incubate the protease with the inhibitor (e.g., 10 µM CA-074) for 30 minutes at room temperature before adding the substrate.[7]

  • Substrate Preparation: Prepare a working solution of the fluorogenic substrate (e.g., 80 µM) in Assay Buffer.[11]

  • Initiate Reaction: Add 50 µL of the substrate working solution to each well to start the reaction.

  • Data Acquisition: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Monitor the increase in fluorescence over time at 37°C.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Compare the cleavage rates of the substrate by different proteases.

Protocol 2: In Vitro ADC Cleavage Assay

This protocol directly measures the release of the payload from an ADC construct.

Objective: To quantify the rate of payload release from a this compound-containing ADC upon incubation with purified proteases.

Materials:

  • ADC construct with the this compound linker.

  • Recombinant human Cathepsin B and other proteases of interest.

  • Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT.[]

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).

  • Incubator at 37°C.

  • LC-MS system for analysis.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the Assay Buffer.

  • Add the purified protease (e.g., Cathepsin B) to the reaction mixture. Include a control reaction without the enzyme.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately stop the reaction by adding the aliquot to the cold quenching solution.

  • Sample Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and intact ADC.

  • Data Analysis: Plot the percentage of payload release over time to determine the cleavage kinetics.

Visualizing the Experimental Workflow

To further clarify the experimental design for validating cleavage specificity, the following diagrams illustrate the key steps and relationships.

experimental_workflow cluster_materials Starting Materials cluster_assay In Vitro Cleavage Assay cluster_analysis Data Analysis ADC This compound ADC Incubation Incubation at 37°C ADC->Incubation Proteases Panel of Proteases (Cathepsin B, L, K, S, etc.) Proteases->Incubation Inhibitor Specific Inhibitor (e.g., CA-074) Inhibitor->Incubation Control Timepoints Collect Samples at Time Points Incubation->Timepoints Quench Quench Reaction Timepoints->Quench LCMS LC-MS Analysis Quench->LCMS Quantification Quantify Released Payload and Intact ADC LCMS->Quantification Comparison Compare Cleavage Rates Quantification->Comparison

Caption: Workflow for ADC cleavage specificity validation.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Cell Tumor Cell Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Cleavage CathepsinB Cathepsin B CathepsinB->Lysosome Localization

Caption: Intracellular pathway of ADC payload release.

Conclusion

The specificity of the this compound linker for Cathepsin B is a critical parameter that dictates the therapeutic window of an ADC. While it serves as an effective substrate for Cathepsin B, its susceptibility to cleavage by other proteases necessitates a thorough and comparative validation process. By employing the detailed protocols and considering the alternative substrates outlined in this guide, researchers can gain a comprehensive understanding of their ADC's cleavage profile. This knowledge is paramount for designing safer and more effective targeted therapies, ultimately leading to improved preclinical and clinical outcomes.

References

Performance Evaluation of Boc-Val-Cit-PAB in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo performance of the Boc-Val-Cit-PAB linker, a critical component in the design of Antibody-Drug Conjugates (ADCs), with other cleavable linker technologies. The information presented is supported by experimental data to facilitate informed decisions in the development of novel cancer therapeutics.

The valine-citrulline (Val-Cit) dipeptide linker, coupled with a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, is a widely utilized cleavable linker in ADC development. Its mechanism relies on the enzymatic cleavage by cathepsin B, an enzyme predominantly found in the lysosomes of tumor cells.[1][2] This targeted release of the cytotoxic payload within the cancer cell is designed to enhance therapeutic efficacy while minimizing systemic toxicity.[1][3] ADCs employing this linker, such as brentuximab vedotin (Adcetris®), have demonstrated significant clinical success.[2][4]

However, preclinical evaluation of Val-Cit-containing ADCs in murine models has revealed a significant challenge: the linker's instability in mouse plasma due to the activity of carboxylesterase 1c (CES1c).[4][5] This premature drug release can lead to off-target toxicity and an inaccurate assessment of the ADC's therapeutic potential.[4][5] This guide will delve into these performance aspects and compare the this compound linker with alternatives designed to address this limitation.

Comparative In Vivo Performance Data

The following tables summarize quantitative data from preclinical studies, comparing the in vivo stability and efficacy of ADCs with different cleavable linkers.

Table 1: In Vivo Plasma Stability of Different ADC Linkers in Mice

Linker TypeADC ModelAnimal ModelHalf-life of Intact ADCKey FindingsReference
Val-Cit-PAB Anti-HER2 ADCNude Mice~2 daysSusceptible to premature cleavage by mouse carboxylesterase.[6]
Glu-Val-Cit-PAB Anti-HER2 ADCNude Mice~12 daysAddition of glutamic acid significantly enhances stability in mouse plasma.[4][6]
Ser-Val-Cit-PAB Anti-HER2 ADCNude Mice< 2 daysAlso shows instability in mouse plasma, similar to Val-Cit.[7]
cBu-Cit-PAB Anti-CD22 ADCMouseNot specifiedDesigned for enhanced cathepsin B selectivity, showing superior tumor suppression.[8]
Tandem-Cleavage (Glucuronide-Val-Cit) Anti-CD79b ADCRatSignificantly more stable than monocleavage linkers over 7 days.Dual-enzyme cleavage mechanism improves circulating stability.[9][10]

Table 2: In Vivo Antitumor Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypeADC ModelTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Key FindingsReference
Val-Cit-PAB Anti-HER2 ADCNCI-N87 Gastric Cancer3 mg/kg, single doseSignificant TGIDemonstrates efficacy but is outperformed by more stable linkers in mouse models.[11]
Glu-Val-Cit-PAB Anti-HER2 ADCNCI-N87 Gastric Cancer3 mg/kg, single doseGreater TGI than Val-Cit ADCEnhanced stability in mice leads to improved antitumor activity.[4][5]
Brentuximab Vedotin (Val-Cit-PAB) Anti-CD30 ADCALCL Xenograft30 mg/kgPotent antitumor activityEffective in preclinical models despite potential linker instability in mice.[2]
cBu-Cit-PAB Anti-CD22 ADCHuman Lymphoma Xenograft3 mg/kg, single doseGreater tumor suppression than Val-Cit ADCIncreased specificity for cathepsin B translates to better in vivo efficacy.[8]
Exo-cleavable (EVC-based) Anti-HER2 ADCNCI-N87 Gastric Cancer2.5 mg/kgPronounced antitumor activityDemonstrates substantial therapeutic efficacy.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are outlines of common experimental protocols used in the evaluation of ADCs.

In Vivo Xenograft Tumor Model Protocol
  • Cell Culture and Implantation:

    • Human cancer cell lines (e.g., NCI-N87, A549) are cultured under standard conditions.[13]

    • A specific number of cells (e.g., 2 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]

  • Tumor Growth Monitoring:

    • Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers.[13]

    • Tumor volume is calculated using the formula: (Length x Width^2) / 2.[13]

  • ADC Administration:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The ADC is administered, typically via intravenous (IV) injection, at a specified dose and schedule (e.g., single dose or multiple doses).[8][11]

  • Efficacy Evaluation:

    • Tumor volumes and body weights are monitored throughout the study.

    • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • In some studies, survival is monitored as the primary endpoint.[14]

  • Toxicity Assessment:

    • Animal well-being is monitored daily, including changes in body weight, behavior, and physical appearance.

    • At the end of the study, organs may be harvested for histopathological analysis.

Pharmacokinetic Analysis Protocol
  • ADC Administration and Blood Sampling:

    • A single dose of the ADC is administered intravenously to the animal model (e.g., mice or rats).

    • Blood samples are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection.

  • Plasma Preparation:

    • Blood is processed to obtain plasma, which is then stored at -80°C until analysis.

  • Quantification of Intact ADC and Free Payload:

    • ELISA: An enzyme-linked immunosorbent assay can be used to quantify the concentration of the intact ADC in plasma samples.[15]

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive method to quantify the concentration of the released (free) cytotoxic payload in the plasma.[15]

  • Data Analysis:

    • Pharmacokinetic parameters, such as half-life (t1/2), clearance (CL), and area under the curve (AUC), are calculated to assess the stability and disposition of the ADC.

Mandatory Visualizations

Signaling Pathway of a Val-Cit-PAB Linker-Based ADC

Signaling_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell ADC_circ Intact ADC in Circulation ADC_bound ADC Binds to Tumor Antigen ADC_circ->ADC_bound Tumor Targeting Endosome Endosome ADC_bound->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis Induces Cell Death

Caption: Mechanism of action of a Val-Cit-PAB linker-based ADC.

Experimental Workflow for In Vivo Evaluation

Experimental_Workflow start Start cell_culture Tumor Cell Line Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment ADC Administration (IV Injection) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring pk_sampling Pharmacokinetic Blood Sampling treatment->pk_sampling data_analysis Data Analysis (TGI & PK) monitoring->data_analysis pk_sampling->data_analysis end End data_analysis->end Logical_Relationship cluster_human In Human Plasma cluster_mouse In Mouse Plasma cluster_tumor In Tumor Lysosome cluster_consequence Consequences for Preclinical Studies ValCit Val-Cit-PAB Linker Human_Stable High Stability ValCit->Human_Stable Mouse_Unstable Instability due to Carboxylesterase ValCit->Mouse_Unstable Tumor_Cleavage Cathepsin B Cleavage ValCit->Tumor_Cleavage Premature_Release Premature Payload Release Mouse_Unstable->Premature_Release Inaccurate_Data Inaccurate Efficacy & Toxicity Data in Mice Premature_Release->Inaccurate_Data Targeted_Release Targeted Payload Release Tumor_Cleavage->Targeted_Release Improved_Linkers Development of Improved Linkers (e.g., Glu-Val-Cit) Inaccurate_Data->Improved_Linkers

References

A Comparative Guide to the Stability of Cleavable Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The effectiveness and safety of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), are critically dependent on the stability of the linker connecting the targeting moiety to the cytotoxic payload.[1][2] An ideal cleavable linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while efficiently cleaving to release the drug at the target site.[1][2] This guide provides a comparative analysis of the stability of commonly used cleavable linkers, supported by experimental data, to inform researchers and drug developers in their selection of optimal linker technologies.

Comparative Stability of Common Cleavable Linkers

The stability of a cleavable linker is intrinsically tied to its chemical nature and the specific cleavage mechanism it employs. The three main classes of cleavable linkers are pH-sensitive (e.g., hydrazone), redox-sensitive (e.g., disulfide), and enzyme-sensitive (e.g., peptide and β-glucuronide) linkers.[3]

Linker TypeCleavage MechanismPlasma Stability (Half-life)Key Stability Considerations
Hydrazone Acid-catalyzed hydrolysis in the low pH of endosomes/lysosomes (pH 4.0-5.0).[4][5]Variable; phenylketone-derived hydrazones have shown a t1/2 of ~2 days in human and mouse plasma.[4] Silyl ether-based linkers show improved stability with a t1/2 of >7 days.[4]Stability is highly dependent on the structure of the carbonyl and hydrazine (B178648) precursors.[5] Aromatic hydrazones are generally more stable than aliphatic ones due to resonance stabilization.[5] Can exhibit insufficient stability at physiological pH (~7.4), leading to premature drug release.[4][5]
Disulfide Reduction in the presence of high intracellular glutathione (B108866) concentrations.Generally considered to have moderate stability.Susceptible to thiol-disulfide exchange with circulating thiols like albumin, leading to premature drug release. The stability can be enhanced by introducing steric hindrance around the disulfide bond.
Peptide Proteolytic cleavage by enzymes overexpressed in the tumor microenvironment or within tumor cells (e.g., cathepsins).[3]High; Val-Cit linkers are generally stable in plasma.[1][6] However, some studies have shown susceptibility to cleavage by enzymes like carboxylesterase Ces1C and human neutrophil elastase, leading to premature release.[6][7]Stability and cleavage are dependent on the specific peptide sequence and the presence of the target protease.[1] Hydrophobicity of some peptide linkers (e.g., Val-Cit) can lead to ADC aggregation.[6]
β-Glucuronide Cleavage by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes.High; Generally very stable in systemic circulation.[1]Efficacy is dependent on the presence and activity of β-glucuronidase at the target site.[1]
Sulfatase-cleavable Cleavage by sulfatase enzymes overexpressed in tumor cells.[4]High; Demonstrated high plasma stability (>7 days) in mouse plasma, outperforming Val-Ala and Val-Cit linkers which were hydrolyzed within 1 hour under the same conditions.[4]A newer class of linkers with promising stability profiles.[4]

Experimental Protocols for Stability Assessment

The stability of cleavable linkers is primarily evaluated through in vitro plasma stability assays and in vivo pharmacokinetic studies.[1][3][8]

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from the ADC in plasma.[1]

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a specific concentration (e.g., 100 µg/mL) at 37°C.[1]

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

  • Analysis: The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.[1] This can be achieved through various analytical techniques:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of the intact ADC by using a capture antibody for the monoclonal antibody and a detection antibody for the payload.[3][9]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to quantify the intact ADC, different drug-to-antibody ratio (DAR) species, and the free payload.[3] Immuno-affinity capture can be used to enrich the ADC from the plasma before LC-MS analysis.[1]

In Vivo Pharmacokinetic (PK) Study

Objective: To assess the stability and clearance of the ADC in a living organism.[8][10]

Methodology:

  • Administration: The ADC is administered to an animal model (e.g., mice, rats), typically via intravenous injection.[3]

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[1]

  • Plasma Isolation: Blood samples are processed to isolate plasma.[1]

  • Bioanalysis: The plasma samples are analyzed using methods similar to the in vitro assay (ELISA, LC-MS) to determine the concentration of total antibody, intact ADC, and free payload over time.[8] These data are used to calculate key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).[4]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in ADC function and stability testing, the following diagrams have been generated using the DOT language.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment / Target Cell ADC Antibody-Drug Conjugate (ADC) StableLinker Stable Linker ADC->StableLinker prevents premature payload release TumorCell Target Tumor Cell ADC->TumorCell Targeting Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Endosome / Lysosome (Low pH, High Protease) Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Released Payload Cleavage->Payload CellDeath Cell Death Payload->CellDeath

General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Linker_Stability_Workflow cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo Pharmacokinetic Study Incubation Incubate ADC in Plasma (37°C) Sampling1 Collect Aliquots at Time Points Incubation->Sampling1 Analysis1 Quantify Intact ADC, Total Antibody, Free Payload (ELISA, LC-MS) Sampling1->Analysis1 Data Comparative Stability Data Analysis1->Data Dosing Administer ADC to Animal Model Sampling2 Collect Blood Samples at Time Points Dosing->Sampling2 PlasmaPrep Isolate Plasma Sampling2->PlasmaPrep Analysis2 Quantify Total Antibody, Intact ADC, Free Payload (ELISA, LC-MS) PlasmaPrep->Analysis2 Analysis2->Data

Experimental workflow for comparing ADC linker stability.

References

A Head-to-Head Comparison of Boc-Val-Cit-PAB and Glucuronide Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting the antibody to the cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. Among the various classes of cleavable linkers, enzyme-sensitive linkers have gained prominence for their ability to remain stable in systemic circulation and release the payload selectively within the tumor microenvironment or inside cancer cells.

This guide provides an objective, data-driven comparison of two widely used enzyme-cleavable linker systems: the protease-sensitive Boc-Val-Cit-PAB linker and the glycosidase-sensitive β-glucuronide linker.

Mechanisms of Action: Two Distinct Enzymatic Triggers

The fundamental difference between these linkers lies in the specific enzymes they leverage for payload release.

This compound Linker: A Target for Lysosomal Proteases

The this compound linker system is the archetypal protease-cleavable linker. Its design relies on the dipeptide sequence, valine-citrulline (Val-Cit), which is a known substrate for cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells.[1][][] Following the ADC's internalization into the cancer cell, it is trafficked to the lysosome. There, the high concentration of cathepsin B cleaves the amide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[] This cleavage event triggers a spontaneous 1,6-elimination reaction of the PABC spacer, releasing the unmodified, active cytotoxic drug.[4] The Boc (tert-butyloxycarbonyl) group is a protecting group used during chemical synthesis.[5][6]

G cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic, High Cathepsin B) ADC_circ Intact ADC (Ab-Linker-Payload) ADC_lys Internalized ADC ADC_circ->ADC_lys Internalization Cleavage Val-Cit Cleavage ADC_lys->Cleavage Ab_deg Antibody Degradation ADC_lys->Ab_deg CathepsinB Cathepsin B CathepsinB->Cleavage Enzymatic Action PAB_elim PABC Spacer 1,6-Elimination Cleavage->PAB_elim Payload Active Payload (e.g., MMAE) PAB_elim->Payload Release

Caption: Cleavage mechanism of a Val-Cit-PAB linker by Cathepsin B.

Glucuronide Linker: Leveraging β-Glucuronidase Activity

The β-glucuronide linker is cleaved by β-glucuronidase, a lysosomal enzyme that is also found in the tumor interstitium and necrotic regions of tumors.[7][8][9] This linker consists of a glucuronic acid (a sugar derivative) connected to a self-immolative spacer.[8][10] Upon exposure to β-glucuronidase, the glycosidic bond is hydrolyzed, triggering the release of the active payload.[11][12] A key feature of the glucuronide linker is its high hydrophilicity, which can be advantageous when working with hydrophobic payloads that are prone to aggregation.[7][10][13]

G cluster_circulation Systemic Circulation (Stable) cluster_tme Tumor Microenvironment / Lysosome ADC_circ Intact ADC (Ab-Linker-Payload) ADC_tme ADC at Tumor Site ADC_circ->ADC_tme Tumor Targeting Cleavage Glycosidic Bond Cleavage ADC_tme->Cleavage Glucuronidase β-Glucuronidase Glucuronidase->Cleavage Enzymatic Action Spacer_elim Self-Immolative Spacer Elimination Cleavage->Spacer_elim Payload Active Payload (e.g., MMAE) Spacer_elim->Payload Release

Caption: Cleavage mechanism of a β-glucuronide linker.

Quantitative Performance Comparison

The choice of linker significantly impacts the ADC's physicochemical properties and biological performance. The following tables summarize key data from comparative studies.

Table 1: Physicochemical Properties and Plasma Stability

ParameterThis compound LinkerGlucuronide LinkerKey Insights
Hydrophilicity Lower (hydrophobic dipeptide)[14]Higher (hydrophilic sugar moiety)[7][13]Glucuronide linkers are beneficial for highly hydrophobic payloads, reducing the risk of aggregation.
Aggregation Potential Can be significant (up to 80% with certain conjugates)[4]Minimal (<5% reported in a direct comparison)[4]The hydrophilic nature of the glucuronide linker significantly mitigates ADC aggregation.[11][12]
Plasma Stability (Human) High (t½ > 230 days reported for Val-Cit)[15][16]High[10]Both linkers demonstrate excellent stability in human plasma, minimizing premature payload release.
Plasma Stability (Mouse) Less stable (t½ = 80 hours reported for Val-Cit) due to carboxylesterase activity[15][16]Generally more stable[17]Pre-clinical studies in mice may show higher premature drug release for Val-Cit ADCs compared to glucuronide ADCs.[16][17]

Table 2: Biological Performance

ParameterThis compound LinkerGlucuronide LinkerKey Insights
In Vitro Efficacy (IC₅₀) Potent; similar to glucuronide-linked ADCs in some studies[4]Potent; comparable to Val-Cit-linked ADCs in direct comparisons[4]Both linkers can produce highly potent ADCs in vitro, with efficacy being highly dependent on the payload and target cell line.
In Vivo Efficacy Highly efficacious[16]Demonstrated greater efficacy in some in vivo models compared to Val-Cit[4]The superior in vivo efficacy of glucuronide linkers in some cases may be attributed to better stability and reduced aggregation.
In Vivo Tolerability Generally well-tolerated[16]May have tolerability issues in some models compared to Val-Cit, despite higher efficacy[4]The therapeutic window must be carefully evaluated, as higher efficacy does not always correlate with better tolerability.
Bystander Effect Capable of bystander killing with membrane-permeable payloads[15]Capable of bystander killing[9][18]Both systems can be effective against heterogeneous tumors by killing adjacent antigen-negative cells.

Experimental Protocols

Reproducible and robust assays are essential for evaluating and comparing ADC linker performance.

1. In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[19]

  • Methodology:

    • Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.[19]

    • Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).[19]

    • Quantify the amount of intact, drug-conjugated antibody using an enzyme-linked immunosorbent assay (ELISA). This involves capturing the ADC with an anti-antibody and detecting with an anti-payload antibody.[20]

    • Alternatively, quantify the released payload using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after protein precipitation.[20] This provides a direct measure of linker cleavage.

2. In Vitro Cathepsin B Cleavage Assay (for Val-Cit Linkers)

  • Objective: To confirm and quantify the rate of payload release upon enzymatic cleavage by cathepsin B.[1]

  • Methodology:

    • Prepare a reaction buffer (e.g., sodium acetate, pH 5.0) containing a reducing agent like DTT to ensure cathepsin B activity.

    • Incubate the ADC with purified human cathepsin B at 37°C.

    • Collect aliquots at various time points and quench the reaction (e.g., by adding a protease inhibitor or acid).

    • Analyze the samples by LC-MS to quantify the remaining intact ADC and the released payload over time.[1]

3. In Vivo Efficacy Study in Xenograft Models

  • Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

  • Methodology:

    • Implant human tumor cells subcutaneously into immunocompromised mice.

    • Once tumors reach a specified volume, randomize mice into treatment groups (vehicle control, ADC with Val-Cit linker, ADC with glucuronide linker).

    • Administer a single or multiple doses of the ADCs, typically via intravenous injection.

    • Measure tumor volume and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

    • The endpoint is typically tumor growth inhibition or regression compared to the control group.

G cluster_synthesis 1. ADC Synthesis & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation cluster_analysis 4. Data Analysis & Selection Synth_VC Synthesis of Ab-ValCit-Payload Char Physicochemical Analysis (e.g., Aggregation by SEC) Synth_VC->Char Synth_Glu Synthesis of Ab-Glucuronide-Payload Synth_Glu->Char Stab Plasma Stability Assay (ELISA, LC-MS) Char->Stab Cyto Cytotoxicity Assay (IC50 Determination) Char->Cyto Eff Efficacy Study (Xenograft Model) Stab->Eff PK Pharmacokinetics & Stability Study Stab->PK Cyto->Eff Select Optimal Linker Selection Eff->Select Tol Tolerability Study (MTD) PK->Tol PK->Select Tol->Select

Caption: Workflow for the comparative evaluation of ADC linkers.

Summary and Conclusion

Both this compound and β-glucuronide linkers are powerful tools in ADC development, enabling targeted drug delivery through enzyme-specific cleavage.

  • This compound is a well-established linker system with proven clinical success.[21] It demonstrates high stability in human plasma and predictable cleavage by lysosomal cathepsins.[15][16] However, its relatively hydrophobic nature can contribute to ADC aggregation, and its stability in mouse plasma can be a confounding factor in preclinical evaluation.[4][14][16]

  • β-Glucuronide linkers offer a compelling alternative, primarily due to their high hydrophilicity, which significantly reduces the aggregation potential of ADCs carrying hydrophobic payloads.[4][7][11] They are stable in circulation and rely on β-glucuronidase, an enzyme active in both lysosomes and the broader tumor microenvironment.[8][11] While they have shown superior efficacy in some head-to-head in vivo comparisons, potential tolerability issues must be carefully assessed.[4]

Ultimately, the choice between a Val-Cit-PAB and a glucuronide linker is not universal. It requires careful consideration of the payload's physicochemical properties, the target antigen's biology, and the specific tumor type. The comprehensive experimental evaluation outlined in this guide provides a framework for making an informed, data-driven decision to optimize the therapeutic window of a novel Antibody-Drug Conjugate.

References

Mass Spectrometry Dominates in Validating Boc-Val-Cit-PAB ADC Conjugation, Outperforming Alternative Methods in Detail and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of antibody-drug conjugates (ADCs), robust analytical methods for validating the conjugation of linker-payloads to antibodies are paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative techniques for the validation of Boc-Val-Cit-PAB conjugation, a common linker system in ADC development. Experimental data underscores the superiority of MS-based methods in providing detailed, specific, and quantitative insights into conjugation efficiency, drug-to-antibody ratio (DAR), and site-specificity.

The this compound (tert-butyloxycarbonyl-valine-citrulline-p-aminobenzyl alcohol) linker is a crucial component in many ADCs.[][2][3][4] Its dipeptide valine-citrulline motif is designed for selective cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells, ensuring targeted release of the cytotoxic payload.[][2][] The PAB spacer facilitates this release, while the Boc protecting group on the valine must be removed to enable conjugation to the payload. Validating the successful and consistent conjugation of this linker system to a monoclonal antibody (mAb) is a critical quality control step.

Mass spectrometry has emerged as the gold standard for ADC analysis due to its ability to provide highly selective and sensitive characterization at multiple levels.[6] High-resolution mass spectrometry (HRMS) can precisely measure the mass of the intact ADC, allowing for the determination of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[6] Further analysis of antibody subunits ("middle-down" approach) or digested peptides ("bottom-up" approach) can pinpoint the exact sites of conjugation.[7][8]

Comparative Analysis of Validation Techniques

While mass spectrometry offers unparalleled detail, other techniques are also employed in ADC analysis, often in a complementary fashion. The following table summarizes the performance of mass spectrometry compared to common alternatives for validating this compound conjugation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) - Average DAR and DAR distribution- Intact and subunit masses- Confirmation of linker-payload conjugation- Identification of conjugation sites (peptide mapping)- Detection of unconjugated antibody, free linker-payload- High specificity and sensitivity- Provides detailed molecular information- Versatile for different levels of analysis (intact, subunit, peptide)- Can be complex to implement- Potential for in-source fragmentation of labile linkers
Hydrophobic Interaction Chromatography (HIC-UV) - Average DAR and DAR distribution- Separation of species with different drug loads- Robust and reproducible- Non-denaturing, preserving the ADC's structure- Indirect measurement based on hydrophobicity- Lower resolution compared to MS- May not distinguish between different conjugation isomers
Size Exclusion Chromatography (SEC-UV) - Detection of aggregation- Separation of ADC from free drug/linker- Simple and robust- Useful for assessing stability and formulation- Does not provide DAR information- Limited resolution for different drug-loaded species
Reversed-Phase Liquid Chromatography (RP-LC) - Analysis of antibody subunits (light and heavy chains)- Can provide information on drug load per chain- High-resolution separation of subunits- Denaturing conditions may alter the ADC structure- Can be challenging for intact ADC analysis

Experimental Workflows and Protocols

Detailed methodologies are crucial for reproducible and reliable validation of this compound conjugation. Below are representative experimental protocols for the key analytical techniques.

Mass Spectrometry Analysis Workflow

The general workflow for MS-based validation of ADC conjugation involves several key steps, from sample preparation to data analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample ADC Sample Deglycosylation Deglycosylation (optional) Sample->Deglycosylation Reduction Reduction (for subunit analysis) Deglycosylation->Reduction Digestion Digestion (for peptide mapping) Reduction->Digestion LC Liquid Chromatography (SEC, RP, or HIC) Digestion->LC MS High-Resolution Mass Spectrometer LC->MS Ionization (ESI) Deconvolution Deconvolution of Spectra MS->Deconvolution DAR_Calc DAR Calculation Deconvolution->DAR_Calc Site_ID Conjugation Site Identification Deconvolution->Site_ID

Caption: Mass spectrometry workflow for ADC analysis.

Intact Mass Analysis Protocol:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS). For improved spectral resolution, enzymatic deglycosylation using PNGase F can be performed.

  • LC-MS System: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with a UPLC system.

  • Chromatography: Perform size-exclusion chromatography (SEC) under native conditions to separate the ADC from any unconjugated components.

    • Column: ACQUITY UPLC BEH200 SEC column (1.7 µm, 2.1 x 150 mm)

    • Mobile Phase: 100 mM ammonium (B1175870) acetate, pH 7.0

    • Flow Rate: 0.2 mL/min

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), positive ion mode.

    • Mass Range: 1000-5000 m/z.

    • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass spectrum of the intact ADC and determine the DAR distribution.

Peptide Mapping Protocol for Conjugation Site Identification:

  • Sample Preparation:

  • LC-MS/MS System: Use a high-resolution tandem mass spectrometer.

  • Chromatography: Perform reversed-phase chromatography to separate the peptides.

    • Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 40% B over 60 minutes.

  • Mass Spectrometry:

    • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).

    • Data Analysis: Use specialized software to search the MS/MS spectra against the antibody sequence to identify peptides and pinpoint the modified residues corresponding to the conjugation sites.

Hydrophobic Interaction Chromatography (HIC-UV) Protocol
  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in the HIC mobile phase A.

  • HPLC System: A standard HPLC or UPLC system with a UV detector.

  • Chromatography:

    • Column: TSKgel Butyl-NPR column (4.6 x 35 mm, 2.5 µm)

    • Mobile Phase A: 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

    • Gradient: A decreasing salt gradient from 100% A to 100% B.

  • Detection: Monitor the elution profile at 280 nm. The peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be separated based on their hydrophobicity. The average DAR can be calculated from the relative peak areas.

Logical Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required at a particular stage of ADC development. Mass spectrometry provides the most comprehensive characterization, while other methods can be used for routine quality control and stability testing.

Technique_Comparison cluster_info Information Required cluster_methods Analytical Methods DAR DAR & Distribution MS Mass Spectrometry DAR->MS HIC HIC-UV DAR->HIC Site Conjugation Site Site->MS Aggregation Aggregation SEC SEC-UV Aggregation->SEC Purity Purity (Free Drug) Purity->SEC RP_LC RP-LC Purity->RP_LC MS->HIC Complementary MS->SEC Complementary

Caption: Comparison of analytical techniques for ADC validation.

References

A Head-to-Head Comparison of Enzyme-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. This guide provides an objective comparison of commonly used enzyme-cleavable linkers, supported by experimental data, to inform the selection of optimal linker strategies for targeted cancer therapy.

Enzyme-cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon encountering specific enzymes that are overexpressed in the tumor microenvironment or within tumor cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. This comparison focuses on the most prevalent classes of enzyme-cleavable linkers: protease-cleavable (e.g., Val-Cit), β-glucuronide, and β-galactosidase-cleavable linkers.

Quantitative Performance Data

The following tables summarize key quantitative data from comparative studies of different enzyme-cleavable linker technologies.

Table 1: In Vitro Plasma Stability of Enzyme-Cleavable Linkers

Linker TypeLinker ChemistryPlasma Half-life (Human)Plasma Half-life (Mouse)Key Findings
Protease-CleavableValine-Citrulline (Val-Cit)> 230 days[1][2]~80 hours[2]Highly stable in human plasma, but less stable in mouse plasma due to carboxylesterase activity.[1][2]
Protease-CleavableValine-Alanine (Val-Ala)Stable[1]More stable than Val-Cit[1]Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1]
Glucuronide-Cleavableβ-GlucuronideHighly Stable[1]> 7 days[3]Demonstrates high plasma stability and can circumvent aggregation issues associated with hydrophobic drugs.[3]
Sulfatase-CleavableArylsulfateHighly Stable> 7 days[3]Shows high plasma stability, circumventing instability issues seen with some dipeptide linkers in mouse plasma.[3][4]

Table 2: In Vitro Cytotoxicity of ADCs with Different Enzyme-Cleavable Linkers

Linker TypePayloadTarget Antigen/Cell LineIC50 (pM)Key Findings
Protease-Cleavable (Val-Cit)MMAEHER2+14.3[3]Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells.[1]
Protease-Cleavable (Val-Ala)MMAEHER2+Similar to Val-Cit[5]Comparable in vitro activity to Val-Cit, with the advantage of lower hydrophobicity.[5]
β-Galactosidase-CleavableMMAEHER2+8.8[3]Demonstrated higher in vitro potency compared to a Val-Cit ADC.[3]
Sulfatase-CleavableMMAEHER2+61[3]Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[3]

Table 3: In Vivo Efficacy of ADCs with Different Enzyme-Cleavable Linkers

Linker TypePayloadXenograft ModelTumor Growth InhibitionKey Findings
Protease-Cleavable (Val-Ala)MMAEF16-expressing tumorExhibited the best tumor growth inhibition compared to other dipeptides.[5]The choice of dipeptide sequence significantly impacts in vivo efficacy.[5]
"Exo-cleavable" (hydrophilic peptide)MMAENCI-N87Superior tumor inhibitory effects compared to traditional Val-Cit linkers.[6]Novel linker designs can improve in vivo efficacy and reduce premature payload release.[6]
β-Galactosidase-CleavableMMAEXenograft mouse model57-58% reduction in tumor volume at 1 mg/kg.[3]Showed a higher reduction of tumor growth than Kadcyla at the same dose.[3]
Topoisomerase 1 Inhibitor ADC (novel peptide linker)Topoisomerase 1 InhibitorNCI-N87 colon cancerSuperior anti-tumor activity compared to Trastuzumab deruxtecan (B607063) at the same payload dose.[7]Low drug-load ADCs with optimized linkers can achieve significant tumor growth inhibition.[7]

Cleavage Mechanisms and Experimental Workflows

The following diagrams illustrate the cleavage mechanisms of different enzyme-cleavable linkers and a general workflow for their evaluation.

G cluster_protease Protease-Cleavable Linker (e.g., Val-Cit) ADC_protease Antibody-Drug Conjugate Internalization Internalization into Lysosome ADC_protease->Internalization CathepsinB Cathepsin B Internalization->CathepsinB High concentration in lysosome Cleavage_protease Dipeptide Cleavage CathepsinB->Cleavage_protease Cleaves Val-Cit PABC_release Self-immolation of PABC spacer Cleavage_protease->PABC_release Drug_release_protease Released Cytotoxic Drug PABC_release->Drug_release_protease

Cleavage of a protease-sensitive linker.

G cluster_glucuronide β-Glucuronide-Cleavable Linker ADC_glucuronide Antibody-Drug Conjugate Tumor_environment Tumor Microenvironment / Lysosome ADC_glucuronide->Tumor_environment Beta_glucuronidase β-Glucuronidase Tumor_environment->Beta_glucuronidase Overexpressed enzyme Cleavage_glucuronide Glucuronide Cleavage Beta_glucuronidase->Cleavage_glucuronide Spacer_release Self-immolation of spacer Cleavage_glucuronide->Spacer_release Drug_release_glucuronide Released Cytotoxic Drug Spacer_release->Drug_release_glucuronide

Cleavage of a β-glucuronide linker.

G cluster_workflow Experimental Workflow for Linker Evaluation Start ADC with different linkers InVitro_Stability In Vitro Plasma Stability Assay (ELISA / LC-MS) Start->InVitro_Stability InVitro_Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT assay) Start->InVitro_Cytotoxicity Enzyme_Cleavage Enzymatic Cleavage Assay (e.g., Cathepsin B) Start->Enzyme_Cleavage InVivo_Efficacy In Vivo Efficacy Study (Xenograft model) InVitro_Stability->InVivo_Efficacy InVitro_Cytotoxicity->InVivo_Efficacy Enzyme_Cleavage->InVivo_Efficacy PK_Study Pharmacokinetic Analysis InVivo_Efficacy->PK_Study Toxicity_Study Toxicity Assessment InVivo_Efficacy->Toxicity_Study Data_Analysis Comparative Data Analysis PK_Study->Data_Analysis Toxicity_Study->Data_Analysis Optimal_Linker Optimal Linker Selection Data_Analysis->Optimal_Linker

Workflow for ADC linker evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme-cleavable linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.[8]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[8]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[8]

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[8]

Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a protease-sensitive linker-containing ADC upon incubation with Cathepsin B.[9]

Methodology:

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin B in an assay buffer (e.g., 100 mM sodium acetate (B1210297), pH 5.5) with a reducing agent like DTT.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[9]

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[9][10]

  • Incubation: Incubate the reaction at 37°C.[9]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[9]

  • Quench Reaction: Stop the reaction by adding a quenching solution, such as 2% formic acid.[11]

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.[9]

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[11]

β-Glucuronidase Cleavage Assay

Objective: To determine the rate of payload release from a β-glucuronide linker-containing ADC in the presence of β-glucuronidase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM) in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).

  • Initiate Reaction: Add β-glucuronidase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Quench Reaction: Stop the reaction, for example, by adding a high pH buffer or an organic solvent.

  • Analysis: Quantify the released payload using HPLC or LC-MS/MS.

  • Data Analysis: Determine the cleavage kinetics by plotting the amount of released payload against time.

Conclusion

The selection of an appropriate enzyme-cleavable linker is a critical decision in the design and development of an effective and safe ADC. Protease-cleavable linkers, particularly the Val-Cit dipeptide, are well-established and demonstrate high stability in human plasma.[1] However, their stability can be species-dependent, a crucial consideration for preclinical studies.[1][2] β-Glucuronide and β-galactosidase-cleavable linkers offer alternatives with high plasma stability and the advantage of hydrophilicity, which can mitigate aggregation issues with hydrophobic payloads.[1][3]

The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the head-to-head comparison of different enzyme-cleavable linkers. A thorough evaluation of stability, cleavage kinetics, and in vitro and in vivo efficacy is essential for selecting the optimal linker to advance the development of next-generation ADCs with an improved therapeutic index.

References

Assessing the Bystander Effect of ADCs with Boc-Val-Cit-PAB Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells in a heterogeneous tumor microenvironment. This phenomenon significantly enhances the therapeutic potential of ADCs. The choice of linker technology is paramount in modulating this effect. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the Boc-Val-Cit-PAB linker system, with a focus on supporting experimental data and detailed methodologies.

The Mechanism of Bystander Killing with Val-Cit-PAB Linkers

The valine-citrulline (Val-Cit) dipeptide linker is a well-established cathepsin B-cleavable linker used in several successful ADCs. Its mechanism of action, which facilitates the bystander effect, involves a series of steps initiated upon ADC internalization by an antigen-positive (Ag+) tumor cell.

Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically via endocytosis, and trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, lead to the cleavage of the Val-Cit linker. This cleavage releases the cytotoxic payload, often monomethyl auristatin E (MMAE), attached to the p-aminobenzyl carbamate (B1207046) (PAB) spacer. The PAB spacer then undergoes self-immolation to release the unmodified, potent payload into the cytoplasm of the target cell.

Crucially, for the bystander effect to occur, the released payload must be able to traverse the cell membrane of the antigen-positive cell and diffuse into the tumor microenvironment to kill neighboring antigen-negative (Ag-) cells. Payloads like MMAE are sufficiently hydrophobic and cell-permeable to achieve this, leading to a localized cytotoxic effect that extends beyond the initially targeted cells. The N-terminal Boc (tert-butyloxycarbonyl) protecting group on the valine residue is a common feature in the synthesis of these linkers, though its direct impact on the bystander effect once part of the final ADC is not extensively documented in publicly available literature. It is primarily a tool for chemical synthesis and is typically removed during the manufacturing process of the final drug linker.

ADC_Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Ag+ Cell) ADC ADC (this compound-Payload) Ag_pos_cell Antigen-Positive Tumor Cell (Ag+) ADC->Ag_pos_cell 1. Binding to Antigen Endosome Endosome Ag_pos_cell->Endosome 2. Internalization Ag_neg_cell Antigen-Negative Tumor Cell (Ag-) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cathepsin B Cleavage Free_Payload Free, Cell-Permeable Payload (e.g., MMAE) Payload_Release->Free_Payload 5. Self-immolation of PAB Free_Payload->Ag_pos_cell 6a. Cytotoxicity in Ag+ cell Free_Payload->Ag_neg_cell 6b. Diffusion & Bystander Killing

Mechanism of ADC Bystander Effect

Comparative Analysis of Linker Performance in Bystander Killing

The ability of an ADC to induce a bystander effect is heavily influenced by the linker's properties. Cleavable linkers are essential for releasing the payload in a form that can diffuse out of the target cell. Below is a comparison of the Val-Cit-PAB linker with other common linker types.

Linker TypeCleavage MechanismReleased PayloadBystander Effect PotentialKey Considerations
Val-Cit-PAB Enzymatic (Cathepsin B)Unmodified, potent payload (e.g., MMAE)High .[1][2]Well-established and effective, but can be susceptible to premature cleavage in circulation by other proteases.
Val-Ala-PAB Enzymatic (Cathepsin B)Unmodified, potent payload (e.g., MMAE)High .May offer improved plasma stability and reduced aggregation at high drug-to-antibody ratios (DARs) compared to Val-Cit.[]
Hydrazone pH-sensitive (Acidic)Unmodified payloadModerate to High .Cleavage occurs in the acidic environment of endosomes and lysosomes. Can be less stable in circulation compared to peptide linkers.[4]
Disulfide Reductive (Glutathione)Unmodified payloadModerate to High .Cleavage is triggered by the higher intracellular concentration of glutathione. Stability can be variable.[1]
Non-cleavable (e.g., SMCC) Proteolytic degradation of the antibodyPayload with linker remnant and amino acidLow to Negligible .[1][4]The released payload is typically charged and membrane-impermeable, limiting its diffusion and bystander effect.[4]

Quantitative Assessment of the Bystander Effect

The bystander effect can be quantified in vitro using co-culture assays. These experiments typically involve culturing antigen-positive (Ag+) and antigen-negative (Ag-) cells together and measuring the viability of the Ag- cells after treatment with an ADC.

ADC Linker-PayloadTarget Cell Line (Ag+)Bystander Cell Line (Ag-)Co-culture Ratio (Ag+:Ag-)ADC ConcentrationBystander Cell Viability (% of control)Reference
Trastuzumab-vc-MMAEN87 (HER2+)GFP-MCF7 (HER2-)1:1100 nMIncreased killing of GFP-MCF7 cells with an increasing fraction of N87 cells.[1][1]
Trastuzumab-vc-MMAESKBR3 (HER2+)MCF7 (HER2-)1:1VariousSignificant death of HER2-negative cells observed.[5][5]
Trastuzumab-smcc-DM1 (non-cleavable)SKBR3 (HER2+)MCF7 (HER2-)1:1VariousNo significant effect on the viability of HER2-negative cells.[5][5]
cAC10-vc-MMAEKarpas 299 (CD30+)CD30- cellsAdmixed tumor model3 mg/kgComplete remission, indicating potent bystander killing.[6][6]
cAC10-vc-MMAF (less permeable payload)Karpas 299 (CD30+)CD30- cellsAdmixed tumor model3 mg/kgFailed to mediate bystander killing in vivo.[6][6]

Disclaimer: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell lines, and methodologies.

Experimental Protocols for Assessing the Bystander Effect

A robust assessment of the bystander effect is crucial for the preclinical development of ADCs. The following are detailed protocols for key in vitro experiments.

In Vitro Co-Culture Bystander Assay

This assay is a cornerstone for quantitatively evaluating the bystander effect.

Objective: To determine the extent of killing of antigen-negative cells by an ADC in the presence of antigen-positive cells.

Methodology:

  • Cell Line Selection:

    • Choose an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC (e.g., HER2-positive N87 or SK-BR-3 cells).

    • Select an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload but does not express the target antigen (e.g., HER2-negative MCF7 cells).[7]

    • For ease of distinguishing between the two cell populations, the Ag- cell line can be engineered to express a fluorescent protein like GFP.[1]

  • Co-Culture Setup:

    • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[7]

    • Include monocultures of both Ag+ and Ag- cells as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with a range of ADC concentrations.

    • The chosen concentrations should be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[8]

    • Include an isotype control ADC (an ADC with the same linker and payload but a non-targeting antibody) and untreated wells as controls.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cytotoxicity, typically 72-96 hours.

  • Data Analysis:

    • Quantify the viability of the Ag- cell population. If using fluorescently labeled Ag- cells, this can be done using flow cytometry or high-content imaging.

    • A significant decrease in the viability of the Ag- cells in the co-culture compared to the Ag- monoculture is indicative of a bystander effect.[8]

    • Calculate the percentage of bystander cell killing and, if possible, an IC50 value for the bystander effect.

Co_Culture_Bystander_Assay_Workflow Start Start Cell_Selection Select Ag+ and fluorescently labeled Ag- cells Start->Cell_Selection Seeding Seed cells in monoculture and co-culture ratios Cell_Selection->Seeding Treatment Treat with ADC and controls Seeding->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Analysis Quantify viability of Ag- cells (e.g., flow cytometry) Incubation->Analysis End End Analysis->End

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Boc-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the handling of Boc-Val-Cit-PAB, a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs).

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety. A thorough risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[1]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[1]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.[1]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[1]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[1]
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Handling Lyophilized Powder:

  • Due to the potentially hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.

  • Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.

  • After weighing, tightly reseal the container.

Storage:

  • Short-term storage: Store at 0 - 4°C for days to weeks.[2]

  • Long-term storage: For extended periods (months to years), store at -20°C in a dry and dark environment.[2][][4][5][6][7]

  • For solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months.[4][5]

ConditionTemperatureDuration
Short-term 0 - 4°CDays to Weeks[2]
Long-term -20°CMonths to Years[2][][4][5][6][7]
In Solvent (e.g., DMSO) -80°CUp to 6 months[4][5]
Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including empty containers, weighing paper, and used PPE, in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Collect any solutions containing this compound in a designated and clearly labeled liquid chemical waste container.

  • Disposal: All chemical waste must be disposed of following local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Experimental Protocols and Diagrams

Boc Deprotection Workflow

The Boc (tert-Butoxycarbonyl) protecting group can be removed under acidic conditions to yield a free amine.[2][6] A typical deprotection procedure involves the use of trifluoroacetic acid (TFA).

cluster_workflow Boc Deprotection Workflow start Start: this compound in appropriate solvent add_tfa Add Trifluoroacetic Acid (TFA) cocktail start->add_tfa react React for 1-2 hours at room temperature add_tfa->react evaporate Evaporate TFA under nitrogen stream react->evaporate precipitate Precipitate peptide with cold diethyl ether evaporate->precipitate isolate Isolate peptide via centrifugation precipitate->isolate wash Wash peptide with cold diethyl ether isolate->wash dry Dry the deprotected peptide wash->dry end_product End Product: Val-Cit-PAB (free amine) dry->end_product

Caption: A typical workflow for the acid-catalyzed removal of the Boc protecting group.

Logical Relationship of Safety Procedures

The implementation of safety procedures follows a hierarchical approach to minimize risk.

cluster_safety Hierarchy of Safety Controls eng_controls Engineering Controls (e.g., Fume Hood) admin_controls Administrative Controls (e.g., SOPs, Training) eng_controls->admin_controls Primary barrier ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) admin_controls->ppe Secondary barrier

Caption: Hierarchy of controls for safe chemical handling.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.